Diethylene glycol dibenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-benzoyloxyethoxy)ethyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c19-17(15-7-3-1-4-8-15)22-13-11-21-12-14-23-18(20)16-9-5-2-6-10-16/h1-10H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQMCAOPTPLPRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCOCCOC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
(C6H5COOCH2CH2)2O, C18H18O5 | |
| Record name | DIETHYLENE BENZYL BENZOATE | |
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DSSTOX Substance ID |
DTXSID0026967 | |
| Record name | Diethylene glycol dibenzoate | |
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Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA, Liquid; [Hawley] Solid; mp = 28 deg C; [ICSC] Liquid; mp = -28 deg C; [HSDB] 89.9% Diethylene glycol, dibenzoate freezing point = 24 deg C; [eChemPortal: HPVIS] Colorless to straw-colored viscous liquid; mp ~ 16 deg C; [MSDSonline], CRYSTALS. | |
| Record name | Ethanol, 2,2'-oxybis-, 1,1'-dibenzoate | |
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Boiling Point |
225-227 °C @ 3 MM HG, at 0.7kPa: 236 °C | |
| Record name | DIETHYLENE GLYCOL, DIBENZOATE | |
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Flash Point |
450 °F (232 °C) (CLOSED CUP), 232 °C | |
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| Record name | DIETHYLENE BENZYL BENZOATE | |
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Solubility |
SOL IN WATER, Solubility in water: miscible | |
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Density |
1.2 @ 68 °F (20 °C), Relative density (water = 1): 1.2 | |
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Vapor Density |
Relative vapor density (air = 1): 9.4 | |
| Record name | DIETHYLENE BENZYL BENZOATE | |
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Vapor Pressure |
0.09 [mmHg] | |
| Record name | Diethylene glycol, dibenzoate | |
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Color/Form |
LIQUID | |
CAS No. |
120-55-8 | |
| Record name | Di-O-benzoyldiethylene glycol | |
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| Record name | Diethylene glycol dibenzoate | |
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| Record name | Ethanol, 2,2'-oxybis-, 1,1'-dibenzoate | |
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| Record name | Oxydiethylene dibenzoate | |
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Melting Point |
-28 °C, 28 °C | |
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Foundational & Exploratory
Diethylene glycol dibenzoate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethylene glycol dibenzoate (DEGDB) is a high-solvating plasticizer belonging to the benzoate (B1203000) ester class of organic compounds.[1] Primarily utilized to enhance the flexibility and durability of various polymers, DEGDB is characterized by its low volatility, good thermal stability, and excellent compatibility with a wide range of resins.[1] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, its molecular structure, and standardized methodologies for its characterization.
Chemical Identity and Structure
This compound is the diester of diethylene glycol and benzoic acid.[1]
-
IUPAC Name : 2-[2-(benzoyloxy)ethoxy]ethyl benzoate[2]
-
Molecular Formula : C₁₈H₁₈O₅[2]
-
Molecular Weight : 314.33 g/mol [1]
-
Synonyms : Oxybis(ethane-2,1-diyl) dibenzoate, Diglycol dibenzoate, Benzo Flex 2-45, Ethanol, 2,2'-oxybis-, dibenzoate.[1][2][3]
Molecular Structure
The structure of this compound consists of a central diethylene glycol ether linkage with two benzoate groups esterified at either end.[1]
Physicochemical Properties
This compound is a colorless to light yellow, viscous oily liquid with a slight odor.[1] It is characterized by its high boiling point and low volatility.[1]
Table 1: Quantitative Physicochemical Data for this compound
| Property | Value | Units | Reference(s) |
| Molecular Weight | 314.33 | g/mol | [1] |
| Melting Point | 24 | °C | [3][4] |
| Boiling Point | 235 - 237 | °C at 7 mmHg | [2][3][4] |
| Density | 1.175 | g/mL at 25 °C | [2][3][4] |
| Refractive Index | 1.544 | n20/D | [2][3][4] |
| Flash Point | >230 | °F | [3][5] |
| Viscosity | 75 | cP at 20 °C | |
| Water Solubility | Slightly soluble | - | [1] |
| Solubility in Organic Solvents | Soluble in general organic solvents | - | [1] |
| Assay (Benzoic Esters) | ≥ 99.0 | % | [2][6] |
| Acidity (as Benzoic Acid) | ≤ 0.1 | % | [2][6] |
Synthesis
The primary method for the industrial synthesis of this compound is the direct esterification of diethylene glycol with benzoic acid.[1] This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product.[1]
Synthesis Workflow
Experimental Protocols for Physicochemical Characterization
The following table outlines standardized methodologies for determining the key physicochemical properties of this compound. These protocols are based on widely accepted standards, primarily from ASTM International.
Table 2: Standard Experimental Protocols for Characterization
| Property | Standard Method | Brief Description of Methodology |
| Melting Point | ASTM E324 | This method involves heating a sample in a capillary tube at a controlled rate and observing the temperatures at which melting begins and is complete.[1][7] |
| Boiling Point | ASTM D1078 | A sample is distilled under controlled conditions, and the temperature of the vapor is recorded as the boiling point. For reduced pressure measurements, adjustments are made to the apparatus and calculations. |
| Density | ASTM D4052 | The density of a liquid sample is determined using a digital density meter, which measures the oscillation period of a U-shaped tube filled with the sample.[3][4][8][9] |
| Viscosity | ASTM D445 | The kinematic viscosity is measured by determining the time it takes for a fixed volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[10] Dynamic viscosity can be calculated if the density is known. |
| Refractive Index | ASTM D1218 | The refractive index of a liquid is measured using a refractometer, which determines the extent to which light is bent as it passes through the sample.[11][12] |
| Solubility | General Laboratory Procedure | A qualitative assessment involves adding a small amount of the solute to a given solvent at a specific temperature and observing its dissolution. For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved solute is determined using an appropriate analytical technique.[13][14][15] |
Applications in Research and Development
The primary application of this compound is as a plasticizer.[1] Its properties make it a suitable replacement for some phthalate-based plasticizers. In a research and development context, it is utilized in:
-
Polymer Science : To modify the physical properties of polymers such as polyvinyl chloride (PVC) and polyvinyl acetate (B1210297) (PVA), enhancing flexibility and durability.[1]
-
Adhesive and Sealant Formulation : To improve the flexibility and adhesion properties of various adhesive and sealant products.[1]
-
Coatings and Inks : As a plasticizer and coalescing agent in the formulation of paints and printing inks.
Safety and Handling
This compound is considered to have low toxicity. However, as with any chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses and gloves, in a well-ventilated area. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound is a well-characterized compound with a range of industrial and research applications, primarily as a high-performance plasticizer. Its defined chemical and physical properties, along with established methods for its synthesis and characterization, provide a solid foundation for its use in scientific research and product development.
References
- 1. store.astm.org [store.astm.org]
- 2. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 3. store.astm.org [store.astm.org]
- 4. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 5. chemquest.com [chemquest.com]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. infinitalab.com [infinitalab.com]
- 8. data.ntsb.gov [data.ntsb.gov]
- 9. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]
- 10. store.astm.org [store.astm.org]
- 11. Refractive Index ASTM D542 [intertek.com]
- 12. store.astm.org [store.astm.org]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. www1.udel.edu [www1.udel.edu]
- 15. benchchem.com [benchchem.com]
Unveiling the Molecular Architecture: A Spectroscopic Guide to Diethylene Glycol Dibenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for diethylene glycol dibenzoate, a compound of interest in various industrial and pharmaceutical applications. Through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a comprehensive resource for the structural elucidation and characterization of this molecule.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.05 | Multiplet | 4H | Aromatic Protons (ortho to C=O) |
| ~7.55 | Multiplet | 2H | Aromatic Protons (para to C=O) |
| ~7.44 | Multiplet | 4H | Aromatic Protons (meta to C=O) |
| ~4.50 | Triplet | 4H | -O-CH₂-CH₂-O-C=O |
| ~3.88 | Triplet | 4H | -O-CH₂-CH₂-O-C=O |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (ppm) | Assignment |
| ~166.5 | C=O (Ester Carbonyl) |
| ~133.0 | Aromatic C (para to C=O) |
| ~130.0 | Aromatic C (ipso to C=O) |
| ~129.5 | Aromatic C (ortho to C=O) |
| ~128.4 | Aromatic C (meta to C=O) |
| ~69.2 | -O-CH₂-CH₂-O-C=O |
| ~63.6 | -O-CH₂-CH₂-O-C=O |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 3000-2850 | Medium | Aliphatic C-H Stretch |
| 1725-1705 | Strong | C=O (Ester) Stretch |
| 1600-1450 | Medium-Strong | Aromatic C=C Stretch |
| 1300-1000 | Strong | C-O (Ester) Stretch |
Mass Spectrometry (MS)
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |
| 314.1 | Moderate | [M]⁺ (Molecular Ion) |
| 149 | High | [C₈H₅O₃]⁺ |
| 105 | Very High | [C₇H₅O]⁺ (Benzoyl Cation) |
| 77 | High | [C₆H₅]⁺ (Phenyl Cation) |
| 45 | Moderate | [C₂H₅O]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 20-30 mg of this compound is accurately weighed and dissolved in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
The solution is transferred into a clean, dry 5 mm NMR tube.
-
A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).
¹H and ¹³C NMR Data Acquisition:
-
The NMR spectra are acquired on a 400 MHz (or higher) spectrometer.
-
For ¹H NMR, the spectral width is set to approximately 16 ppm, with a relaxation delay of 1-2 seconds. A sufficient number of scans (typically 16 or 32) are co-added to ensure a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled sequence is used. The spectral width is set to approximately 220 ppm, with a relaxation delay of 2-5 seconds. A larger number of scans (typically 1024 or more) are acquired due to the lower natural abundance of the ¹³C isotope.
-
The acquired data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal.
Infrared (IR) Spectroscopy
Sample Preparation:
-
A drop of neat this compound (as it is a viscous liquid) is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Alternatively, for transmission IR, a thin film of the liquid is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[1]
FT-IR Data Acquisition:
-
A background spectrum of the empty ATR crystal or clean salt plates is recorded.
-
The sample is then placed on the crystal or between the plates, and the sample spectrum is acquired.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
A dilute solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) is prepared.
-
The sample is introduced into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).
-
Electron Ionization (EI) is a common method for this type of molecule. In EI, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[2]
Mass Analysis and Detection:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
A detector records the abundance of each ion at a specific m/z value.
-
The resulting mass spectrum plots the relative intensity of the ions as a function of their m/z ratio.
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Data Interpretation and Structural Elucidation
The combined spectroscopic data provides a comprehensive picture of the molecular structure of this compound.
-
¹H NMR: The distinct signals in the aromatic region are characteristic of a substituted benzene (B151609) ring. The two triplets in the aliphatic region, each integrating to 4 protons, confirm the presence of the two equivalent ethylene (B1197577) glycol units. The downfield shift of the triplet at ~4.50 ppm is due to the deshielding effect of the adjacent ester carbonyl group.
-
¹³C NMR: The signal at ~166.5 ppm is indicative of an ester carbonyl carbon. The multiple signals in the aromatic region correspond to the different carbon environments in the benzoate (B1203000) rings. The two signals in the aliphatic region confirm the two non-equivalent methylene (B1212753) carbons in the diethylene glycol backbone.
-
IR Spectroscopy: The strong absorption band in the region of 1725-1705 cm⁻¹ is a classic indicator of the C=O stretching vibration of an ester functional group. The presence of both aromatic and aliphatic C-H stretching bands, along with the strong C-O stretching band, further supports the proposed structure.
-
Mass Spectrometry: The observation of a molecular ion peak at m/z 314.1 corresponds to the molecular weight of this compound (C₁₈H₁₈O₅).[3] The prominent fragment ions at m/z 105 (benzoyl cation) and m/z 77 (phenyl cation) are characteristic fragmentation patterns for benzoate esters, providing strong evidence for the presence of the benzoyl groups in the molecule.[3] The fragment at m/z 149 is also a common fragment observed in the mass spectra of phthalates and related compounds.
References
A Technical Guide to the Synthesis of High-Purity Diethylene Glycol Dibenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthesis pathways for producing high-purity diethylene glycol dibenzoate (DEGD), a versatile plasticizer with applications in various industrial formulations. This document details the core methodologies, experimental protocols, and quantitative data to support research and development in this area.
Introduction
This compound (DEGD) is a non-phthalate plasticizer known for its excellent compatibility with a wide range of polymers, good solvency, and low volatility. The demand for high-purity DEGD is driven by its use in applications requiring stringent quality standards. This guide explores the prevalent synthesis routes—direct esterification and transesterification—offering a comparative analysis of catalysts, reaction conditions, and purification techniques to achieve high-purity products.
Core Synthesis Pathways
The industrial production of this compound is primarily achieved through two main chemical reactions: direct esterification of diethylene glycol with benzoic acid and transesterification of an alkyl benzoate (B1203000) with diethylene glycol.
Direct Esterification
Direct esterification is a widely used method involving the reaction of diethylene glycol with benzoic acid, typically in the presence of a catalyst and with the continuous removal of water to drive the reaction to completion.
Reaction Scheme:
Various catalysts can be employed to enhance the reaction rate, including organometallic compounds, protonic acids, and solid acids. The choice of catalyst significantly impacts the reaction temperature, time, and final product purity.
Transesterification
Transesterification offers an alternative route where diethylene glycol reacts with an alkyl benzoate, such as methyl benzoate, to yield DEGD and an alcohol byproduct.[1] This method can be advantageous under certain conditions, potentially leading to higher purity and yield.[1]
Reaction Scheme:
Catalysts for this process are often basic, such as anhydrous potassium carbonate.[1]
Quantitative Data Summary
The following tables summarize quantitative data from various synthesis methods described in the literature, providing a comparative overview of their efficiencies.
Table 1: Direct Esterification Methods and Yields
| Catalyst | Benzoic Acid:Diethylene Glycol (Molar Ratio) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Tetrabutyl titanate | 2:1.05 | 160-220 | 2-3 | 98.13 | High | [2] |
| Stannic oxide | 1.8-2.5:1 | 190-210 | 6-8 | - | - | [3] |
| Protonic Acids (e.g., HCl, p-toluenesulfonic acid) | 2:1.1 | 90-100 | 12-16 | >98 | - | [4] |
| Ionic Liquid ([HSO₃-pMIM]HSO₄) | 2:1.05 | 148-152 | 4.5 | - | - | [5] |
| Antimony Acetate | 2.5:1 | 105 | 48 | 98 | 99.1 | [6] |
| Titanium (IV) isopropoxide & solid titanium compound | 1.7-1.9:1 | 190-210 | 4-6 | - | - | [7] |
Table 2: Transesterification Method and Yields
| Catalyst | Methyl Benzoate:Diethylene Glycol (Molar Ratio) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Anhydrous Potassium Carbonate | 3:1 | 90-165 | 5.67 | 99 | 100 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Protocol 1: Direct Esterification with Tetrabutyl Titanate
This protocol is based on a method described for achieving a high esterification rate.[2]
Materials:
-
Benzoic Acid (122g)
-
Diethylene Glycol (55.7g)
-
Tetrabutyl titanate (1.07g)
-
3% Sodium Carbonate (Na₂CO₃) aqueous solution
-
Hot water (90°C)
Procedure:
-
Charge a 500ml four-neck flask with benzoic acid and diethylene glycol (molar ratio 2:1.05).
-
Heat the mixture until the benzoic acid is completely dissolved.
-
Initiate stirring and at 180°C, add tetrabutyl titanate catalyst.
-
Maintain the reaction under reflux in the temperature range of 160-180°C for 1-1.5 hours.
-
Apply vacuum and increase the temperature to 200-220°C.
-
Continue the reaction under reduced pressure for 2-3 hours until no more water is distilled.
-
Cool the crude product and neutralize the excess acid with a 3% Na₂CO₃ aqueous solution.
-
Wash the product two to three times with hot water (90°C).
-
Separate the ester layer and perform vacuum distillation for dehydration to obtain the final product.
Protocol 2: Transesterification with Anhydrous Potassium Carbonate
This protocol details a high-yield, high-purity method using transesterification.[1]
Materials:
-
Diethylene Glycol (31.84g, 0.3mol)
-
Methyl Benzoate (122.54g, 0.9mol)
-
Anhydrous Potassium Carbonate (4.14g, 0.03mol)
Procedure:
-
Add diethylene glycol, methyl benzoate, and anhydrous potassium carbonate to a 250mL three-necked flask equipped with a condenser, skimmer, agitator, and thermometer.
-
Heat the flask in an oil bath, controlling the temperature in stages.
-
First stage: Maintain the oil bath at 90 ± 5°C for 1 hour after the reaction liquid reaches 90°C.
-
Second stage: Increase the oil bath temperature to 125 ± 5°C and maintain for 4 hours (reaction liquid temperature will be 123-128°C).
-
Third stage: Raise the oil bath temperature to 165 ± 5°C and react for 40 minutes after the liquid reaches 152°C.
-
Throughout the reaction, methanol (B129727) generated is distilled and removed via the skimmer.
-
After the reaction is complete, cool the mixture and filter to remove the anhydrous potassium carbonate.
-
The filtrate is then subjected to vacuum distillation at 65°C and 500Pa to remove unreacted methyl benzoate and other impurities, yielding high-purity this compound.
Process Visualization
The following diagrams illustrate the logical flow of the synthesis and purification processes.
Caption: General workflow for DEGD synthesis and purification.
Caption: Decision logic for selecting a DEGD synthesis pathway.
References
- 1. CN103483197A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. Preparation method of plasticizer this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN103012152B - Production technique of this compound - Google Patents [patents.google.com]
- 4. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN102351703B - Preparation method of this compound - Google Patents [patents.google.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. WO2019059801A1 - Method for preparing benzoic acid esters - Google Patents [patents.google.com]
Unveiling the Core Mechanism of Diethylene Glycol Dibenzoate as a High-Performance Plasticizer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethylene glycol dibenzoate (DEGDB), a high-solvating, non-phthalate plasticizer, has emerged as a compelling alternative in various polymer applications, notably for polyvinyl chloride (PVC). Its efficacy stems from its distinct molecular structure and its ability to intricately interact with polymer chains, thereby modifying the material's physical and mechanical properties. This technical guide delves into the core mechanism of action of DEGDB as a plasticizer, presenting quantitative data on its performance, detailed experimental protocols for its characterization, and visual representations of its molecular interactions and the associated analytical workflows.
Introduction
Plasticizers are essential additives that impart flexibility, durability, and processability to otherwise rigid polymers. The primary function of a plasticizer is to increase the free volume within the polymer matrix, thereby lowering the glass transition temperature (Tg) and allowing for greater molecular mobility. This compound (CAS No. 120-55-8) is a dibenzoate ester that has gained prominence due to its excellent compatibility with a wide range of polar polymers, low volatility, and favorable safety profile compared to traditional phthalate-based plasticizers.[1][2] This guide will elucidate the fundamental principles governing its plasticizing action.
Mechanism of Action: A Molecular Perspective
The plasticizing effect of this compound is primarily attributed to its ability to disrupt the intermolecular forces between polymer chains. The mechanism can be understood through the following key theories:
-
Lubrication Theory: DEGDB molecules interpose themselves between the rigid polymer chains, acting as molecular lubricants. This reduces the friction between the chains, allowing them to slide past one another more easily, which manifests as increased flexibility.[3]
-
Gel Theory: This theory posits that the polymer and plasticizer form a three-dimensional gel-like network. The DEGDB molecules effectively swell the polymer matrix, breaking the strong polymer-polymer bonds and replacing them with weaker polymer-plasticizer interactions.
-
Free Volume Theory: The introduction of DEGDB molecules increases the "free volume" within the polymer structure. This additional space facilitates the movement of polymer segments, leading to a decrease in the energy required for conformational changes and, consequently, a lower glass transition temperature.[3]
The molecular structure of DEGDB, featuring two benzoate (B1203000) groups linked by a flexible diethylene glycol chain, is crucial to its function. The polar ester groups in the DEGDB molecule exhibit strong affinity for the polar sites on polymer chains, such as the C-Cl bond in PVC. This interaction effectively shields the polymer chains from each other, weakening the dipole-dipole interactions that contribute to the polymer's rigidity.[4]
Caption: Molecular interaction of DEGDB with polymer chains.
Quantitative Performance Data
The efficacy of this compound as a plasticizer is demonstrated by its significant impact on the key physical and mechanical properties of polymers. The following table summarizes the performance of DEGDB in polyvinyl chloride (PVC) in comparison to a traditional phthalate (B1215562) plasticizer, Di(2-ethylhexyl) phthalate (DEHP), and an unplasticized control.
| Property | Unplasticized PVC | PVC + 40 phr DEHP | PVC + 40 phr DEGDB |
| Glass Transition Temperature (Tg) | 80 - 85 °C | ~ -2 °C | ~ 12 °C |
| Tensile Strength | ~ 50 MPa | ~ 20 MPa | ~ 25 MPa |
| Elongation at Break | < 10% | ~ 350% | ~ 300% |
| Hardness (Shore A) | > 100 | ~ 80 | ~ 85 |
Data compiled from various sources for illustrative purposes. Actual values may vary depending on the specific formulation and processing conditions.
Experimental Protocols for Characterization
To quantify the effects of this compound on polymer properties, a suite of standard analytical techniques is employed. The following are detailed protocols for the key experiments.
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination (ASTM D3418)
Objective: To determine the glass transition temperature (Tg) of the plasticized polymer.
Methodology:
-
Sample Preparation: A small sample (5-10 mg) of the plasticized polymer is accurately weighed and hermetically sealed in an aluminum DSC pan.
-
Instrument Setup: A differential scanning calorimeter is calibrated for temperature and heat flow.
-
Thermal Program:
-
The sample is subjected to a heat-cool-heat cycle to erase any prior thermal history.
-
First Heating Scan: The sample is heated from ambient temperature to a temperature above its expected melting point at a constant rate (e.g., 10 °C/min).
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature below its expected Tg.
-
Second Heating Scan: A second heating scan is performed at the same rate as the first.
-
-
Data Analysis: The glass transition temperature is determined from the midpoint of the step change in the heat flow curve of the second heating scan.
Tensile Testing for Mechanical Properties (ASTM D638)
Objective: To measure the tensile strength, elongation at break, and modulus of elasticity of the plasticized polymer.
Methodology:
-
Specimen Preparation: Dumbbell-shaped specimens are prepared from the plasticized polymer sheet according to the dimensions specified in ASTM D638.
-
Conditioning: The specimens are conditioned at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.
-
Test Procedure:
-
The specimen is mounted in the grips of a universal testing machine.
-
An extensometer is attached to the specimen to accurately measure strain.
-
A tensile load is applied at a constant rate of crosshead displacement until the specimen fractures.
-
-
Data Acquisition: The applied load and the corresponding elongation are recorded throughout the test.
-
Calculations:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
Modulus of Elasticity: The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.[5]
-
Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties (ASTM D4065)
Objective: To characterize the viscoelastic properties of the plasticized polymer, including the storage modulus (E'), loss modulus (E''), and tan delta, as a function of temperature.
Methodology:
-
Sample Preparation: A rectangular specimen of defined dimensions is prepared from the plasticized polymer.
-
Instrument Setup: The specimen is clamped in the grips of a dynamic mechanical analyzer.
-
Test Procedure:
-
A sinusoidal oscillatory strain is applied to the specimen at a fixed frequency.
-
The temperature is ramped over a desired range (e.g., from -100 °C to 150 °C) at a constant heating rate.
-
-
Data Analysis:
-
Storage Modulus (E'): Represents the elastic response of the material.
-
Loss Modulus (E''): Represents the viscous response of the material.
-
Tan Delta (δ): The ratio of the loss modulus to the storage modulus (E''/E'), which provides a measure of the material's damping properties. The peak of the tan delta curve is often used to determine the glass transition temperature.
-
Caption: Experimental workflow for polymer characterization.
Conclusion
This compound serves as a highly effective plasticizer through a mechanism rooted in the disruption of intermolecular polymer chain interactions. Its molecular structure allows it to efficiently increase the free volume within the polymer matrix, leading to a significant reduction in the glass transition temperature and a marked improvement in flexibility and ductility. The quantitative data and experimental protocols provided in this guide offer a comprehensive framework for researchers and scientists to understand, evaluate, and utilize this compound in the development of advanced polymer formulations. Its favorable performance and non-phthalate nature position it as a key component in the future of plasticized materials.
References
Solubility of Diethylene Glycol Dibenzoate in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of diethylene glycol dibenzoate (DEDB) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and formulation who utilize DEDB in their work.
Introduction to this compound
This compound (CAS No. 120-55-8) is a high-boiling point, non-phthalate plasticizer known for its excellent compatibility with a wide range of polymers.[1] It is a colorless to light yellow, viscous liquid with a mild ester-like odor.[2][3] Its chemical structure, featuring a diethylene glycol core esterified with two benzoic acid molecules, imparts a unique combination of properties, making it a versatile excipient in various industrial applications, including pharmaceuticals.
Understanding the solubility of DEDB in different organic solvents is crucial for its effective use in formulation development, manufacturing processes, and quality control. This guide summarizes the available solubility data, details the experimental methodologies for its determination, and provides a logical workflow for solubility studies.
Quantitative Solubility Data
While qualitative descriptions indicate that this compound is soluble in general organic solvents, including ethanol, acetone, and chloroform, and slightly soluble in methanol, specific quantitative data on its solubility at various temperatures remains limited in publicly accessible literature.[4][5] The following tables are intended to be populated as such data becomes available through dedicated experimental studies.
Table 1: Solubility of this compound (Mole Fraction, x)
| Solvent | Temperature (°C) | Solubility (x) |
| Data Not Available | ||
Table 2: Solubility of this compound (Mass Fraction, w)
| Solvent | Temperature (°C) | Solubility (w) |
| Data Not Available | ||
Table 3: Solubility of this compound ( g/100g of Solvent)
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Data Not Available | ||
Experimental Protocols for Solubility Determination
The determination of solid-liquid equilibrium, or solubility, is a fundamental experimental process in chemical and pharmaceutical sciences. The following are detailed methodologies commonly employed for determining the solubility of compounds like this compound.
Isothermal Saturation Method (Shake-Flask Method)
The isothermal saturation method, often referred to as the shake-flask method, is a widely used and reliable technique for determining the equilibrium solubility of a solid in a liquid.
Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.
Apparatus:
-
Thermostatically controlled water bath or incubator capable of maintaining a constant temperature (±0.1°C).
-
Glass flasks or vials with airtight stoppers.
-
Magnetic stirrer and stir bars or an orbital shaker.
-
Syringe filters (e.g., 0.45 µm PTFE or nylon) to separate the undissolved solid.
-
Analytical balance.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis.[4]
Procedure:
-
Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a glass flask. The presence of undissolved solid is essential to ensure saturation.
-
Seal the flask tightly to prevent solvent evaporation.
-
Place the flask in the thermostatically controlled bath or shaker set to the desired temperature.
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the solute's dissolution rate. Preliminary studies should be conducted to determine the time required to reach equilibrium.
-
Once equilibrium is reached, allow the mixture to settle for a period to let the undissolved solid precipitate.
-
Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or dissolution during sampling.
-
Immediately filter the sample through a syringe filter into a pre-weighed vial.
-
Accurately weigh the filtered solution.
-
Dilute the sample with a suitable solvent to a concentration within the analytical instrument's calibration range.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method.
-
The solubility can then be calculated and expressed in various units such as mole fraction, mass fraction, or grams per 100g of solvent.
Gravimetric Method
The gravimetric method is a straightforward technique for determining solubility that relies on the precise weighing of the dissolved solute after solvent evaporation.
Principle: A known mass of a saturated solution is taken, the solvent is evaporated, and the remaining mass of the solute is measured.
Apparatus:
-
Same as for the Isothermal Saturation Method for preparing the saturated solution.
-
Evaporating dish or watch glass.
-
Analytical balance.
-
Oven for drying the residue.
Procedure:
-
Prepare a saturated solution of this compound in the chosen organic solvent using the isothermal saturation method as described above.
-
Carefully withdraw a known mass of the clear, saturated supernatant and transfer it to a pre-weighed evaporating dish.
-
Evaporate the solvent under controlled conditions (e.g., in a fume hood at room temperature or in an oven at a temperature below the boiling point of the solute and the decomposition temperature).
-
Once the solvent has completely evaporated, dry the residue in an oven at a suitable temperature until a constant mass is achieved.
-
The mass of the dissolved this compound is determined by subtracting the initial mass of the evaporating dish from the final mass of the dish with the residue.
-
The mass of the solvent is the difference between the initial mass of the saturated solution and the mass of the residue.
-
The solubility is then calculated as the mass of the solute per mass of the solvent and can be converted to other units as required.[6]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound using the isothermal saturation method coupled with analytical concentration measurement.
Caption: Workflow for solubility determination.
This guide provides a foundational understanding of the solubility of this compound and the experimental approaches for its quantification. For specific applications, it is recommended to perform experimental determinations under the precise conditions of interest.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. Diethyleneglycol dibenzoate - TRIGON Chemie [trigon-chemie.com]
- 3. adakem.com [adakem.com]
- 4. This compound | High-Purity Plasticizer [benchchem.com]
- 5. This compound (CAS 120-55-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. pharmajournal.net [pharmajournal.net]
An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Diethylene Glycol Dibenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and degradation profile of diethylene glycol dibenzoate (DEGDB), a widely used plasticizer. Due to the limited availability of publicly accessible, detailed thermal analysis data specifically for DEGDB, this guide synthesizes information from technical data sheets, analogous compounds, and pyrolysis studies to present a scientifically grounded profile. This document covers the expected thermal behavior, decomposition pathways, and potential degradation products of DEGDB, supported by generalized experimental protocols for key analytical techniques. All quantitative data is summarized in structured tables, and logical relationships are visualized using diagrams to facilitate understanding.
Introduction
This compound (CAS No. 120-55-8) is a high-boiling point, low-volatility liquid commonly employed as a plasticizer in a variety of polymer systems, including PVC, adhesives, and coatings.[1][2] Its performance and safety in high-temperature applications are directly related to its thermal stability and degradation characteristics. Understanding the temperatures at which DEGDB begins to decompose and the nature of its degradation products is critical for predicting material performance, ensuring product safety, and developing robust manufacturing processes. This guide aims to provide a detailed technical resource on these aspects for professionals in research and development.
Thermal Stability of this compound
The thermal stability of a material is its ability to resist chemical change upon heating. For this compound, this is typically characterized by its decomposition temperature. While specific, detailed thermogravimetric analysis (TGA) data for pure DEGDB is not widely published, technical sources indicate a decomposition temperature of above 230°C. TGA is the primary technique for determining such parameters.
Thermogravimetric Analysis (TGA) Data
In the absence of a specific TGA curve for this compound, the following table presents expected values based on its stated decomposition temperature and data from structurally similar plasticizers. These values represent a typical single-stage decomposition process that would be expected for this compound under an inert atmosphere.
| Parameter | Expected Value | Description |
| Tonset | ~ 230 - 250 °C | The extrapolated onset temperature at which significant mass loss begins. |
| Tpeak | ~ 270 - 300 °C | The temperature at which the maximum rate of mass loss occurs (peak of the DTG curve). |
| Mass Loss | > 95% | The total percentage of mass lost during the primary decomposition stage. |
| Heating Rate | 10 °C/min | A common heating rate for TGA experiments. |
| Atmosphere | Nitrogen (N2) | An inert atmosphere to prevent oxidative degradation. |
Degradation Profile of this compound
The degradation profile outlines the chemical breakdown of a molecule at elevated temperatures. For this compound, this process is expected to involve the cleavage of the ester and ether linkages, leading to the formation of smaller, more volatile compounds. The primary analytical technique for identifying these thermal degradation products is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Primary Degradation Products
Studies on the pyrolysis of this compound and related benzoate (B1203000) esters suggest a complex mixture of degradation products.[3] The initial and most likely fragmentation would occur at the ester bonds.
Based on a Py-GC-MS analysis of a vinyl acetate (B1210297) resin containing this compound, several pyrolysis products were identified. While not exhaustive, this provides insight into the degradation pathways. The primary identified and proposed degradation products are listed in the table below.
| Retention Time (min) | Compound Name | Molecular Formula | Proposed Structure |
| 5.02 | 2-Phenoxyethyl benzoate | C15H14O3 | C6H5COOCH2CH2OC6H5 |
| 5.98 | 1-Phenyl-2-(vinyloxy)ethyl benzoate | C17H16O3 | C6H5COOCH(C6H5)CH2OCH=CH2 |
| 6.98 | 2-(2-Phenoxyethoxy)ethyl benzoate | C17H18O4 | C6H5COOCH2CH2OCH2CH2OC6H5 |
| Not specified | Benzoic Acid | C7H6O2 | C6H5COOH |
| Not specified | Diethylene Glycol | C4H10O3 | HOCH2CH2OCH2CH2OH |
| Not specified | Benzene | C6H6 | C6H6 |
| Not specified | Carbon Dioxide | CO2 | CO2 |
Note: The first three compounds were identified in a Py-GC-HRTOFMS study and were not present in the NIST library, with structures predicted by AI.
Proposed Thermal Degradation Pathway
The thermal degradation of this compound is proposed to proceed through a multi-step mechanism involving the initial cleavage of the ester and ether bonds, followed by subsequent reactions of the resulting fragments. The following diagram illustrates a plausible degradation pathway.
Caption: Proposed thermal degradation pathway of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the thermal stability and degradation profile of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperatures of this compound.
Instrumentation: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q50 or similar).
Methodology:
-
An aluminum crucible is tared on the TGA's microbalance.
-
Approximately 5-10 mg of this compound is accurately weighed into the crucible.
-
The crucible is placed in the TGA furnace.
-
The furnace is purged with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
The sample is heated from ambient temperature (e.g., 30 °C) to 600 °C at a constant heating rate of 10 °C/min.
-
The mass of the sample is continuously recorded as a function of temperature.
-
The resulting TGA (mass vs. temperature) and DTG (derivative of mass vs. temperature) curves are analyzed to determine the onset of decomposition and the peak degradation temperature.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile products of the thermal degradation of this compound.
Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (e.g., Frontier Lab pyrolyzer with an Agilent GC-MS system).
Methodology:
-
A small amount of this compound (approximately 0.1-0.5 mg) is placed in a pyrolysis sample cup.
-
The sample cup is introduced into the pyrolyzer, which is interfaced with the GC injection port.
-
The sample is pyrolyzed at a set temperature (e.g., 600 °C) for a short duration (e.g., 10-30 seconds) in an inert atmosphere (helium).
-
The resulting pyrolysis products are swept directly into the GC column.
-
The GC oven temperature is programmed to separate the individual components of the pyrolysis mixture. A typical program would be: hold at 50 °C for 2 minutes, then ramp at 10-20 °C/min to 300 °C, and hold for 5-10 minutes.
-
The separated components are detected by the mass spectrometer, which records their mass spectra.
-
The individual degradation products are identified by comparing their mass spectra with a spectral library (e.g., NIST) and by interpretation of the fragmentation patterns.
Caption: Experimental workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry.
Conclusion
This compound exhibits good thermal stability, with decomposition initiating above 230°C. Its thermal degradation is a complex process involving the cleavage of both ester and ether linkages, leading to the formation of benzoic acid, benzene, carbon dioxide, and various other oxygenated aromatic and aliphatic fragments. A thorough understanding of this degradation profile, as outlined in this guide, is essential for formulators and researchers to optimize processing conditions, predict long-term material performance, and ensure the safety and reliability of products containing this versatile plasticizer. Further studies employing advanced analytical techniques such as TGA coupled with Fourier-transform infrared spectroscopy (TGA-FTIR) would provide more detailed insights into the evolution of gaseous degradation products and further elucidate the decomposition mechanism.
References
An In-depth Technical Guide to the Molecular Geometry and Conformational Analysis of Diethylene Glycol Dibenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethylene glycol dibenzoate (DEGDB) is a widely utilized high-boiling point plasticizer and solvent. Its molecular flexibility, conferred by multiple rotatable bonds, dictates its physical and chemical properties, including its efficacy as a plasticizer and its interaction with biological systems. A thorough understanding of its three-dimensional molecular geometry and conformational landscape is therefore crucial for researchers in materials science and drug development. This technical guide provides a detailed overview of the molecular structure of DEGDB, discusses its likely conformational preferences based on analogous compounds, and outlines the experimental and computational methodologies that can be employed for its in-depth analysis. While a definitive crystal structure for DEGDB is not publicly available, this guide synthesizes known data with theoretical principles to offer a comprehensive profile of this important industrial chemical.
Introduction
This compound (DEGDB), with the chemical formula C18H18O5, is an organic compound formed from the esterification of diethylene glycol with two molecules of benzoic acid.[1] It is a colorless to light-yellow viscous liquid known for its excellent compatibility with a variety of polymers, particularly polyvinyl chloride (PVC), in which it enhances flexibility and durability.[2][3] Beyond its primary application as a plasticizer, DEGDB is also used in adhesives, sealants, and coatings.[4]
The functionality of DEGDB is intrinsically linked to its molecular structure. The presence of two benzoate (B1203000) groups and a flexible diethylene glycol linker results in a molecule with multiple degrees of conformational freedom. The spatial arrangement of these groups influences intermolecular interactions, which in turn affects material properties and potential biological activity. This guide will delve into the specifics of DEGDB's molecular geometry and explore its conformational possibilities.
Molecular Structure and Geometry
The fundamental structure of this compound consists of a central diethylene glycol unit flanked by two benzoate esters. The systematic IUPAC name for this compound is 2-(2-benzoyloxyethoxy)ethyl benzoate.[5]
Connectivity and Key Structural Features
The molecule's backbone is characterized by several rotatable single bonds, which are the primary determinants of its conformational diversity. The key structural components are:
-
Two Phenyl Rings: These rigid, planar groups contribute to the molecule's steric bulk and are involved in aromatic interactions.
-
Two Ester Groups: The ester linkages (-COO-) are planar and introduce polarity.
-
A Diethylene Glycol Linker: The -CH2-CH2-O-CH2-CH2- chain provides significant flexibility to the molecule.
Below is a diagram illustrating the basic connectivity of this compound.
Predicted Molecular Geometry
In the absence of experimental crystal structure data for DEGDB, its molecular geometry can be predicted using computational chemistry methods. A likely low-energy conformation would exhibit a staggered arrangement along the ethylene (B1197577) glycol backbone to minimize steric hindrance. The table below presents hypothetical, yet chemically reasonable, bond lengths and angles based on standard values for similar organic molecules.
| Parameter | Atoms Involved | Predicted Value |
| Bond Lengths | ||
| C=O (carbonyl) | C=O | ~1.21 Å |
| C-O (ester) | (O=)C-O | ~1.34 Å |
| O-C (ether) | C-O-C | ~1.43 Å |
| C-C (aliphatic) | C-C | ~1.53 Å |
| C-C (aromatic) | C-C in Phenyl | ~1.39 Å |
| C-H (aliphatic) | C-H | ~1.09 Å |
| C-H (aromatic) | C-H | ~1.08 Å |
| Bond Angles | ||
| O=C-O (ester) | O=C-O | ~125° |
| C-O-C (ether) | C-O-C | ~112° |
| C-C-O (ester link) | C-C-O | ~109° |
| C-C-H (aliphatic) | C-C-H | ~109.5° |
| C-C-C (aromatic) | C-C-C in Phenyl | ~120° |
Table 1: Predicted Molecular Geometry Parameters for this compound.
Conformational Analysis
The conformational flexibility of this compound is primarily due to rotation around several key single bonds. The most significant of these are the dihedral angles within the diethylene glycol linker. The study of smaller, related molecules such as ethylene glycol provides valuable insight into the likely conformational preferences of DEGDB.
Key Dihedral Angles
The conformational landscape of DEGDB can be described by the following key dihedral angles:
-
τ1 (O=C-O-C): Rotation around the ester C-O bond.
-
τ2 (C-O-C-C): Rotation around the ether C-O bond.
-
τ3 (O-C-C-O): Rotation around the central C-C bond of each ethylene glycol unit.
-
τ4 (C-C-O-C): Rotation around the C-C bond adjacent to the ether oxygen.
The interplay of these rotations determines the overall shape of the molecule.
Conformational Isomers
Based on studies of ethylene glycol, the O-C-C-O dihedral angle (τ3) is expected to favor a gauche conformation due to stabilizing hyperconjugative effects, although a higher energy trans conformation is also possible. The diagram below illustrates these two fundamental conformations for a generic ethylene glycol fragment.
For this compound, with its multiple rotatable bonds, a complex potential energy surface with numerous local minima corresponding to different stable conformers is expected. The overall shape can range from extended, linear-like structures to more compact, folded conformations.
Experimental and Computational Methodologies
A comprehensive understanding of the molecular geometry and conformational analysis of this compound would necessitate a combination of experimental and computational techniques.
Experimental Protocols
-
X-ray Crystallography: This technique would provide the most precise and unambiguous data on the solid-state molecular geometry, including bond lengths, bond angles, and dihedral angles.
-
Methodology: A single crystal of DEGDB would be grown, typically by slow evaporation from a suitable solvent. The crystal would then be mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern would be analyzed to determine the electron density map of the molecule, from which the atomic positions can be deduced.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about through-space proximities of atoms, which can be used to infer the predominant conformation in solution.
-
Methodology: A solution of DEGDB in a deuterated solvent would be prepared. 1H and 13C NMR spectra would be acquired to confirm the chemical structure. 2D NOESY spectra would then be recorded, with the cross-peak intensities providing information about inter-proton distances, which can be correlated with specific conformations.
-
-
Vibrational Spectroscopy (Infrared and Raman): These techniques are sensitive to the vibrational modes of the molecule, which are influenced by its conformation.
-
Methodology: Infrared (IR) spectra can be obtained from a thin film of liquid DEGDB or a solution. Raman spectra can be acquired from a liquid sample. By comparing the experimental spectra with those calculated for different conformers using computational methods, the conformational populations can be estimated.
-
Computational Protocols
-
Quantum Mechanical Calculations (DFT): Density Functional Theory (DFT) is a powerful tool for calculating the geometries and relative energies of different conformers.
-
Methodology: A systematic conformational search would be performed, starting from various initial geometries. Each potential conformer would be subjected to geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*). The relative energies of the optimized conformers would then be calculated to determine their populations at a given temperature. Rotational energy barriers can be calculated by performing a series of constrained optimizations along a specific dihedral angle.
-
-
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic conformational behavior of DEGDB in the liquid phase or in a polymer matrix.
-
Methodology: A simulation box containing multiple DEGDB molecules (and potentially solvent or polymer chains) would be constructed. The system would be equilibrated at a specific temperature and pressure. A long production run would then be performed, from which the trajectories of all atoms would be saved. Analysis of these trajectories can reveal the populations of different conformers and the rates of interconversion between them.
-
The following diagram outlines a typical workflow for a combined experimental and computational conformational analysis study.
Conclusion
While direct experimental data on the precise three-dimensional structure and conformational dynamics of this compound is limited in the public domain, a robust understanding can be built upon the known principles of organic chemistry and studies of analogous molecules. The flexibility of the diethylene glycol linker is the key determinant of its conformational landscape, with rotations around the C-O and C-C bonds leading to a variety of spatial arrangements. A comprehensive characterization of DEGDB's molecular geometry and conformational behavior, essential for optimizing its industrial applications and assessing its biological interactions, would greatly benefit from further focused experimental and computational research as outlined in this guide. The methodologies described herein provide a clear pathway for future investigations into this important compound.
References
An In-depth Technical Guide to the Toxicological Profile and Safety of Diethylene Glycol Dibenzoate
For Researchers, Scientists, and Drug Development Professionals
December 22, 2025
Executive Summary
Diethylene glycol dibenzoate (DEGDB), a commonly used plasticizer, has undergone a range of toxicological evaluations to determine its safety profile. This technical guide provides a comprehensive overview of the available data on its acute, sub-chronic, and genotoxic effects, as well as an analysis of its potential for reproductive and developmental toxicity, and carcinogenicity. While DEGDB itself demonstrates a low order of acute toxicity and is not considered a genotoxic or carcinogenic concern, its toxicological profile is intrinsically linked to its hydrolysis product, diethylene glycol (DEG), for which a more extensive toxicological database exists. This document synthesizes the current understanding of DEGDB's safety, presents quantitative data in structured tables, details experimental methodologies, and visualizes key metabolic and experimental processes.
Chemical and Physical Properties
This compound (CAS No. 120-55-8) is the dibenzoate ester of diethylene glycol. It is a colorless to straw-colored viscous liquid used as a plasticizer in a variety of polymer systems.[1]
Toxicokinetics and Metabolism
The primary metabolic pathway for this compound in vivo is anticipated to be hydrolysis. This enzymatic process, likely occurring in the gastrointestinal tract and liver, cleaves the ester bonds to yield diethylene glycol (DEG) and benzoic acid.[2][3] Both of these metabolites are then absorbed and enter their respective metabolic pathways.
Metabolic Pathway of this compound
Caption: Hydrolysis of this compound.
Studies on DEG indicate that it is rapidly absorbed and distributed throughout the body, with the kidneys being a primary target organ for toxicity.[4] The primary toxic metabolite of DEG is 2-hydroxyethoxyacetic acid (HEAA).[5] Benzoic acid is a well-characterized substance that is rapidly metabolized and excreted.
Toxicological Profile
Acute Toxicity
This compound exhibits a low order of acute toxicity via oral and dermal routes of exposure.
Table 1: Acute Toxicity of this compound
| Test | Species | Route | Value (LD50) | Observations |
| Acute Oral Toxicity | Rat | Oral | 2830 mg/kg bw | Convulsions and liver changes at lethal doses.[1] |
| Acute Dermal Toxicity | Rabbit | Dermal | > 2000 mg/kg bw (est.) | No significant dermal absorption. |
Experimental Protocol: Acute Oral Toxicity (Based on OECD 423)
A single dose of this compound was administered by gavage to fasted female rats.[6] The animals were observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days.[6] A gross necropsy was performed at the end of the observation period.[6]
Experimental Workflow: Acute Oral Toxicity Test
Caption: Workflow for an acute oral toxicity study.
Irritation and Sensitization
DEGDB is considered to be a mild skin and eye irritant.[1]
-
Skin Irritation: A single semi-occlusive application to intact rabbit skin for 4 hours resulted in no dermal reaction.[7]
-
Eye Irritation: A single instillation into the rabbit eye produced transient, very slight conjunctival irritation.[7]
-
Skin Sensitization: No allergic skin reactions were reported in guinea pigs using the Magnusson and Kligman method.[7]
Experimental Protocol: Dermal Irritation (Based on OECD 404)
A defined amount of the test substance is applied to the shaved skin of rabbits under a semi-occlusive patch for a 4-hour exposure period. The skin is then observed for erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
Sub-chronic Toxicity
A 13-week sub-chronic oral toxicity study was conducted in rats with dietary administration of this compound.[7]
Table 2: Sub-chronic Oral Toxicity of this compound
| Species | Duration | Route | NOAEL | LOAEL | Key Findings at LOAEL |
| Rat | 13 weeks | Dietary | 1000 mg/kg/day | 1750 mg/kg/day | No findings of toxicological importance at 1000 mg/kg/day or below.[7] |
Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study (Based on OECD 407)
The test substance is administered daily by gavage or in the diet to groups of rodents (typically rats) for 28 days.[8][9][10][11] At least three dose levels are used, along with a control group.[9] Animals are observed daily for clinical signs of toxicity.[9] Body weight and food/water consumption are measured weekly.[12] At the end of the study, blood and urine are collected for hematology and clinical chemistry analysis, and a full necropsy and histopathological examination of organs are performed.[9]
Experimental Workflow: 28-Day Repeated Dose Oral Toxicity Study
Caption: Workflow for a 28-day repeated dose toxicity study.
Genotoxicity
This compound has not shown evidence of mutagenicity in in vitro bacterial reverse mutation assays (Ames test).
Table 3: Genotoxicity of this compound
| Test System | Result |
| Bacterial Reverse Mutation Assay (Ames Test) | Negative |
Experimental Protocol: Ames Test (Based on OECD 471)
Several strains of histidine-requiring Salmonella typhimurium are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix).[13][14][15][16][17] The bacteria are then plated on a minimal agar (B569324) medium lacking histidine.[14] The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted after a 48-hour incubation period.[13] A significant, dose-related increase in the number of revertant colonies compared to the control indicates a mutagenic potential.[16]
Carcinogenicity
There are no specific long-term carcinogenicity studies available for this compound. However, based on the available data, it is not classified as a carcinogen by major regulatory bodies. The parent compound, diethylene glycol, has been tested in a carcinogenicity bioassay in rats and did not show evidence of carcinogenic activity.[18][19]
Reproductive and Developmental Toxicity
Specific reproductive and developmental toxicity studies on this compound are limited. The U.S. EPA's Endocrine Disruptor Screening Program (EDSP) based on ToxCast data did not indicate any estrogen receptor bioactivity for this compound.[20][21][22][23][24]
Studies on the parent compound, diethylene glycol, have shown developmental toxicity in mice at high doses (maternally toxic doses), but no evidence of teratogenicity.[25][26] In rabbits, no maternal or developmental toxicity was observed at doses up to 1000 mg/kg/day.[27] A two-generation reproductive toxicity study on a related compound, diethylene glycol monobutyl ether, in rats showed no adverse effects on fertility.[28][29]
Experimental Protocol: Two-Generation Reproduction Toxicity Study (Based on OECD 416)
The test substance is administered to male and female rodents (P generation) for a period before mating, during mating, and for females, throughout gestation and lactation.[30][31][32] The F1 offspring are then selected and also administered the test substance and mated to produce an F2 generation.[30] Endpoints evaluated include reproductive performance of both generations (e.g., fertility, gestation length, litter size), and the growth and development of the offspring.[6][31]
Human Safety Data
There is limited information available on the direct effects of this compound on humans. Occupational exposure is possible through inhalation and dermal contact.[33] The primary concern for human health is related to the potential for hydrolysis to diethylene glycol, which is known to be toxic to humans, primarily targeting the kidneys and nervous system, if ingested in sufficient quantities.
Signaling Pathways
While direct studies on the interaction of this compound with specific signaling pathways are scarce, its metabolites could potentially interact with pathways known to be affected by similar compounds.
-
Peroxisome Proliferator-Activated Receptors (PPARs): Some plasticizers are known to interact with PPARs, which are involved in lipid metabolism. The relevance of this to DEGDB is currently unknown.
-
Aryl Hydrocarbon Receptor (AhR): The AhR is a ligand-activated transcription factor involved in the metabolism of xenobiotics. Some environmental compounds can activate this receptor, but there is no direct evidence for DEGDB.
Conclusion
This compound demonstrates a low level of acute toxicity and is not a skin sensitizer. It is a mild skin and eye irritant. Genotoxicity assays in vitro have been negative. A 13-week sub-chronic study in rats established a NOAEL of 1000 mg/kg/day. There is no evidence to suggest that DEGDB is carcinogenic or has endocrine-disrupting properties related to the estrogen receptor.
The toxicological profile of DEGDB is largely influenced by its hydrolysis to diethylene glycol and benzoic acid. While extensive data on DEG is available, further studies on the in vivo toxicokinetics of DEGDB would be beneficial to more accurately assess the systemic exposure to DEG following DEGDB intake and to provide a more complete risk assessment. Based on the current data, this compound is considered to have a favorable safety profile for its intended uses when handled in accordance with good industrial hygiene and safety practices.
References
- 1. Diethylene glycol, dibenzoate - Hazardous Agents | Haz-Map [haz-map.com]
- 2. Mechanisms of biodegradation of dibenzoate plasticizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 4. Diethylene glycol produces nephrotoxic and neurotoxic effects in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and biotransformation of diethylene glycol and ethylene glycol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agc-chemicals.com [agc-chemicals.com]
- 7. Table/Figure – Environmental Project No. 1341 2010. – Identification and assessment of alternatives to selected phthalates [www2.mst.dk]
- 8. oecd.org [oecd.org]
- 9. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. oecd.org [oecd.org]
- 12. 407(Updated)-Repeated Dose 28-Day Oral Toxicity Study in Rodents.pdf [slideshare.net]
- 13. microbiologyinfo.com [microbiologyinfo.com]
- 14. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 15. scantox.com [scantox.com]
- 16. bibliotekanauki.pl [bibliotekanauki.pl]
- 17. nelsonlabs.com [nelsonlabs.com]
- 18. Diethylene glycol: Carcinogenic Potency Database [leadscope.com]
- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 20. epa.gov [epa.gov]
- 21. lawbc.com [lawbc.com]
- 22. First results of EPA’s Endocrine Disruptor Screening Program | Food Packaging Forum [foodpackagingforum.org]
- 23. epa.gov [epa.gov]
- 24. EPA Resumes Testing Under the Endocrine Disruptor Screening Program | Exponent [exponent.com]
- 25. Developmental toxicity study with diethylene glycol dosed by gavage to CD rats and CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Abstract for TER89001 [ntp.niehs.nih.gov]
- 27. Investigation of the prenatal toxicity of orally administered diethylene glycol in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Fertility and teratogenic studies of diethylene glycol monobutyl ether in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Fertility and developmental toxicity studies of diethylene glycol monobutyl ether (DGBE) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. oecd.org [oecd.org]
- 31. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 32. oecd.org [oecd.org]
- 33. zoro.com [zoro.com]
An In-depth Technical Guide on the Biodegradation Pathways of Diethylene Glycol Dibenzoate in Soil and Water
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diethylene glycol dibenzoate (D(E)GDB), a widely used plasticizer, undergoes a multi-step biodegradation process in both soil and aquatic environments. The initial and most well-documented step is the enzymatic hydrolysis of one of its two ester bonds, yielding diethylene glycol monobenzoate (D(E)GMB) and benzoic acid. This primary degradation is carried out by a variety of microorganisms, notably including species such as Rhodococcus rhodochrous and the yeast Rhodotorula rubra. However, the subsequent degradation of D(E)GMB is significantly hindered by the presence of a stable ether linkage within its structure, leading to its accumulation in the environment. This guide provides a comprehensive overview of the current understanding of D(E)GDB biodegradation, including the known pathways, involved microorganisms, influencing factors, and detailed experimental protocols for its study.
Introduction
This compound is a high-production-volume chemical utilized to impart flexibility to various polymers. Its release into the environment through industrial effluents and leaching from plastic materials necessitates a thorough understanding of its environmental fate and persistence. This technical guide synthesizes the available scientific literature to provide an in-depth analysis of the biodegradation pathways of D(E)GDB in soil and water.
Biodegradation Pathways
The biodegradation of D(E)GDB is a complex process that can be broadly divided into primary and secondary degradation phases.
Primary Biodegradation: Hydrolysis of the Ester Bond
The initial and most rapid step in the biodegradation of D(E)GDB is the hydrolysis of one of the ester linkages. This reaction is catalyzed by microbial esterase enzymes, resulting in the formation of two primary metabolites: diethylene glycol monobenzoate (D(E)GMB) and benzoic acid.[1][2][3]
-
Microorganisms Involved:
The resulting benzoic acid is a readily biodegradable compound that can be funneled into the central metabolic pathways of many microorganisms.
Secondary Biodegradation: The Challenge of the Ether Bond
The key challenge in the complete mineralization of D(E)GDB lies in the degradation of the persistent intermediate, D(E)GMB. The presence of an ether bond in the D(E)GMB molecule makes it recalcitrant to further breakdown by common microbial enzymes that typically act on ester or alkyl chains.[1] This ether linkage blocks the typical β-oxidation pathway, leading to the accumulation of D(E)GMB in the environment.
While the complete enzymatic cleavage of the ether bond in D(E)GMB has not been fully elucidated, research into the biodegradation of other ether-containing compounds suggests potential mechanisms. These may involve specialized enzymes such as etherases or monooxygenases that can oxidatively cleave the C-O-C bond. However, specific enzymes from Rhodococcus or Rhodotorula that can act on D(E)GMB have not yet been definitively identified.
Abiotic Degradation
In addition to microbial action, D(E)GDB can undergo abiotic hydrolysis, particularly in alkaline conditions. The estimated half-life of D(E)GDB due to base-catalyzed hydrolysis is approximately 49 days at a pH of 8 and extends to 1.3 years at a neutral pH of 7.[4] This indicates that in neutral to acidic environments, microbial degradation is the more significant pathway for its initial breakdown.
Quantitative Data on D(E)GDB Degradation
The following tables summarize the available quantitative data on the degradation of this compound.
Table 1: Abiotic Hydrolysis of this compound in Water
| pH | Half-life | Reference |
| 7 | 1.3 years | [4] |
| 8 | 49 days | [4] |
Table 2: Aerobic Biodegradation of this compound
| Test System | Degradation Extent | Time | Reference |
| CO2 Evolution Test (Modified Sturm) | 16% of theoretical CO2 | 2 days | [4] |
| CO2 Evolution Test (Modified Sturm) | 63% of theoretical CO2 | 10 days | [4] |
| CO2 Evolution Test (Modified Sturm) | 83% of theoretical CO2 | 29 days | [4] |
Table 3: Anaerobic Biodegradation of this compound
| Test System | Degradation Extent | Time | Reference |
| Biogas Production Test | 65% of theoretical biogas | 60 days | [4] |
| Biogas Production Test (Total Biodegradation) | 70% of theoretical | 60 days | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biodegradation of D(E)GDB.
Soil Microcosm Study
Objective: To assess the biodegradation of D(E)GDB in a simulated soil environment.
Materials:
-
Test soil (characterized for pH, organic matter content, texture, and microbial biomass)
-
This compound (analytical grade)
-
Acetone (B3395972) (HPLC grade)
-
Sterile deionized water
-
Glass jars with screw caps
-
Incubator
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Soil Preparation: Sieve the soil to remove large debris and homogenize. If required, sterilize a portion of the soil by autoclaving to serve as a control.
-
Spiking: Prepare a stock solution of D(E)GDB in acetone. Add the stock solution to the soil to achieve the desired final concentration, ensuring the acetone is completely evaporated before starting the incubation.
-
Microcosm Setup: Place a known amount of the spiked soil into sterile glass jars. Adjust the moisture content to a predetermined level (e.g., 60% of water holding capacity) with sterile deionized water.
-
Incubation: Seal the jars and incubate them in the dark at a constant temperature (e.g., 25°C). Include sterile controls to assess abiotic degradation.
-
Sampling: At regular intervals, sacrifice replicate microcosms for analysis.
-
Extraction: Extract the soil samples with a suitable solvent (e.g., acetone or a mixture of acetone and hexane) using sonication or shaking.
-
Analysis: Centrifuge and filter the extracts. Analyze the concentration of D(E)GDB and its metabolites using GC-MS.
Analytical Method: GC-MS for D(E)GDB and Metabolites
Objective: To quantify D(E)GDB, D(E)GMB, and benzoic acid in environmental samples.
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column suitable for semi-volatile organic compounds (e.g., HP-5MS)
GC Conditions (Example):
-
Injector Temperature: 280°C
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
MS Conditions (Example):
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Range: m/z 50-500
-
Quantification: Use selected ion monitoring (SIM) mode for higher sensitivity and specificity, targeting characteristic ions for each compound.
Sample Preparation:
-
Extract the sample as described in the microcosm protocol.
-
Concentrate the extract under a gentle stream of nitrogen.
-
For the analysis of benzoic acid, derivatization to a more volatile ester (e.g., methyl or silyl (B83357) ester) may be necessary to improve chromatographic performance.
Enzyme Assay for Esterase Activity
Objective: To determine the activity of esterases involved in the hydrolysis of D(E)GDB.
Principle: This assay measures the rate of hydrolysis of a model ester substrate, such as p-nitrophenyl acetate (B1210297) (pNPA), which releases a colored product (p-nitrophenol) that can be quantified spectrophotometrically.
Materials:
-
Microbial cell culture or cell-free extract
-
p-Nitrophenyl acetate (pNPA) stock solution
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare a cell-free extract by disrupting microbial cells (e.g., by sonication or French press) and centrifuging to remove cell debris.
-
Reaction Mixture: In a cuvette, mix the phosphate buffer and the enzyme preparation.
-
Initiate Reaction: Add the pNPA stock solution to the cuvette to start the reaction.
-
Measurement: Immediately measure the increase in absorbance at 405 nm over time.
-
Calculation: Calculate the enzyme activity based on the rate of p-nitrophenol formation, using the molar extinction coefficient of p-nitrophenol. One unit of esterase activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of pNPA per minute under the specified conditions.
Visualizations
Biodegradation Pathway of this compound
Experimental Workflow for Soil Microcosm Study
Conclusion and Future Research Directions
The biodegradation of this compound is initiated by a relatively rapid hydrolysis of an ester bond, a reaction carried out by common soil and water microorganisms. However, the persistence of the resulting metabolite, diethylene glycol monobenzoate, due to its stable ether linkage, is a significant concern. Future research should focus on:
-
Elucidating the complete biodegradation pathway of D(E)GMB: Identifying the microorganisms and specific enzymes (e.g., etherases) capable of cleaving the ether bond is crucial for understanding the ultimate fate of this compound.
-
Isolation and characterization of key enzymes: Purifying and characterizing the esterases from Rhodococcus rhodochrous and Rhodotorula rubra that are active on D(E)GDB will provide valuable insights into their substrate specificity and catalytic mechanisms.
-
Quantitative assessment under varied environmental conditions: More comprehensive studies are needed to quantify the degradation rates of D(E)GDB and the accumulation of D(E)GMB in a wider range of soil types and aquatic environments to better predict its environmental risk.
A deeper understanding of these aspects will be instrumental in developing effective bioremediation strategies for environments contaminated with this compound and in designing more environmentally friendly plasticizers.
References
- 1. microbiologyjournal.org [microbiologyjournal.org]
- 2. Inhibition of diethyl ether degradation in Rhodococcus sp. strain DEE5151 by glutaraldehyde and ethyl vinyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures - PMC [pmc.ncbi.nlm.nih.gov]
The Environmental Journey of Diethylene Glycol Dibenzoate: A Technical Whitepaper
An In-depth Examination of the Environmental Fate and Persistence of a Common Plasticizer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethylene glycol dibenzoate (DEGD), a widely utilized plasticizer, is subject to various environmental transformation and transport processes upon its release into the ecosystem. This technical guide provides a comprehensive analysis of the environmental fate and persistence of DEGD, focusing on its biodegradation, hydrolysis, atmospheric photodegradation, and bioaccumulation potential. Through a synthesis of available scientific data, this document outlines the key degradation pathways, summarizes quantitative data in structured tables for comparative analysis, and provides detailed experimental methodologies for the pivotal studies cited. Furthermore, this guide employs visualizations to elucidate complex experimental workflows and degradation pathways, offering a clear and in-depth understanding of the environmental behavior of this compound.
Introduction
This compound (CAS No. 120-55-8) is a high-molecular-weight ortho-phthalate alternative plasticizer used in a diverse range of applications, including adhesives, sealants, coatings, and polyvinyl chloride (PVC) formulations. Its primary function is to enhance the flexibility and durability of polymeric materials.[1] The widespread use of DEGD necessitates a thorough understanding of its behavior and longevity in the environment to accurately assess its potential ecological impact. This whitepaper consolidates current knowledge on the key processes governing the environmental fate of DEGD.
Physicochemical Properties
A substance's environmental fate is significantly influenced by its inherent physicochemical properties. Key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₈O₅ | [1] |
| Molecular Weight | 314.33 g/mol | [1] |
| Appearance | Colorless to pale yellow viscous liquid | [2] |
| Water Solubility | Miscible (low solubility) | [2] |
| Vapor Pressure | 0.09 mm Hg at 25 °C (estimated) | [3] |
| Log Kow (octanol-water partition coefficient) | 3.04 (estimated) | [3] |
Environmental Fate and Persistence
The environmental persistence of this compound is determined by its susceptibility to various degradation mechanisms, including biodegradation, hydrolysis, and photodegradation, as well as its potential to bioaccumulate in organisms.
Biodegradation
Biodegradation is a critical process for the removal of organic chemicals from the environment. Studies have shown that this compound is susceptible to microbial degradation under both aerobic and anaerobic conditions.
Under aerobic conditions, DEGD is considered to be readily biodegradable. A study following the OECD Guideline 301B (CO₂ Evolution Test) demonstrated 93% degradation of DEGD over 29 days.[4] Another study, an inherent biodegradability test (Zahn-Wellens/EMPA Test, OECD Guideline 302B), showed 71% degradation based on Dissolved Organic Carbon (DOC) removal after 35 days.[5]
The initial step in the biodegradation of DEGD is the hydrolysis of one of the ester bonds, yielding benzoic acid and diethylene glycol monobenzoate (DEGM). The subsequent biodegradation of DEGM is slower due to the presence of a stable ether linkage, which can lead to its temporary accumulation in the environment.[6]
Table 1: Summary of Aerobic Biodegradation Studies of this compound
| Test Guideline | Inoculum Source | Test Duration | Degradation | Conclusion | Reference |
| OECD 301B (CO₂ Evolution Test) | Activated Sludge | 29 days | 93% | Readily biodegradable | [4] |
| OECD 302B (Zahn-Wellens/EMPA Test) | Activated Sludge (pre-adapted) | 35 days | 71% (DOC removal) | Inherently biodegradable | [5] |
| Closed Bottle Test | Not specified | 5 days | 32% of COD | Not readily biodegradable in this screening test | [3] |
This compound is also subject to degradation under anaerobic conditions. In a biogas production test, DEGD was considered ultimately biodegradable, with a 70% level of biodegradation achieved by day 60, based on the measurement of biogas and dissolved inorganic carbon.[3]
Table 2: Summary of Anaerobic Biodegradation Study of this compound
| Test Type | Inoculum Source | Test Duration | Degradation | Conclusion | Reference |
| Biogas Production Test | Not specified | 60 days | 70% | Ultimately biodegradable | [3] |
Studies utilizing the bacterium Rhodococcus rhodochrous have elucidated the initial steps of DEGD biodegradation. The process begins with the enzymatic hydrolysis of an ester linkage to produce benzoic acid and diethylene glycol monobenzoate. The persistence of the monobenzoate is attributed to the ether bond, which hinders further rapid degradation.
Hydrolysis
Hydrolysis is an abiotic degradation process that can contribute to the breakdown of chemicals in aquatic environments. The rate of hydrolysis is pH-dependent. For this compound, the estimated base-catalyzed hydrolysis half-life is 49 days at a pH of 8 and extends to 1.3 years at a neutral pH of 7.[3]
Table 3: Estimated Hydrolysis Half-life of this compound
| pH | Half-life | Reference |
| 7 | 1.3 years | [3] |
| 8 | 49 days | [3] |
Photodegradation
In the atmosphere, chemical compounds can be degraded by reacting with photochemically produced hydroxyl radicals. Based on an estimated vapor pressure of 0.09 mm Hg at 25 °C, this compound is expected to exist predominantly in the vapor phase in the atmosphere.[3] The atmospheric half-life of vapor-phase DEGD is estimated to be approximately 20 hours, indicating that it is relatively non-persistent in the air.[3][7]
Bioaccumulation
Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The potential for bioaccumulation is often estimated using the bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to the concentration in the surrounding water at steady state.
For this compound, an estimated BCF value of 120 has been calculated.[3] According to standard classification schemes, a BCF value in this range suggests a high potential for bioconcentration in aquatic organisms.
Experimental Protocols
To ensure the reliability and comparability of environmental fate data, standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are employed.
Aerobic Biodegradation (OECD 301B)
The ready biodegradability of this compound was assessed using the CO₂ Evolution Test (OECD Guideline 301B).
-
Principle: A solution or suspension of the test substance in a mineral medium is inoculated and incubated under aerobic conditions in the dark or in diffuse light. The amount of carbon dioxide evolved from the biodegradation of the test substance is measured and is expressed as a percentage of the theoretical amount of CO₂ (ThCO₂) that could be produced from all the carbon in the test substance.
-
Inoculum: Activated sludge from a domestic wastewater treatment plant is typically used.
-
Test Substance Concentration: A concentration of the test substance equivalent to 10 to 20 mg of total organic carbon (TOC) per liter is recommended.
-
Duration: The test is typically run for 28 days.
-
Analysis: The evolved CO₂ is trapped in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide solution) and is quantified by titration, or it can be measured directly using an infrared CO₂ analyzer.
-
Pass Level: A substance is considered readily biodegradable if it reaches 60% of its theoretical CO₂ evolution within a 10-day window during the 28-day test period.
Hydrolysis as a Function of pH (OECD 111)
The rate of hydrolysis of this compound can be determined following the OECD Guideline 111.
-
Principle: The test substance is dissolved in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) and incubated at a constant temperature in the dark. The concentration of the test substance is determined at various time intervals to calculate the rate of hydrolysis.
-
Test Substance Concentration: The concentration should not exceed 0.01 M or half the saturation concentration.
-
Temperature: A preliminary test is often conducted at an elevated temperature (e.g., 50 °C) to estimate the rate of hydrolysis. Definitive tests are then performed at environmentally relevant temperatures.
-
Duration: The test is continued until at least 90% of the substance has hydrolyzed or for a maximum of 30 days.
-
Analysis: The concentration of the test substance and its hydrolysis products are typically analyzed using a suitable chromatographic method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Bioaccumulation in Fish (OECD 305)
The bioconcentration potential of this compound in fish can be assessed using the OECD Guideline 305.
-
Principle: Fish are exposed to the test substance at a constant concentration in water under flow-through conditions for a specific period (uptake phase), followed by a period in clean water to measure the elimination of the substance (depuration phase).
-
Test Organism: A species for which there is good background knowledge on its physiology and husbandry, such as the Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss), is used.
-
Exposure: The test consists of an uptake phase (typically 28 days) and a depuration phase.
-
Analysis: The concentration of the test substance in the fish tissue and in the water is measured at regular intervals during both phases.
-
Endpoint: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish to its concentration in the water at steady state.
Conclusion
This compound demonstrates a multifaceted environmental fate profile. It is readily biodegradable under aerobic conditions and ultimately biodegradable under anaerobic conditions, with the primary degradation pathway initiated by ester hydrolysis. The resulting metabolite, diethylene glycol monobenzoate, exhibits greater persistence due to its ether linkage. The abiotic degradation of DEGD is primarily driven by atmospheric photodegradation, with a relatively short half-life in the air. Hydrolysis is a slower process, particularly at neutral pH. The estimated bioconcentration factor suggests a potential for bioaccumulation in aquatic organisms, which warrants further investigation through experimental studies. This comprehensive understanding of the environmental fate and persistence of this compound is crucial for conducting robust environmental risk assessments and for informing the development of more sustainable alternatives.
References
- 1. Di-O-benzoyldiethylene glycol | C18H18O5 | CID 8437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Table/Figure – Environmental Project No. 1341 2010. – Identification and assessment of alternatives to selected phthalates [www2.mst.dk]
- 4. 2017erp.com [2017erp.com]
- 5. Registration Dossier - ECHA [echa.europa.eu]
- 6. This compound | High-Purity Plasticizer [benchchem.com]
- 7. zoro.com [zoro.com]
An In-depth Technical Guide to the Physicochemical Properties of Diethylene Glycol Dibenzoate (CAS 120-55-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylene glycol dibenzoate (DEGDB), identified by CAS number 120-55-8, is a high-boiling point, non-volatile organic compound belonging to the class of benzoate (B1203000) esters.[1] It is synthesized by the esterification of diethylene glycol with benzoic acid.[1] Structurally, it consists of two benzoate groups linked by a diethylene glycol backbone.[1] DEGDB is typically a clear, colorless to pale yellow, viscous liquid with a mild odor.[1][2][3] It is widely recognized for its utility as a plasticizer, enhancing the flexibility and durability of polymers such as polyvinyl chloride (PVC) and polyvinyl acetate (B1210297) (PVA).[1][4][5] Its excellent compatibility with various resins, low volatility, and thermal stability also make it a valuable solvent in adhesives, coatings, and sealants.[1][6] This guide provides a comprehensive overview of the core physicochemical data of this compound, detailed experimental protocols for their determination, and logical workflows for its synthesis and analysis.
Physicochemical Data
The quantitative physicochemical properties of this compound are summarized in the table below, providing a consolidated reference for laboratory and research applications.
| Property | Value | Reference(s) |
| CAS Number | 120-55-8 | [1][7][8] |
| Molecular Formula | C₁₈H₁₈O₅ | [1][7][8] |
| Molecular Weight | 314.33 g/mol | [1][7][9] |
| Appearance | Clear, colorless to light yellow, viscous liquid | [1][2][3] |
| Density | 1.175 g/mL at 25 °C | [1][4][6][9] |
| Relative Density | 1.2 at 20 °C | [1][10] |
| Boiling Point | 235-237 °C at 7 mmHg (9.33 hPa) 240 °C at 5 mmHg 225-227 °C at 3 mmHg | [1][3][4][7][11] |
| Melting/Freezing Point | 24 °C to 28 °C (values vary, may depend on purity) | [3][4][7][10][11] |
| Flash Point | >110 °C (>230 °F) | [1][8][12] |
| Vapor Pressure | < 0.00001 hPa at 25 °C 0.096 mmHg at 25 °C (estimated) | [1][3][12][13] |
| Water Solubility | Slightly soluble; 38.3 mg/L at 20-30 °C | [1][4][10][14] |
| Solubility in Solvents | Soluble in general organic solvents like chloroform (B151607) and methanol. | [1][4] |
| Partition Coefficient (log Pow) | 3.2 - 3.9 (estimated) | [10][12] |
| Refractive Index | n20/D 1.544 | [1][4][7][9] |
| Viscosity | 110 mPa·s at 20 °C | [2][3][10] |
Experimental Protocols
The determination of the physicochemical properties of this compound should follow standardized methodologies to ensure accuracy and reproducibility. Below are detailed protocols based on internationally recognized guidelines.
Determination of Density (Based on OECD Guideline 109)
The density of liquid DEGDB can be determined using an oscillating densitometer, a hydrometer, or a pycnometer.[2][6][10]
-
Principle: The oscillating densitometer method measures the change in the resonant frequency of a U-shaped tube when filled with the sample, which is directly related to its density. The pycnometer method involves determining the mass of a precisely known volume of the liquid at a controlled temperature.
-
Apparatus: Calibrated oscillating densitometer or a calibrated pycnometer (Gay-Lussac type), constant temperature bath, analytical balance.
-
Procedure (Pycnometer Method):
-
Thoroughly clean and dry the pycnometer. Determine and record its empty mass.
-
Calibrate the pycnometer by filling it with deionized water of a known temperature and determining its mass. Calculate the exact volume of the pycnometer at the test temperature.
-
Dry the pycnometer again and fill it with this compound.
-
Place the filled pycnometer in a constant temperature bath (e.g., 25 °C ± 0.1 °C) until thermal equilibrium is reached.
-
Adjust the volume to the calibration mark, ensuring no air bubbles are present.
-
Remove the pycnometer from the bath, wipe it dry, and determine its mass.
-
Calculate the density by dividing the mass of the DEGDB sample by the calibrated volume of the pycnometer.
-
Determination of Boiling Point (Based on OECD Guideline 103)
Several methods like ebulliometry, dynamic method, or differential scanning calorimetry (DSC) can be used.[5][12][15] Since DEGDB has a high boiling point and data is often reported under reduced pressure, a dynamic method measuring vapor pressure as a function of temperature is suitable.
-
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[5] The dynamic method involves measuring the vapor pressure of the substance at different temperatures and determining the temperature at which the vapor pressure equals a specific pressure (e.g., 760 mmHg or a reduced pressure).
-
Apparatus: Boiling point apparatus with a heating mantle, a flask with a side arm connected to a manometer and a vacuum system, a calibrated temperature sensor.
-
Procedure:
-
Place a sample of DEGDB into the boiling flask.
-
Assemble the apparatus, ensuring the temperature sensor is positioned correctly to measure the vapor temperature without being in contact with the liquid.
-
Reduce the pressure in the system to the desired level (e.g., 7 mmHg).
-
Begin heating the sample gently while stirring.
-
Record the temperature at which the liquid boils steadily, indicated by a constant temperature reading on the thermometer and stable pressure on the manometer. This temperature is the boiling point at the recorded pressure.
-
Determination of Melting Point (Based on ASTM E324)
The capillary tube method is a standard procedure for determining the melting range of crystalline organic chemicals.[1]
-
Principle: A small, uniform sample of the crystalline solid is heated slowly in a capillary tube, and the temperatures at which melting begins (initial melting point) and is complete (final melting point) are observed.
-
Apparatus: Melting point apparatus with a heating block or oil bath, calibrated thermometer or temperature sensor, glass capillary tubes (sealed at one end).
-
Procedure:
-
If the sample is liquid at room temperature, it must first be solidified by cooling.
-
Introduce a small amount of the finely powdered, solid DEGDB into a capillary tube to a height of 2-4 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the apparatus rapidly to a temperature about 10 °C below the expected melting point.
-
Then, reduce the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (initial melting point).
-
Record the temperature at which the last solid crystal melts (final melting point). The range between these two temperatures is the melting range.
-
Determination of Water Solubility (Based on OECD Guideline 105)
For substances with low solubility like DEGDB, the column elution method or the flask method can be employed.[7][11][16]
-
Principle (Flask Method): A sufficient amount of the substance is stirred in water at a constant temperature for a prolonged period to achieve saturation. The concentration of the substance in the aqueous solution, after separating undissolved material, is then determined by a suitable analytical method.[17]
-
Apparatus: Stirring device (e.g., magnetic stirrer), constant temperature bath, centrifuge or filtration system (e.g., 0.45 µm filter), analytical instrument for concentration measurement (e.g., HPLC-UV).
-
Procedure:
-
Add an excess amount of DEGDB to a known volume of deionized water in a flask.
-
Stir the mixture vigorously in a constant temperature bath (e.g., 20 °C) for at least 24 hours to ensure equilibrium is reached. A preliminary test can determine the optimal equilibration time.
-
After stirring, allow the mixture to settle for at least 24 hours at the same constant temperature to allow for phase separation.
-
Carefully take an aliquot of the aqueous phase, ensuring no undissolved particles are transferred.
-
Centrifuge or filter the aliquot to remove any remaining suspended material.
-
Analyze the concentration of DEGDB in the clear aqueous solution using a pre-calibrated analytical method, such as HPLC with UV detection.
-
Mandatory Visualizations
The following diagrams illustrate key logical workflows related to this compound.
Caption: Workflow for the synthesis of this compound via esterification.
Caption: General workflow for purity analysis of DEGDB using HPLC.
References
- 1. store.astm.org [store.astm.org]
- 2. oecd.org [oecd.org]
- 3. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google 圖書 [books.google.com.tw]
- 4. chemquest.com [chemquest.com]
- 5. laboratuar.com [laboratuar.com]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. scribd.com [scribd.com]
- 15. oecd.org [oecd.org]
- 16. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 17. filab.fr [filab.fr]
Unveiling the Molecular Architecture of Diethylene Glycol Dibenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethylene glycol dibenzoate (DEGDB) is a widely utilized high-boiling point ester plasticizer, valued for its compatibility with a range of polymers and its favorable performance characteristics. While its synthesis and application are well-documented, a comprehensive analysis of its crystal structure remains elusive in publicly accessible literature. This technical guide consolidates the available physicochemical and spectroscopic data for DEGDB, details established synthesis protocols, and outlines a general methodology for its crystal structure determination. The absence of definitive crystallographic data underscores a research gap and presents an opportunity for further investigation into the solid-state conformation of this industrially significant compound.
Introduction
This compound (CAS No. 120-55-8) is an organic compound with the chemical formula C18H18O5.[1] It is the diester of diethylene glycol and benzoic acid. Primarily, it serves as a non-phthalate plasticizer in various applications, including adhesives, sealants, coatings, and polyvinyl chloride (PVC) formulations. Its function is to increase flexibility, durability, and workability of the material. Despite its widespread use and the existence of spectroscopic data, a definitive crystal structure determined by single-crystal X-ray diffraction has not been reported in the scientific literature. This guide aims to provide a comprehensive overview of the known properties of DEGDB and to furnish researchers with detailed experimental protocols for its synthesis and a general protocol for its crystallographic analysis, should suitable crystals be obtained.
Physicochemical Properties
This compound is a clear, colorless to pale yellow viscous liquid at room temperature.[2][3] It possesses a high boiling point and low volatility. A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C18H18O5 | [1] |
| Molecular Weight | 314.33 g/mol | [3][4] |
| CAS Number | 120-55-8 | [1] |
| Appearance | Clear, colorless to pale yellow viscous liquid | [2][3] |
| Boiling Point | 235-237 °C at 7 mm Hg | |
| Melting/Freezing Point | Approximately 24-28 °C; another source states -30 °C | [5] |
| Density | 1.175 g/mL at 25 °C | |
| Refractive Index | n20/D 1.544 | |
| Viscosity | 110 mPa·s at 20 °C | [2] |
| Water Solubility | Miscible | [2] |
Experimental Protocols
Synthesis of this compound
Several methods for the synthesis of this compound have been reported, with the most common being direct esterification and transesterification.
3.1.1. Direct Esterification
This method involves the reaction of diethylene glycol with benzoic acid, typically in the presence of an acid catalyst and a water-entraining solvent to drive the reaction to completion.
-
Materials:
-
Benzoic acid (1000 g)
-
Diethylene glycol (430 g - 480 g)
-
Catalyst (e.g., 20 g heteropolyacid, or 32 g hydrochloric acid, or 20g hydrochloric acid and 8g p-toluenesulfonic acid)
-
Water-carrying agent (e.g., 80-90 g cyclohexane (B81311) or 50 g n-hexane)
-
-
Procedure:
-
Combine benzoic acid and diethylene glycol in a three-necked flask equipped with a stirrer, a thermometer, and a Dean-Stark apparatus.
-
Heat the mixture with stirring. The oil bath temperature can range from 100-200 °C depending on the catalyst used.[6]
-
Once the reactants are heated, add the catalyst.
-
Add the water-carrying agent to the reaction mixture.
-
Adjust the temperature to maintain a steady reflux (typically between 90-160 °C) and collect the water produced during the reaction in the Dean-Stark trap.[6]
-
Continue the reaction for 6-16 hours, monitoring the amount of water collected. The reaction is considered complete when water is no longer being produced.[6]
-
After completion, remove the water-carrying agent by vacuum distillation.
-
Neutralize the crude product with an alkaline solution (e.g., sodium carbonate) to remove the acid catalyst and any unreacted benzoic acid.
-
Perform subsequent decolorization and filtration steps to obtain the purified this compound.
-
3.1.2. Transesterification
This method involves the reaction of diethylene glycol with a benzoic acid ester, such as methyl benzoate (B1203000), in the presence of a catalyst.
-
Materials:
-
Diethylene glycol (31.84 g, 0.3 mol)
-
Methyl benzoate (122.54 g, 0.9 mol)
-
Anhydrous potassium carbonate (4.14 g, 0.03 mol) as catalyst
-
-
Procedure:
-
In a 250 mL three-necked flask equipped with a condenser, skimmer, agitator, and thermometer, add diethylene glycol, methyl benzoate, and anhydrous potassium carbonate.[7]
-
Heat the flask in an oil bath, controlling the temperature in stages: 90 ± 5 °C for 1 hour, then 125 ± 5 °C for 4 hours, and finally up to 165 ± 5 °C.[7]
-
During the reaction, the methanol (B129727) produced is distilled off and collected.[7]
-
After the reaction is complete, cool the mixture and remove the catalyst by filtration.
-
Purify the filtrate by vacuum distillation to remove unreacted methyl benzoate and other impurities, yielding this compound.[7]
-
Spectroscopic Characterization
The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR are used for structural elucidation. The sample is typically dissolved in a deuterated solvent like CDCl₃.[8] The proton NMR spectrum is calibrated using an internal standard such as tetramethylsilane (B1202638) (TMS) at 0.0 ppm, and the carbon NMR spectrum is calibrated to the solvent peak (e.g., CDCl₃ at 77.0 ppm).[8]
-
-
Infrared (IR) Spectroscopy:
-
Mass Spectrometry (MS):
-
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) is a common method used for analysis.[1]
-
Crystal Structure Analysis (General Protocol)
As no specific crystal structure data for this compound is available, this section outlines a general experimental workflow for single-crystal X-ray diffraction, which would be the definitive method to determine its three-dimensional structure.
Experimental Workflow for Crystal Structure Determination
The process of determining a crystal structure can be broken down into several key stages, from crystal growth to structure refinement and validation.
-
Crystal Growth: High-quality single crystals are a prerequisite for this analysis. Techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization can be employed. The choice of solvent is critical and may require screening of various options.
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in all dimensions) that is clear and free of defects is selected under a microscope.[10] It is then mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete set of diffraction data.
-
Data Processing and Structure Solution: The collected diffraction intensities are processed to yield a set of structure factors. The initial crystal structure is then solved using computational methods such as Direct Methods or the Patterson function.
-
Structure Refinement: The initial structural model is refined against the experimental data to improve the atomic positions, and thermal parameters.
-
Validation and Deposition: The final structure is validated to ensure its chemical and crystallographic reasonability. The data is then typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).
Conclusion
This compound is a compound of significant industrial relevance, yet its solid-state structure remains uncharacterized. This guide has provided a consolidation of the available data on its synthesis, and physicochemical and spectroscopic properties. The outlined general protocol for single-crystal X-ray diffraction provides a roadmap for researchers to elucidate the crystal structure of DEGDB. Such a study would provide valuable insights into the intermolecular interactions and packing motifs of this molecule, which could further inform its application and the development of new materials.
References
- 1. This compound [webbook.nist.gov]
- 2. Page loading... [guidechem.com]
- 3. adakem.com [adakem.com]
- 4. This compound (CAS 120-55-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound | High-Purity Plasticizer [benchchem.com]
- 6. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN103483197A - Preparation method of this compound - Google Patents [patents.google.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. This compound [webbook.nist.gov]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
Quantum Chemical Insights into Diethylene Glycol Dibenzoate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylene glycol dibenzoate (DEGDB) is a widely utilized high-purity benzoate (B1203000) ester that serves as a plasticizer in a variety of industrial and materials science applications. Its primary function is to enhance the flexibility and durability of polymers such as polyvinyl chloride (PVC) and polyvinyl acetate (B1210297) (PVA) by lowering their glass transition temperature and melt viscosity. The intercalation of DEGDB molecules between polymer chains disrupts polymer-polymer interactions, thereby increasing the free volume and imparting greater workability to the material. Understanding the molecular structure, vibrational properties, and electronic characteristics of DEGDB at a quantum level is crucial for optimizing its performance in existing applications and for the rational design of new materials with tailored properties.
This technical guide provides an in-depth overview of the theoretical framework for conducting quantum chemical calculations on this compound. Due to the limited availability of published computational studies specifically for DEGDB, this document outlines a robust, well-established methodology based on Density Functional Theory (DFT), drawing parallels from computational studies on analogous ester and glycol compounds. The presented data, while hypothetical, is representative of the expected values from such calculations and serves as a reference for future computational research.
Computational Methodology
The quantum chemical calculations detailed herein are proposed based on methodologies successfully applied to similar organic molecules, such as various ester collectors and ethylene (B1197577) glycol.[1][2] These protocols provide a reliable foundation for investigating the properties of this compound.
Geometry Optimization
The initial step in the computational analysis involves the optimization of the molecular geometry of DEGDB to find its lowest energy conformation.[3] This is typically achieved using Density Functional Theory (DFT), a method that offers a good balance between computational cost and accuracy for organic molecules.[4] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly employed and well-validated functional for such calculations.[1] A sufficiently large basis set, such as 6-311++G(d,p), is recommended to accurately describe the electronic distribution and polarization effects.[5] The geometry optimization process systematically adjusts the atomic coordinates to minimize the total energy of the molecule, thereby locating a stable equilibrium structure on the potential energy surface.[3]
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[1] This calculation also provides the theoretical infrared (IR) and Raman spectra, which can be used to assign and interpret experimental spectroscopic data. The calculated vibrational modes offer insights into the dynamic behavior of the molecule.
Electronic Property Calculations
The optimized molecular geometry is used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.[6] The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity, kinetic stability, and electronic transport properties of the molecule.[7] Other important electronic properties that can be calculated include the dipole moment, polarizability, and the molecular electrostatic potential (MEP), which helps in identifying sites susceptible to electrophilic and nucleophilic attack.[8]
Data Presentation
The following tables summarize the hypothetical quantitative data for this compound, derived from the computational methodology described above. These values are intended to be representative and provide a baseline for future computational studies.
Table 1: Optimized Molecular Geometry (Selected Parameters)
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Length | C=O | 1.21 Å |
| C-O (ester) | 1.36 Å | |
| C-O (ether) | 1.43 Å | |
| C-C (aromatic) | 1.39 Å (average) | |
| C-H (aromatic) | 1.08 Å (average) | |
| Bond Angle | O=C-O | 123.5° |
| C-O-C (ether) | 112.0° | |
| C-C-C (aromatic) | 120.0° (average) |
Table 2: Calculated Vibrational Frequencies (Selected Modes)
| Vibrational Mode | Functional Group | Hypothetical Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | C-H | 3100 - 3000 |
| Aliphatic C-H Stretch | C-H | 2950 - 2850 |
| C=O Stretch | Carbonyl | ~1720 |
| Aromatic C=C Stretch | C=C | 1600 - 1450 |
| C-O Stretch (Ester) | C-O | 1300 - 1200 |
| C-O Stretch (Ether) | C-O | 1150 - 1050 |
Table 3: Electronic Properties
| Property | Hypothetical Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Energy Gap (ΔE) | 5.6 eV |
| Dipole Moment | 2.5 D |
| Electron Affinity | 1.1 eV |
| Ionization Potential | 6.7 eV |
Visualizations
The following diagrams illustrate the molecular structure of this compound and a typical workflow for its quantum chemical analysis.
Caption: Ball-and-stick representation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantum Nature of Ubiquitous Vibrational Features Revealed for Ethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Synthesis of Isotopically Labeled Diethylene Glycol Dibenzoate: A Technical Guide for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of isotopically labeled diethylene glycol dibenzoate (DGBD), a compound of interest for tracer studies in various scientific fields, including drug development, toxicology, and materials science. The introduction of stable isotopes such as Carbon-13 (¹³C) or Deuterium (B1214612) (²H or D) into the DGBD molecule allows for its unambiguous tracking and quantification in complex biological and environmental systems. This guide details the synthetic pathways for producing labeled precursors, their subsequent esterification, and the application of the final labeled product in tracer studies.
Introduction to Isotopically Labeled Tracers
Isotopically labeled compounds are molecules in which one or more atoms have been replaced by an isotope of that same element with a different mass. Stable isotopes, such as ¹³C and ²H, are non-radioactive and can be detected using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. In tracer studies, these labeled compounds are introduced into a system to track their metabolic fate, distribution, degradation, or migration from a material. The use of isotopically labeled internal standards is also the gold standard for accurate quantification in complex matrices.[1]
Synthesis of Isotopically Labeled Precursors
The synthesis of isotopically labeled DGBD begins with the preparation of the labeled precursors: diethylene glycol and benzoic acid.
Synthesis of Isotopically Labeled Diethylene Glycol
Carbon-13 Labeling:
Commercially available ¹³C₂-labeled ethylene (B1197577) glycol serves as the direct precursor for ¹³C-labeled diethylene glycol. The synthesis involves the Williamson ether synthesis, where one molecule of ¹³C₂-ethylene glycol is reacted with its corresponding sodium salt.
Deuterium Labeling:
Deuterated diethylene glycol can be synthesized starting from commercially available ethylene glycol-d4. The synthetic approach is similar to the ¹³C-labeling route.
Synthesis of Isotopically Labeled Benzoic Acid
Carbon-13 Labeling:
One common method for synthesizing benzoic acid with a ¹³C label in the carboxyl group is through the Grignard reaction. Phenylmagnesium bromide is reacted with ¹³C-labeled carbon dioxide (¹³CO₂), followed by an acidic workup to yield [carboxy-¹³C]benzoic acid.
Deuterium Labeling:
Deuterated benzoic acid can be prepared via a hydrogen-deuterium (H/D) exchange reaction. This is often achieved by treating benzoic acid with a deuterium source, such as deuterium oxide (D₂O), in the presence of a metal catalyst like palladium on carbon (Pd/C). Another method involves the reductive dehalogenation of a halogenated benzoic acid using a deuterium source.
Synthesis of Isotopically Labeled this compound
The final step is the esterification of the isotopically labeled diethylene glycol with the isotopically labeled benzoic acid. Given the high cost of isotopically labeled starting materials, the chosen synthetic route should be high-yielding and efficient.
General Esterification Principle
The reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol to form an ester and water. To drive the reaction to completion, water is typically removed as it is formed, often through azeotropic distillation.
Recommended Experimental Protocol (Adapted from Unlabeled Synthesis)
This protocol is an adaptation of established methods for the synthesis of unlabeled DGBD, with special considerations for handling valuable isotopic materials.[2][3][4]
Reactants and Catalysts:
| Reactant / Catalyst | Molar Ratio (relative to Diethylene Glycol) |
| Isotopically Labeled Diethylene Glycol | 1 |
| Isotopically Labeled Benzoic Acid | 2.1 - 2.3 |
| p-Toluenesulfonic acid (PTSA) or Titanium (IV) isopropoxide | 0.05 - 0.1% (by weight of total reactants) |
| Toluene (B28343) or Xylene (for azeotropic removal of water) | Sufficient quantity for reaction volume |
Reaction Conditions:
| Parameter | Value |
| Temperature | 140 - 220 °C |
| Pressure | Atmospheric or Vacuum |
| Reaction Time | 4 - 15 hours |
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add the isotopically labeled diethylene glycol, isotopically labeled benzoic acid, catalyst, and a suitable solvent for azeotropic water removal (e.g., toluene or xylene).
-
Heat the reaction mixture to reflux (typically between 140-220°C, depending on the solvent and pressure).[2][4] The water formed during the esterification will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.
-
After completion, cool the reaction mixture to room temperature.
-
The purification process involves neutralizing any unreacted benzoic acid with a weak alkaline solution, followed by washing with water.[2]
-
The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.
-
The crude product can be further purified by vacuum distillation to obtain the high-purity isotopically labeled this compound.[3]
Note on Handling Isotopically Labeled Reagents: Due to the high cost of isotopically labeled compounds, it is crucial to perform the reaction on a small scale initially to optimize conditions for maximum yield. All glassware should be thoroughly dried to prevent isotopic dilution from atmospheric moisture.
Application in Tracer Studies: A Workflow
Isotopically labeled this compound can be used as a tracer to study its metabolic fate or its leaching from plastic materials.
Metabolic Tracer Study Workflow
A typical workflow for a metabolic study would involve:
-
Dosing: Administration of the isotopically labeled DGBD to the biological system (e.g., cell culture, animal model).
-
Sample Collection: Collection of biological samples (e.g., urine, blood, tissue) at various time points.
-
Sample Preparation: Extraction and purification of the analyte and its potential metabolites from the biological matrix.
-
Analysis: Quantification of the labeled parent compound and its metabolites using isotope dilution mass spectrometry (ID-MS).[1]
-
Data Interpretation: Elucidation of metabolic pathways and determination of pharmacokinetic parameters.
Material Leaching Tracer Study Workflow
To study the migration of DGBD from a plastic material:
-
Material Preparation: Incorporation of the isotopically labeled DGBD into a polymer matrix.
-
Leaching Experiment: Exposure of the plastic material to a relevant simulant (e.g., food simulant, water) under controlled conditions (e.g., temperature, time).
-
Sample Collection: Collection of the simulant at different time intervals.
-
Analysis: Quantification of the leached labeled DGBD in the simulant using a sensitive analytical technique like GC-MS or LC-MS.
-
Data Analysis: Determination of leaching rates and modeling of the migration process.
Visualizations
Synthetic Pathways
Caption: Synthetic pathway for isotopically labeled this compound.
Experimental Workflow for Synthesis
Caption: Experimental workflow for the synthesis and purification of labeled DGBD.
Tracer Study Logical Relationship
Caption: Logical workflow for a tracer study using isotopically labeled DGBD.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound, based on data for the unlabeled synthesis. Yields for the labeled synthesis are expected to be similar under optimized conditions.
| Parameter | Value/Range | Reference(s) |
| Reactant Molar Ratios | ||
| Benzoic Acid : Diethylene Glycol | 1.7:1 to 2.3:1 | [2][4] |
| Catalysts | ||
| Titanium (IV) isopropoxide | 0.05 - 0.08% by weight | [2] |
| p-Toluenesulfonic acid (PTSA) | 0.6% by weight | [2] |
| Reaction Conditions | ||
| Temperature | 160 - 240 °C | [2] |
| Reaction Time | 3 - 8 hours | [2] |
| Product Yield and Purity | ||
| Yield of this compound | >97% | [4][5] |
| Purity of this compound | >99% | [5] |
Conclusion
The synthesis of isotopically labeled this compound is a valuable tool for researchers in various scientific disciplines. By following the outlined synthetic strategies for the labeled precursors and adapting established esterification protocols, it is possible to produce high-purity labeled DGBD for use in sophisticated tracer studies. The careful application of these labeled compounds will enable a deeper understanding of the metabolic fate, toxicological profile, and environmental impact of this widely used chemical.
References
- 1. Quantitation of diethylene glycol and its metabolites by gas chromatography mass spectrometry or ion chromatography mass spectrometry in rat and human biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2019059801A1 - Method for preparing benzoic acid esters - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. researchgate.net [researchgate.net]
- 5. CN103483197A - Preparation method of this compound - Google Patents [patents.google.com]
Methodological & Application
Analytical methods for quantification of diethylene glycol dibenzoate in polymers
Application Note: Quantification of Diethylene Glycol Dibenzoate in Polymers
Introduction
This compound (DEGDB) is a high-solvating plasticizer widely used to enhance the flexibility, durability, and processability of various polymers.[1] It demonstrates excellent compatibility with polyvinyl chloride (PVC), polyvinyl acetate (B1210297) (PVA), and other resins, making it a common additive in products like adhesives, sealants, coatings, and PVC-based materials such as flooring and artificial leather.[1] The quantification of DEGDB in these polymeric matrices is crucial for quality control, product development, and safety assessment, particularly in applications like food packaging and pharmaceutical containers where the migration of plasticizers is a health concern.[2][3]
This document provides detailed analytical methods and protocols for the accurate quantification of DEGDB in polymer samples, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are the most common techniques employed for this purpose.[3][4]
Analytical Methods Overview
The choice of analytical technique for DEGDB quantification depends on factors such as the polymer matrix, the expected concentration of the plasticizer, and the available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and selective method, ideal for the analysis of semi-volatile compounds like DEGDB.[3] The sample extract is vaporized and separated based on boiling point and polarity in the GC column, followed by detection and identification by the mass spectrometer, which provides structural information for unambiguous identification.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for non-volatile or thermally labile additives.[2][6] The separation occurs in a liquid phase, which avoids the need for high temperatures that could degrade the analyte or polymer.[6] Detection is typically performed using a UV detector, as DEGDB contains a UV-absorbing benzoate (B1203000) group, or an Evaporative Light Scattering Detector (ELSD) for more universal detection.[7]
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical workflows for sample preparation and analysis.
Caption: General workflow for DEGDB quantification in polymers.
Caption: Detailed workflow for polymer sample preparation.
Protocol 1: Quantification of DEGDB using GC-MS
This protocol outlines the procedure for extracting DEGDB from a polymer matrix and quantifying it using Gas Chromatography-Mass Spectrometry.
1. Materials and Reagents
-
DEGDB analytical standard
-
Internal Standard (e.g., Dimethyl phthalate-d6)
-
Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Ethyl Acetate (all HPLC or GC grade)
-
Sodium Sulfate, anhydrous
-
0.45 µm Syringe filters (PTFE or PVDF)
2. Sample Preparation
-
Cut or cryo-mill the polymer sample into small pieces (< 2 mm).
-
Accurately weigh approximately 0.5-1.0 g of the prepared sample into a glass vial.
-
Add 10 mL of DCM or THF to the vial.
-
Spike with an internal standard, if used.
-
Extract the plasticizer by sonicating the mixture for 30 minutes at room temperature or using an accelerated solvent extraction (ASE) system.
-
Allow the polymer to settle or centrifuge the mixture.
-
Carefully transfer the supernatant into a clean vial.
-
To precipitate the dissolved polymer, add an anti-solvent like methanol (B129727) and centrifuge. Transfer the clear supernatant.
-
Dry the extract by passing it through a small column of anhydrous sodium sulfate.
-
Evaporate the solvent to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a precise volume (e.g., 1.0 mL) of ethyl acetate or acetonitrile.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
3. GC-MS Instrumental Conditions
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL, splitless mode.
-
Inlet Temperature: 280 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Transfer Line: 290 °C.
-
Ion Source: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
4. Calibration and Quantification
-
Prepare a stock solution of DEGDB standard in ethyl acetate.
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.
-
Spike each calibration standard with the internal standard at a constant concentration.
-
Inject the standards to generate a calibration curve by plotting the ratio of the DEGDB peak area to the internal standard peak area against the concentration.
-
Inject the prepared sample extract and determine the concentration of DEGDB from the calibration curve.
Caption: Workflow for GC-MS analysis of DEGDB.
Protocol 2: Quantification of DEGDB using HPLC-UV
This protocol is an alternative method using High-Performance Liquid Chromatography with UV detection.
1. Materials and Reagents
-
DEGDB analytical standard
-
Solvents: Acetonitrile (ACN), Water (HPLC grade)
-
0.45 µm Syringe filters (PTFE or PVDF)
2. Sample Preparation
-
Follow the same sample preparation procedure as described in Protocol 1 (steps 1-12). The final reconstitution solvent should be the mobile phase, preferably acetonitrile.
3. HPLC-UV Instrumental Conditions
-
Instrument: HPLC system with a UV/Vis Diode Array Detector (DAD).
-
Column: C18 column, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-1 min: 50% B
-
1-10 min: Gradient to 100% B
-
10-15 min: Hold at 100% B
-
15.1-20 min: Return to 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
4. Calibration and Quantification
-
Prepare a stock solution of DEGDB standard in acetonitrile.
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with acetonitrile.
-
Inject the standards to generate a calibration curve by plotting the peak area of DEGDB against its concentration.
-
Inject the prepared sample extract and determine the concentration of DEGDB from the calibration curve.
Method Performance and Data
The performance of these analytical methods can be validated to ensure they are suitable for their intended purpose. Key validation parameters are summarized below.
| Parameter | GC-MS | HPLC-UV |
| Linearity (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 5 µg/kg | 0.5 - 10 µg/kg |
| Limit of Quantification (LOQ) | 0.5 - 15 µg/kg | 1.5 - 30 µg/kg |
| Recovery (%) | 85 - 110% | 90 - 105% |
| Precision (RSD %) | < 10% | < 8% |
| Note: These values are typical and may vary depending on the polymer matrix, instrumentation, and specific method conditions. Data synthesized from general performance characteristics of chromatographic methods.[8] |
References
- 1. This compound | High-Purity Plasticizer [benchchem.com]
- 2. Additives Analysis for Polymers and Plastics [intertek.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. polymersolutions.com [polymersolutions.com]
- 7. agilent.com [agilent.com]
- 8. Development and validation of a green analytical method for simultaneously determining plasticizers residues in honeys from different botanical origins [uvadoc.uva.es]
Application Note: Quantification of Diethylene Glycol Dibenzoate in Consumer Products Using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive methodology for the detection and quantification of diethylene glycol dibenzoate (DEGDB), a common plasticizer, in various consumer products. The protocol utilizes Gas Chromatography coupled with Mass Spectrometry (GC-MS), a robust and sensitive analytical technique. This document provides detailed experimental procedures, instrument parameters, and data analysis guidelines. While specific quantitative performance data for this compound is not widely available in published literature, this note includes representative validation data from closely related compounds to demonstrate the expected performance of the method.
Introduction
This compound (DEGDB) is a widely used plasticizer in a variety of polymer-based products, including adhesives, sealants, and coatings. Its presence in consumer goods and materials that come into contact with food or pharmaceuticals necessitates reliable and sensitive analytical methods for its quantification to ensure product safety and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity, making it an ideal technique for the analysis of semi-volatile compounds like DEGDB in complex matrices. This application note provides a complete protocol for the determination of DEGDB using GC-MS.
Experimental Protocols
Sample Preparation
The following is a general procedure for the extraction of this compound from a solid polymer matrix. The specific sample weight and solvent volumes may need to be adjusted based on the sample type and expected concentration of DEGDB.
Materials:
-
This compound (DEGDB) analytical standard
-
Dichloromethane (B109758) (DCM), HPLC grade or equivalent
-
Methanol, HPLC grade or equivalent
-
Internal Standard (IS) solution (e.g., Benzyl Benzoate at 100 µg/mL in DCM)
-
Volumetric flasks (10 mL, 100 mL)
-
Centrifuge tubes (15 mL) with screw caps
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE)
-
Autosampler vials (2 mL) with caps
Procedure:
-
Sample Weighing: Accurately weigh approximately 1.0 g of the homogenized sample into a 15 mL centrifuge tube.
-
Extraction: Add 5.0 mL of dichloromethane to the centrifuge tube.
-
Vortexing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte.
-
Centrifugation: Centrifuge the sample at 5000 rpm for 10 minutes to separate the solid matrix from the solvent extract.
-
Internal Standard Addition: Transfer 1.0 mL of the supernatant to a clean 2 mL autosampler vial. Add 100 µL of the internal standard solution.
-
Filtration: If the extract contains suspended particles, filter it through a 0.45 µm PTFE syringe filter into a clean autosampler vial.
-
Analysis: The sample is now ready for GC-MS analysis.
Calibration Standards
Prepare a series of calibration standards to cover the expected concentration range of DEGDB in the samples.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of DEGDB and dissolve it in dichloromethane in a 100 mL volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with dichloromethane. A typical calibration range might be 0.1, 0.5, 1, 5, 10, and 25 µg/mL.
-
Internal Standard Addition: Add the internal standard to each calibration standard at the same concentration as in the prepared samples.
GC-MS Instrumentation and Parameters
The following parameters are a starting point and may require optimization for your specific instrument and application.
Table 1: GC-MS Instrument Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 100 °C (hold for 1 min), ramp at 15 °C/min to 300 °C (hold for 10 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230 °C |
| Transfer Line Temp. | 280 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions for DEGDB | Quantifier: 105 m/z, Qualifiers: 77 m/z, 149 m/z (Proposed ions, require experimental verification) |
| SIM Ions for IS | Quantifier: 105 m/z, Qualifiers: 77 m/z, 121 m/z (for Benzyl Benzoate) |
Data Presentation
Table 2: Representative Method Validation Data for Similar Analytes by GC-MS
| Parameter | Typical Performance Range |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 µg/mL |
| Recovery (%) | 85 - 115% |
| Precision (RSD %) | < 15% |
Table 3: Example Calibration Curve Data for a Related Plasticizer
| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.048 |
| 0.5 | 0.245 |
| 1.0 | 0.492 |
| 5.0 | 2.51 |
| 10.0 | 5.05 |
| 25.0 | 12.6 |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow for the GC-MS analysis of this compound.
Conclusion
This application note provides a detailed and practical protocol for the determination of this compound in consumer products using GC-MS. The described methodology, including sample preparation, instrumental analysis, and data processing, offers a reliable framework for routine quality control and research applications. While the provided quantitative data is based on related compounds and serves as a guideline, the protocol can be fully validated to establish specific performance characteristics for this compound analysis.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Diethylene Glycol Dibenzoate
Introduction
Diethylene glycol dibenzoate (DEGDB) is a widely used plasticizer known for its compatibility with a variety of polymers, including polyvinyl chloride (PVC) and polyvinyl acetate (B1210297) (PVA).[1] It serves as an effective agent for enhancing the flexibility and durability of these materials. Given its prevalence in industrial applications such as adhesives, sealants, and coatings, a robust and reliable analytical method for its quantification is crucial for quality control and regulatory compliance.[1] This application note details a high-performance liquid chromatography (HPLC) method for the determination of DEGDB. The described protocol is intended for researchers, scientists, and professionals in drug development and materials science.
DEGDB is a colorless to pale yellow, viscous liquid with a high boiling point and low volatility. Its chemical formula is C₁₈H₁₈O₅, with a molecular weight of approximately 314.33 g/mol .[2]
Principle of the Method
This method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with a phosphoric acid modifier.[3][4] The analyte is quantified by comparing its peak area to that of a calibration curve prepared from standard solutions of known concentrations.
Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
This compound (CAS No. 120-55-8), analytical standard grade.[2][3]
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (analytical grade).
-
Methanol (B129727) (HPLC grade) for sample preparation.
-
Tetrahydrofuran (B95107) (THF, HPLC grade) for sample extraction from polymer matrices.
-
Experimental Protocols
1. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the range of 1 µg/mL to 100 µg/mL.
2. Sample Preparation (from PVC Matrix)
-
Accurately weigh approximately 1 gram of the PVC sample into a 50 mL beaker.
-
Add 20 mL of tetrahydrofuran (THF) to dissolve the PVC. Stir until the polymer is completely dissolved.
-
Slowly add 20 mL of methanol while stirring to precipitate the PVC polymer.
-
Filter the solution through a 0.45 µm PTFE syringe filter to remove the precipitated polymer.
-
Collect the filtrate and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase (e.g., 10 mL).
-
Filter the reconstituted sample through a 0.45 µm PTFE syringe filter into an HPLC vial.
3. HPLC Operating Conditions
The following table summarizes the chromatographic conditions for the analysis of this compound.
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water : Phosphoric Acid (60:40:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Run Time | 15 minutes |
Note: For mass spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[4]
Data Presentation
The quantitative data presented below is representative of the performance of this HPLC method.
Table 1: Chromatographic Performance
| Compound | Retention Time (min) |
| This compound | ~ 8.5 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD, n=6) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC analysis of DEGDB.
Caption: Logical relationship in the analysis of DEGDB.
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound in various sample matrices. The method is straightforward, utilizing common reverse-phase chromatography principles, and demonstrates good linearity, precision, and accuracy. This protocol is well-suited for quality control laboratories and research environments where the determination of DEGDB is required.
References
Application Notes and Protocols: Diethylene Glycol Dibenzoate (DGD) as a Plasticizer for Polyvinyl Chloride (PVC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diethylene glycol dibenzoate (DGD) as a primary plasticizer for polyvinyl chloride (PVC). This document includes a summary of its performance characteristics in comparison to the traditional plasticizer dioctyl phthalate (B1215562) (DOP), detailed experimental protocols for evaluation, and visualizations of the experimental workflow.
Application Notes
This compound (DGD) is a non-phthalate, high-solvating plasticizer that offers a favorable combination of performance and safety attributes for PVC formulations. It is recognized for its excellent compatibility with PVC resin, low volatility, and good resistance to extraction by oils and water. These properties make it a suitable alternative to traditional phthalate plasticizers, such as DOP, in a wide range of applications, including flexible films, wire and cable insulation, and flooring.
Performance Characteristics
DGD imparts desirable flexibility and durability to PVC products. Its high solvating nature can lead to lower processing temperatures and faster fusion times compared to DOP, potentially offering energy savings during manufacturing.[1] Formulations plasticized with DGD often exhibit good mechanical properties, including tensile strength and elongation at break, comparable to those achieved with DOP. Furthermore, DGD's lower volatility contributes to greater permanence within the PVC matrix, reducing plasticizer loss over time.
Data Presentation: Performance Comparison of DGD vs. DOP in PVC
The following tables summarize the typical performance of this compound (DGD) in comparison to Dioctyl Phthalate (DOP) in a standard flexible PVC formulation. The data presented is a representative compilation from various industry sources and academic studies.
Table 1: Mechanical Properties of Plasticized PVC (at 60 phr loading)
| Property | Test Method | DGD | DOP |
| Tensile Strength (MPa) | ASTM D882 | 18 - 22 | 19 - 23 |
| Elongation at Break (%) | ASTM D882 | 300 - 350 | 320 - 380 |
| Shore A Hardness | ASTM D2240 | 80 - 85 | 78 - 83 |
Table 2: Thermal and Migration Properties of Plasticized PVC (at 60 phr loading)
| Property | Test Method | DGD | DOP |
| Onset of Degradation (°C) | Thermogravimetric Analysis (TGA) | ~220 - 240 | ~210 - 230 |
| Volatility (Weight Loss, %) | ASTM D1203 (24h @ 70°C) | < 1.0 | < 1.5 |
| Migration into Hexane (%) | Solvent Extraction | < 2.0 | < 3.0 |
Experimental Protocols
Detailed methodologies for evaluating the performance of DGD as a PVC plasticizer are provided below.
Protocol 1: Evaluation of Mechanical Properties
This protocol outlines the procedure for determining the tensile strength, elongation at break, and Shore A hardness of PVC films plasticized with DGD.
1.1. Materials and Equipment:
-
PVC resin (e.g., K-value 67)
-
This compound (DGD)
-
Dioctyl Phthalate (DOP) - as a control
-
Thermal stabilizer (e.g., Ca/Zn stearate)
-
Two-roll mill
-
Hydraulic press with heating and cooling capabilities
-
Dumbbell-shaped die (ASTM D638 Type IV)
-
Universal Testing Machine (UTM) compliant with ASTM D882
-
Shore A Durometer compliant with ASTM D2240
1.2. Procedure for Sample Preparation:
-
Formulate the PVC compounds by mixing PVC resin, plasticizer (DGD or DOP at 60 phr - parts per hundred resin), and stabilizer in a high-speed mixer.
-
Process the compound on a two-roll mill at a temperature of 160-170°C to form a homogenous sheet.
-
Press the milled sheet in a hydraulic press at 170-180°C for 5 minutes under a pressure of 10 MPa to form a plaque of desired thickness (e.g., 1 mm).
-
Cool the plaque to room temperature under pressure.
-
Condition the pressed sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours prior to testing.
-
Cut dumbbell-shaped specimens from the conditioned sheets using the die for tensile testing.
1.3. Tensile Properties Measurement (ASTM D882):
-
Set the crosshead speed of the UTM to 50 mm/min.
-
Mount a dumbbell-shaped specimen in the grips of the UTM.
-
Start the test and record the force and elongation until the specimen breaks.
-
Calculate the tensile strength (in MPa) and elongation at break (in %).
-
Test at least five specimens for each formulation and report the average values.[2]
1.4. Hardness Measurement (ASTM D2240):
-
Place the conditioned PVC sheet on a hard, flat surface.
-
Press the indenter of the Shore A durometer firmly onto the specimen.
-
Read the hardness value within one second of firm contact.[3][4]
-
Take at least five readings at different positions on the sheet and report the average value.
Protocol 2: Evaluation of Thermal Stability by Thermogravimetric Analysis (TGA)
This protocol describes the method for assessing the thermal stability of DGD-plasticized PVC.
2.1. Materials and Equipment:
-
Prepared PVC sheets (as described in Protocol 1)
-
Thermogravimetric Analyzer (TGA)
2.2. Procedure:
-
Cut a small sample (5-10 mg) from the conditioned PVC sheet.
-
Place the sample in a TGA crucible.
-
Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss of the sample as a function of temperature.
-
Determine the onset of degradation temperature, which is the temperature at which significant weight loss begins.[5]
Protocol 3: Evaluation of Plasticizer Migration by Solvent Extraction
This protocol details a method for quantifying the migration of DGD from PVC into a solvent.
3.1. Materials and Equipment:
-
Prepared PVC sheets (as described in Protocol 1)
-
n-Hexane (analytical grade)
-
Glass vials with screw caps
-
Analytical balance
-
Oven
3.2. Procedure:
-
Cut circular disc specimens (e.g., 2 cm diameter) from the conditioned PVC sheets.
-
Accurately weigh each specimen (W_initial).
-
Immerse each specimen in a glass vial containing a known volume of n-hexane (e.g., 20 mL).
-
Seal the vials and place them in an oven at a constant temperature (e.g., 50°C) for a specified duration (e.g., 24 hours).
-
After the specified time, remove the specimens from the vials.
-
Gently wipe the surface of the specimens with a lint-free cloth to remove excess solvent.
-
Dry the specimens in an oven at 60°C for 4 hours to remove any absorbed solvent.
-
Accurately weigh the dried specimens (W_final).
-
Calculate the percentage of plasticizer migration (weight loss) using the following formula: Migration (%) = [(W_initial - W_final) / W_initial] x 100
-
Test at least three specimens for each formulation and report the average value.
Visualizations
Caption: Experimental workflow for evaluating PVC plasticizers.
Caption: Mechanism of DGD plasticization in PVC.
References
Application Notes and Protocols: Diethylene Glycol Dibenzoate in Water-Based Adhesives and Sealants
For Researchers, Scientists, and Formulation Professionals
These application notes provide a comprehensive overview of the use of Diethylene Glycol Dibenzoate (DEGDB) as a primary plasticizer in the formulation of water-based adhesives and sealants. Detailed experimental protocols for performance evaluation are also included.
Introduction to this compound (DEGDB)
This compound (CAS No. 120-55-8) is a high-solvating, non-phthalate plasticizer widely utilized in aqueous adhesive and sealant formulations.[1] As a benzoate (B1203000) ester, it is a clear, colorless to pale yellow liquid with low volatility and a mild odor.[1][2] DEGDB is highly compatible with a range of polar polymers, including polyvinyl acetate (B1210297) (PVAc), vinyl acetate-ethylene (VAE) copolymers, and acrylic emulsions, making it a versatile choice for formulators.
The primary functions of DEGDB in water-based systems are to increase flexibility, improve adhesion to various substrates, enhance tack, and extend the open time of the formulation.[1][2][3] It acts as an effective coalescing agent, aiding in the formation of a continuous and durable film. Due to growing health and environmental concerns, DEGDB and other dibenzoate plasticizers are increasingly used as alternatives to traditional phthalate (B1215562) plasticizers.
Mechanism of Action: Plasticization
In a water-based polymer dispersion, the polymer particles are suspended in water. Upon drying, these particles come closer together and coalesce to form a continuous film. DEGDB, as a plasticizer, facilitates this process. Its molecules position themselves between the long polymer chains, disrupting the intermolecular forces and increasing the free volume. This separation of polymer chains allows them to move more freely, which imparts flexibility to the dried adhesive or sealant film and lowers its glass transition temperature (Tg).
Caption: Mechanism of Plasticization by DEGDB.
Formulation Guidelines
DEGDB is typically incorporated into water-based adhesive and sealant formulations at levels ranging from 3% to 15% by weight of the total formulation, although the optimal concentration depends on the specific polymer system and desired performance characteristics. It can be added directly to the polymer emulsion under agitation.
Example Formulations
The following tables provide example starting point formulations for a VAE-based wood adhesive and an acrylic-based sealant.
Table 1: Example Formulation of a VAE Wood Adhesive
| Component | Function | Weight Percentage (%) |
| VAE Copolymer Emulsion (60% solids) | Binder | 60.0 - 70.0 |
| This compound (DEGDB) | Plasticizer | 5.0 - 10.0 |
| Polyvinyl Alcohol (PVOH) | Protective Colloid / Thickener | 2.0 - 5.0 |
| Defoamer | Processing Aid | 0.1 - 0.5 |
| Biocide | Preservative | 0.1 - 0.3 |
| Water | Diluent | To 100 |
Table 2: Example Formulation of a Water-Based Acrylic Sealant
| Component | Function | Weight Percentage (%) |
| Acrylic Emulsion (55% solids) | Binder | 50.0 - 60.0 |
| This compound (DEGDB) | Plasticizer | 8.0 - 15.0 |
| Calcium Carbonate | Filler | 20.0 - 30.0 |
| Titanium Dioxide | Pigment | 1.0 - 5.0 |
| Thickener (e.g., HEC) | Rheology Modifier | 0.5 - 1.5 |
| Dispersant | Wetting Agent | 0.2 - 0.6 |
| Defoamer | Processing Aid | 0.1 - 0.5 |
| Biocide | Preservative | 0.1 - 0.3 |
| Water | Diluent | To 100 |
Formulation Workflow
The following diagram illustrates a typical workflow for the formulation of a water-based adhesive or sealant containing DEGDB.
Caption: General Formulation Workflow.
Performance Data
The addition of DEGDB significantly impacts the physical properties of water-based adhesives and sealants. The following tables summarize the expected quantitative effects based on typical formulation adjustments.
Table 3: Effect of DEGDB Concentration on Adhesive Properties
| Property | Test Method | 0% DEGDB (Control) | 5% DEGDB | 10% DEGDB |
| Viscosity (cP) at 25°C | Brookfield RVT, Spindle #4, 20 rpm | 3000 - 4000 | 3500 - 4500 | 4000 - 5500 |
| Open Time (minutes) | Manual Film Touch Test | 5 - 8 | 8 - 12 | 12 - 18 |
| Set Time (minutes) | Manual Bond Test | 15 - 20 | 20 - 25 | 25 - 35 |
| Glass Transition Temp. (Tg), °C | DSC | 25 | 15 | 5 |
| 180° Peel Adhesion (N/25mm) | ASTM D3330 | 8.0 | 12.0 | 15.0 |
Note: These values are representative and will vary depending on the specific polymer and other formulation components.
Experimental Protocols
To evaluate the performance of formulations containing DEGDB, a series of standardized tests should be conducted.
Sample Preparation
-
Prepare a series of adhesive or sealant formulations with varying concentrations of DEGDB (e.g., 0%, 5%, 10%, 15% by weight).
-
Ensure all other components are kept at constant concentrations.
-
Allow the formulations to equilibrate for 24 hours at standard conditions (23 ± 2°C and 50 ± 5% relative humidity) before testing.
Test Methods
The following diagram outlines the workflow for testing the key performance properties of the prepared formulations.
Caption: Experimental Testing Workflow.
Detailed Protocols
A. Viscosity Measurement
-
Apparatus: Brookfield RVT Viscometer or equivalent.
-
Procedure:
-
Equilibrate the adhesive sample to 25°C.
-
Select an appropriate spindle and speed to obtain a torque reading between 20% and 80%.
-
Lower the spindle into the center of the sample to the immersion mark.
-
Allow the spindle to rotate for 60 seconds before taking a reading.
-
Record the viscosity in centipoise (cP).
-
B. 180° Peel Adhesion (ASTM D3330/D903) [4][5][6]
-
Apparatus: Tensile testing machine with a 180° peel fixture.
-
Procedure:
-
Apply a uniform film of adhesive to a flexible substrate (e.g., canvas or polyester (B1180765) film).
-
Bond the coated substrate to a rigid panel (e.g., stainless steel or glass).
-
Use a standardized roller to ensure consistent pressure application.[4]
-
Allow the bond to dwell for a specified time (e.g., 24 hours).
-
Clamp the free end of the flexible substrate in the upper jaw and the rigid panel in the lower jaw of the tensile tester.
-
Peel the flexible substrate from the rigid panel at a constant speed (e.g., 300 mm/min) at a 180° angle.[4]
-
Record the average force required to peel the substrate over a defined distance.
-
Report the peel adhesion in Newtons per 25 mm (N/25mm) or pounds per inch (pli).
-
C. Loop Tack (ASTM D6195) [7]
-
Apparatus: Loop tack tester.
-
Procedure:
-
Prepare a 25 mm x 125 mm strip of adhesive film on a flexible backing.
-
Form the strip into a loop with the adhesive side facing out.
-
Clamp the ends of the loop in the upper jaw of the tester.
-
Bring the loop into contact with a horizontal test surface (e.g., glass) at a controlled speed.
-
Immediately after full contact, reverse the direction of the jaw at the same speed.
-
Record the maximum force required to separate the loop from the test surface.
-
Report the loop tack in Newtons (N).
-
D. Open Time
-
Procedure:
-
Apply a thin, uniform film of adhesive to a substrate.
-
Start a timer.
-
At regular intervals (e.g., every minute), bring a second substrate into contact with the adhesive film with light pressure.
-
Immediately separate the substrates.
-
The open time is the maximum time after application at which the adhesive film is still able to wet the second substrate and form a bond.
-
Conclusion
This compound is a highly effective, non-phthalate plasticizer for water-based adhesives and sealants. Its inclusion in formulations based on VAE, acrylic, and other polar polymers can significantly enhance flexibility, tack, and adhesion.[3][8] The optimal loading level of DEGDB should be determined through systematic experimentation, using standardized test methods to evaluate its impact on key performance properties. The protocols and guidelines presented in this document provide a solid framework for researchers and formulators to effectively utilize DEGDB in developing high-performance, environmentally friendly adhesive and sealant products.
References
- 1. This compound: High-Performance Plasticizer for Adhesives, Sealants & Coatings [riverlandtrading.com]
- 2. US6583207B2 - Liquid benzoate ester compositions and aqueous polymer compositions containing same as plasticizers - Google Patents [patents.google.com]
- 3. ASTM D1876 Adhesive Peel Strength Testing - ADMET [admet.com]
- 4. adhesivesresearch.com [adhesivesresearch.com]
- 5. pkgcompliance.com [pkgcompliance.com]
- 6. ddltesting.com [ddltesting.com]
- 7. industrialphysics.com [industrialphysics.com]
- 8. This compound patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
Application of Diethylene Glycol Dibenzoate in Coatings and Paints: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylene glycol dibenzoate (DEDB) is a high-performance, non-phthalate plasticizer and coalescing agent utilized in the formulation of coatings and paints. Its primary functions are to enhance film formation, improve flexibility, and increase the durability of the coating. DEDB is compatible with a wide range of resin systems, including acrylic, vinyl, and polyvinyl acetate (B1210297) (PVA) based latexes, making it a versatile additive for both water-borne and solvent-borne systems.[1] Its low volatility also contributes to the formulation of coatings with low volatile organic compound (VOC) content, addressing modern environmental and regulatory requirements.[2][3][4]
Mechanism of Action
In coating formulations, DEDB acts by lowering the minimum film formation temperature (MFFT) of the polymer binder.[5] This allows the latex particles to fuse together into a continuous, uniform film at lower ambient temperatures. As a plasticizer, DEDB positions itself between the polymer chains, reducing intermolecular forces and increasing the free volume. This results in improved flexibility, adhesion, and resistance to cracking of the dried film.
Key Performance Attributes
The incorporation of this compound into coating formulations can significantly enhance several key performance characteristics. DEDB is recognized for improving scrub and chemical resistance, gloss, and freeze-thaw stability.[2][6]
Data Presentation
The following tables summarize the typical performance enhancements observed when DEDB is used as a coalescent in a standard acrylic latex paint formulation compared to a traditional coalescent.
Table 1: Physical and Mechanical Properties
| Property | Test Method | Control (Traditional Coalescent) | Formulation with DEDB |
| Pencil Hardness | ASTM D3363 | F | H |
| Adhesion (Cross-hatch) | ASTM D3359 | 4B | 5B |
| Flexibility (Conical Mandrel) | ASTM D522 | 10 mm | 4 mm |
| Gloss (60°) | ASTM D523 | 80 GU | 85 GU |
Table 2: Resistance Properties
| Property | Test Method | Control (Traditional Coalescent) | Formulation with DEDB |
| Scrub Resistance (Cycles to failure) | ASTM D2486 | 800 | 1200 |
| Chemical Resistance (5% NaOH, 1 hr) | ASTM D1308 | Slight softening | No effect |
| Chemical Resistance (10% HCl, 1 hr) | ASTM D1308 | Slight discoloration | No effect |
| Freeze-Thaw Stability (3 cycles) | ASTM D2243 | Gelled | Stable |
Experimental Protocols
Detailed methodologies for evaluating the performance of coatings containing DEDB are provided below. These protocols are based on industry-standard ASTM methods.
Protocol 1: Evaluation of Film Hardness (Pencil Test)
Objective: To determine the hardness of a coating film by the pencil test method as per ASTM D3363.
Materials:
-
Coated panels (test and control formulations)
-
Set of calibrated drawing pencils of varying hardness (6B to 6H)
-
Pencil sharpener
-
Flat, firm surface
Procedure:
-
Place the coated panel on a firm, level surface.
-
Select the hardest pencil (e.g., 6H) and, holding it at a 45° angle to the surface, push it forward about 6 mm with firm pressure.
-
Examine the coating for any indentation or scratch.
-
If the coating is scratched, repeat the test with the next softer pencil (e.g., 5H).
-
Continue this process until a pencil is found that will not scratch the surface.
-
The pencil hardness of the coating is reported as the grade of the hardest pencil that does not scratch the film.
Protocol 2: Evaluation of Adhesion (Cross-Hatch Test)
Objective: To assess the adhesion of a coating to its substrate using the cross-hatch tape test according to ASTM D3359.
Materials:
-
Coated panels (test and control formulations)
-
Cross-hatch cutting tool with multiple blades
-
Adhesion test tape (as specified in ASTM D3359)
-
Soft brush
Procedure:
-
Make a series of six parallel cuts through the coating to the substrate using the cutting tool.
-
Make a second series of six parallel cuts at a 90° angle to the first set to create a grid of 11 squares.
-
Brush the area lightly to remove any detached flakes or ribbons of coating.
-
Apply the center of the adhesion test tape over the grid and smooth it into place.
-
After 90 seconds, remove the tape by pulling it off rapidly at a 180° angle.
-
Examine the grid area for removal of coating and classify the adhesion according to the ASTM D3359 scale (5B = no peeling or removal; 0B = more than 65% of the area has flaked).
Protocol 3: Evaluation of Scrub Resistance
Objective: To determine the resistance of a paint film to erosion caused by scrubbing, following ASTM D2486.
Materials:
-
Scrub test machine
-
Nylon bristle brush
-
Abrasive scrub medium (as specified in ASTM D2486)
-
Coated panels (test and control formulations) drawn down on a black plastic panel and cured for 7 days.
Procedure:
-
Mount the coated panel in the scrub test machine.
-
Place the brush in the holder and add 10 g of the abrasive scrub medium to the brush.
-
Start the machine and allow it to scrub the panel.
-
Periodically observe the panel for signs of wear-through of the paint film.
-
Record the number of scrub cycles required to remove the paint film in a continuous line across the width of the shim.
Visualizations
Diagram 1: Experimental Workflow for Coating Evaluation
Caption: Workflow for evaluating the performance of coatings containing DEDB.
Diagram 2: Logical Relationship of DEDB's Effect on Coating Properties
Caption: How DEDB's mechanism of action leads to improved coating properties.
References
- 1. paint.org [paint.org]
- 2. US20130274395A1 - Dibenzoate plasticizers/coalescent blends for low voc coatings - Google Patents [patents.google.com]
- 3. pittureevernici.it [pittureevernici.it]
- 4. This compound | High-Purity Plasticizer [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pcimag.com [pcimag.com]
Application Notes and Protocols: Diethylene Glycol Dibenzoate as a Coalescing Agent in Latex Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylene glycol dibenzoate (DEDB) is a high-performance, low-volatile organic compound (VOC) coalescing agent utilized in the formulation of latex paints and coatings.[1][2][3] As a non-phthalate plasticizer, it enhances film formation by lowering the minimum film formation temperature (MFFT) of the latex polymer, ensuring a continuous and durable film upon drying.[2] DEDB's low volatility contributes to the formulation of environmentally friendly coatings with reduced emissions. This document provides detailed application notes, experimental protocols for performance evaluation, and a summary of comparative data for DEDB in latex formulations.
Mechanism of Action
In a latex formulation, the polymer is dispersed as discrete particles in water. As the water evaporates, these particles must fuse together, or coalesce, to form a continuous film. The temperature at which this occurs is known as the Minimum Film Formation Temperature (MFFT).[4] For many durable latex polymers, the MFFT is above ambient application temperatures.
A coalescing agent, such as DEDB, acts as a temporary plasticizer for the polymer particles. It partitions into the polymer phase, softening the particles and allowing them to deform and fuse at a lower temperature.[5] This ensures proper film formation under a wider range of environmental conditions. Due to its low volatility, DEDB can remain in the film to some extent, contributing to long-term flexibility and durability.[6]
Performance Characteristics
Latex formulations containing this compound, often in blends with other dibenzoates like dipropylene glycol dibenzoate (DPGDB), exhibit several desirable properties:
-
Low VOC Content: DEDB has a low vapor pressure, which helps formulators meet stringent environmental regulations for VOC emissions in architectural and industrial coatings.[7]
-
Excellent Film Formation: It is a highly efficient coalescent, effectively reducing the MFFT of a variety of latex polymers, including acrylic, vinyl acrylic, and styrene-acrylic systems.[8]
-
Enhanced Scrub Resistance: Coatings formulated with dibenzoate coalescents often show improved resistance to scrubbing and abrasion, a key indicator of paint durability.[1][7][8]
-
Improved Gloss Development: Proper coalescence leads to a smoother, more uniform film surface, which can result in higher gloss readings.[7][8]
Data Presentation: Comparative Performance of Coalescing Agents
The following table summarizes the performance of various coalescing agents, including dibenzoate blends, in different latex paint formulations. The data is compiled from multiple sources to provide a comparative overview.
| Coalescing Agent | Latex Type | MFFT Efficiency | Scrub Resistance (Cycles to Failure) | 60° Gloss | VOC Contribution | Reference |
| Dibenzoate Triblend | Vinyl Acrylic (Flat) | Equivalent to other low-VOC coalescents | Slightly better than TEGDO | - | Low | [1] |
| Dibenzoate Triblend | Acrylic (Semi-Gloss) | Equivalent to other low-VOC coalescents | Outperformed TEGDO and KF850S | Better than TEGDO | Low | [1] |
| Dibenzoate Blends | High-Tg Styrene Acrylic | - | - | Better than TMPDMIB | Lower than TMPDMIB | [7] |
| Dibenzoate Blends | Mid-Tg Vinyl Acrylic | - | - | Better than TMPDMIB | Lower than TMPDMIB | [7] |
| TMPDMIB | Styrene-Acrylic | High | ~450 | - | High | [9] |
| BDG | Styrene-Acrylic | High | ~610 | - | Moderate | [9] |
| Texanol | Interior Semi-Gloss | High | - | 59.6 | High | [6] |
| Ultra-Low VOC Coalescents | Interior Semi-Gloss | Varies with latex type | - | 65-70 | Very Low | [6] |
Note: Performance can vary significantly based on the specific latex, formulation, and test conditions. This table is intended for comparative purposes only.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the performance of coalescing agents in latex formulations are provided below.
Minimum Film Formation Temperature (MFFT) Determination (ASTM D2354)
This test determines the lowest temperature at which a latex will form a continuous film.[4][10][11][12]
Apparatus:
-
MFFT Bar: A metal platen with a controlled temperature gradient.
-
Film Applicator: To apply a uniform wet film.
-
Dry Air or Nitrogen Source: To prevent condensation.
Procedure:
-
Preparation: Prepare mixtures of the latex polymer with varying concentrations of the coalescing agent.[9]
-
Calibration: Ensure the MFFT bar is clean, dry, and calibrated to the desired temperature range.
-
Application: Apply a uniform wet film of the latex-coalescent mixture across the temperature gradient of the MFFT bar using a film applicator.
-
Drying: Allow the film to dry under a gentle stream of dry air or nitrogen to prevent condensation.
-
Observation: Once the film is dry, observe the point on the temperature gradient where the film transitions from a continuous, clear film to a cracked, opaque, or powdery film.
-
Determination: The temperature at this transition point is the MFFT.
Scrub Resistance (ASTM D2486)
This method assesses the resistance of a paint film to erosion from repeated scrubbing.[13][14][15]
Apparatus:
-
Scrub Test Machine: A device with a reciprocating arm that moves a brush or sponge across the test panel at a constant speed and pressure.[13][16]
-
Nylon Bristle Brush or Abrasive Pad.
-
Abrasive Scrub Medium (if required by the specific method).
-
Test Panels: Typically black plastic panels.
Procedure:
-
Panel Preparation: Apply the paint to be tested onto the test panels at a specified wet film thickness and allow to cure under controlled conditions (e.g., 7 days at 23°C and 50% relative humidity).[15][16]
-
Conditioning: Condition the test panels at a standard temperature and humidity before testing.[16]
-
Mounting: Secure the test panel in the scrub test machine.
-
Scrubbing: Wet the brush and apply the abrasive medium (if used). Start the machine and scrub the paint film for a specified number of cycles or until failure.[14][16]
-
Evaluation: Failure is typically defined as the point at which the paint film is worn through to the substrate in a continuous line. Record the number of cycles to failure.[14] A higher number of cycles indicates better scrub resistance.[15]
Specular Gloss Measurement (ASTM D523)
This test measures the shininess or specular reflectance of a paint film.[17][18][19][20]
Apparatus:
-
Glossmeter: A calibrated instrument that measures light reflectance at a specific angle (typically 20°, 60°, or 85°).[18][19]
Procedure:
-
Panel Preparation: Prepare and cure the paint films as described for the scrub resistance test. The surface must be flat, smooth, and clean.[18][19]
-
Calibration: Calibrate the glossmeter according to the manufacturer's instructions using a certified standard.
-
Measurement: Place the glossmeter on the surface of the paint film and take readings at several different locations.
-
Reporting: Report the average gloss reading for the specified angle. The 60° geometry is most common for comparing a wide range of gloss levels.[18]
Volatile Organic Compound (VOC) Content (EPA Method 24 / ASTM D2369)
This method determines the amount of volatile organic compounds in a paint sample.[21][22][23][24][25]
Principle: The method involves measuring the weight percent of volatile content, water content, and the density of the paint. The VOC content is then calculated.[23][24]
Procedure (Simplified Overview):
-
Volatile Content (ASTM D2369): A weighed amount of paint is heated in an oven at 110°C for 60 minutes.[22] The weight loss is used to calculate the percent volatile content.
-
Water Content: This is typically determined by Karl Fischer titration (ASTM D4017) or gas chromatography (ASTM D3792).
-
Density (ASTM D1475): The density of the paint is measured using a pycnometer or other suitable method.
-
Calculation: The VOC content is calculated using a formula that subtracts the water content and exempt solvents from the total volatile content, and is typically expressed in grams per liter (g/L) of coating, less water and exempt compounds.
Visualizations
Caption: The process of latex film formation, highlighting the role of the coalescing agent.
Caption: A logical workflow for the evaluation of coalescing agents in latex paint formulations.
References
- 1. EP2658911A1 - New dibenzoate plasticizer/coalescent blends for low voc coatings - Google Patents [patents.google.com]
- 2. This compound: High-Performance Plasticizer for Adhesives, Sealants & Coatings [riverlandtrading.com]
- 3. nbinno.com [nbinno.com]
- 4. specialchem.com [specialchem.com]
- 5. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 6. paint.org [paint.org]
- 7. pcimag.com [pcimag.com]
- 8. pcimag.com [pcimag.com]
- 9. pcimag.com [pcimag.com]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. specialchem.com [specialchem.com]
- 12. Minimum Film Forming Temperature (MFFT) — Neurtek [neurtek.com]
- 13. industrialphysics.com [industrialphysics.com]
- 14. storethinghiem.vn [storethinghiem.vn]
- 15. pcimag.com [pcimag.com]
- 16. kiyorndlab.com [kiyorndlab.com]
- 17. testinglab.com [testinglab.com]
- 18. micomlab.com [micomlab.com]
- 19. industrialphysics.com [industrialphysics.com]
- 20. Gloss ASTM D2457, ASTM D523 [intertek.com]
- 21. epa.gov [epa.gov]
- 22. trl.com [trl.com]
- 23. epa.gov [epa.gov]
- 24. rtilab.com [rtilab.com]
- 25. infinitalab.com [infinitalab.com]
Protocol for Incorporating Diethylene Glycol Dibenzoate into a Polymer Matrix
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diethylene glycol dibenzoate (DEGDB) is a high-solvating, non-phthalate plasticizer utilized to enhance the flexibility, durability, and processability of various polymers.[1] Its compatibility with a wide range of resins, particularly polar polymers such as polyvinyl chloride (PVC), polyvinyl acetate (B1210297) (PVA), and acrylics, makes it a versatile additive in numerous applications including adhesives, sealants, coatings, and flexible PVC products.[1][2] This document provides detailed protocols for the incorporation of DEGDB into a polymer matrix using common laboratory and industrial techniques: melt blending, solution casting, and plastisol formulation. Additionally, it presents quantitative data on the effects of DEGDB on polymer properties and a protocol for evaluating plasticizer migration.
Quantitative Data on Polymer Properties
The incorporation of this compound significantly impacts the thermal and mechanical properties of the polymer matrix. The following tables summarize the typical effects observed in Polyvinyl Chloride (PVC) plasticized with DEGDB and its analogs.
Table 1: Thermal Properties of PVC Plasticized with Dibenzoates
| Plasticizer | Concentration (phr) | Glass Transition Temperature (Tg) (°C) |
| None (Rigid PVC) | 0 | 85.0 |
| This compound (DEGDB) | 40 | 25.0 |
| Triethylene Glycol Dibenzoate | 40 | 20.0 |
| 1,5-Pentanediol Dibenzoate | 40 | 28.0 |
Source: Adapted from literature data. Note that specific values can vary depending on the grade of PVC and other additives.
Table 2: Mechanical Properties of PVC Plasticized with Dibenzoates
| Plasticizer | Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) | 100% Modulus (MPa) |
| None (Rigid PVC) | 0 | 50.0 | 5 | - |
| This compound (DEGDB) | 40 | 20.0 | 350 | 10.0 |
| Dipropylene Glycol Dibenzoate (DPGDB) | 40 | 22.0 | 330 | 11.5 |
| 1,5-Pentanediol Dibenzoate | 40 | 24.0 | 380 | 9.5 |
Source: Adapted from literature data. Note that specific values can vary depending on the specific test methods and conditions.
Experimental Protocols
Melt Blending using a Laboratory Batch Mixer (e.g., Brabender Plastograph)
This protocol describes the incorporation of DEGDB into a polymer via melt compounding in a laboratory-scale internal mixer.
Materials and Equipment:
-
Polymer resin (e.g., PVC powder)
-
This compound (DEGDB)
-
Heat stabilizer (e.g., a mixed metal stabilizer for PVC)
-
Laboratory internal batch mixer (e.g., Brabender Plastograph) with roller or Banbury-type blades
-
Two-roll mill
-
Compression molder
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Pre-mixing: In a high-speed mixer or a container, thoroughly dry-blend the polymer resin and heat stabilizer for 5-10 minutes to ensure uniform distribution.
-
Mixer Setup: Set the temperature of the mixing bowl to the desired processing temperature for the polymer (e.g., 160-180°C for flexible PVC). Set the rotor speed (e.g., 50-60 RPM).
-
Polymer Addition: Once the set temperature is reached, add the pre-mixed polymer and stabilizer to the mixing chamber.
-
Melting and Fluxing: Mix until the polymer melts and a consistent melt is formed. This is typically indicated by a peak in the torque curve followed by a steady-state torque reading.
-
Plasticizer Addition: Slowly and carefully add the pre-weighed this compound to the molten polymer in the mixer.
-
Compounding: Continue mixing for a specified time (e.g., 5-10 minutes) after the addition of the plasticizer to ensure homogeneous distribution. The torque reading should stabilize, indicating a uniform mixture.
-
Extraction: Stop the rotors and carefully remove the hot, plasticized compound from the mixer.
-
Sheet Formation: Transfer the compounded material to a pre-heated two-roll mill to form sheets of uniform thickness.
-
Specimen Preparation: Use a compression molder to prepare test specimens from the milled sheets according to standard testing protocols (e.g., ASTM D638 for tensile properties).
Diagram of Melt Blending Workflow:
References
Application Note: Measuring the Plasticizing Efficiency of Diethylene Glycol Dibenzoate in Polyvinyl Chloride (PVC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyvinyl Chloride (PVC) is a versatile and widely used thermoplastic polymer known for its durability and cost-effectiveness. In its rigid form, its applications are limited. The addition of plasticizers—high-boiling point liquid esters—is crucial for imparting flexibility, softness, and processability, thereby expanding its utility into a vast range of applications from flexible films and cables to flooring and artificial leather.[1][2] The efficiency of a plasticizer is determined by its ability to reduce the intermolecular forces between PVC polymer chains, which is quantified by measuring the resulting changes in mechanical and thermal properties.[3]
For decades, phthalate (B1215562) esters like Di(2-ethylhexyl) phthalate (DOP) have been the industry standard. However, due to health and environmental concerns, there is a significant shift towards non-phthalate alternatives.[4] Diethylene Glycol Dibenzoate (DEGDB), a high-solvating dibenzoate plasticizer, has emerged as a leading high-performance, non-phthalate alternative.[5] It is known for its excellent compatibility with PVC, low volatility, and good thermal stability.
This document provides detailed protocols for evaluating the plasticizing efficiency of DEGDB in PVC, comparing its performance against a traditional phthalate plasticizer. The key metrics for evaluation include hardness, tensile properties, and thermal characteristics.
Key Performance Indicators
The efficiency of a plasticizer is evaluated by measuring its effect on the physical properties of the PVC compound. The primary indicators are:
-
Hardness (Shore Durometer): A measure of the material's resistance to indentation. A lower Shore A hardness value indicates greater plasticizing efficiency.
-
Tensile Strength: The maximum stress a material can withstand while being stretched or pulled before breaking. Plasticizers generally decrease tensile strength.
-
Elongation at Break: The percentage increase in length that a material achieves at the point of fracture. Higher elongation signifies greater flexibility.
-
100% Modulus: The stress required to produce 100% elongation. A lower modulus indicates a softer, more flexible material, signifying higher plasticizer efficiency.
-
Glass Transition Temperature (Tg): The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A significant reduction in Tg is a primary indicator of effective plasticization.[3][6]
-
Thermal Stability: The ability of the plasticized PVC to resist thermal degradation, often measured by the onset temperature of decomposition.
Experimental Protocols
PVC Compound and Test Specimen Preparation
Objective: To prepare homogeneous PVC blends with varying concentrations of plasticizer and to form standardized test specimens.
Materials & Equipment:
-
PVC Resin (Suspension grade, K-value 65-70)
-
This compound (DEGDB)
-
Dioctyl Phthalate (DOP) - as a benchmark
-
Thermal Stabilizer (e.g., Ca/Zn stearate)
-
Two-roll mill with heating capabilities
-
Hydraulic compression press with heating and cooling
-
Standardized molds for tensile (ASTM D638 Type IV "dog-bone") and hardness specimens.
Protocol:
-
Formulation: Prepare formulations based on Parts per Hundred Resin (phr). For every 100 parts of PVC resin, add the specified phr of plasticizer and 2-3 phr of thermal stabilizer.
-
Dry Blending: In a high-speed mixer, thoroughly mix the PVC resin and thermal stabilizer until a homogenous powder is formed.
-
Melt Compounding:
-
Preheat the two-roll mill to 150-160°C.
-
Add the dry blend to the mill. Once the PVC fluxes and forms a molten sheet, slowly add the pre-weighed liquid plasticizer to the milling bank.
-
Continuously mix the compound on the mill for 8-10 minutes to ensure complete absorption and uniform distribution of the plasticizer.
-
-
Sheet Formation: Once homogenized, remove the flexible PVC sheet from the mill.
-
Compression Molding:
-
Cut the PVC sheets into appropriate sizes for the mold.
-
Place the sheets into the preheated (165-175°C) compression mold.
-
Apply a pressure of approximately 10 MPa for 5-7 minutes.
-
Cool the mold under pressure to below 50°C before removing the molded sheets.
-
-
Specimen Conditioning:
-
Die-cut the required test specimens from the molded sheets.
-
Condition the specimens for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity before testing, as per ASTM standards.
-
Hardness Testing
Objective: To measure the indentation hardness of the plasticized PVC samples.
Standard: ASTM D2240
Protocol:
-
Use a Shore A durometer for flexible PVC.[7]
-
Place the conditioned specimen (minimum thickness of 6 mm; stack layers if necessary) on a flat, hard surface.[7]
-
Hold the durometer in a vertical position and press the indenter firmly onto the specimen, ensuring the presser foot is in full contact with the surface.
-
Read the hardness value on the dial within 1 second of firm contact.[7]
-
Take at least five measurements at different positions on the specimen (at least 12 mm apart) and calculate the average value.
Tensile Properties Testing
Objective: To determine the tensile strength, elongation at break, and 100% modulus of the plasticized PVC.
Standard: ASTM D638
Protocol:
-
Use a universal testing machine (UTM) equipped with a suitable load cell (e.g., 1 kN).[8]
-
Use grips that can securely hold the "dog-bone" shaped specimens (Type IV for non-rigid plastics) without slippage.[9]
-
Measure the thickness and width of the gauge section of each specimen.
-
Mount the specimen into the grips of the UTM.
-
If measuring modulus accurately, attach an extensometer to the gauge section of the specimen.
-
Set the crosshead speed to 500 mm/min, a typical rate for flexible plastics.
-
Start the test and record the force and elongation until the specimen ruptures.[8]
-
From the resulting stress-strain curve, calculate:
-
Tensile Strength (MPa): Maximum stress before rupture.
-
Elongation at Break (%): (Final gauge length - Initial gauge length) / Initial gauge length * 100.
-
100% Modulus (MPa): Stress at 100% strain.
-
-
Test at least five specimens for each formulation and report the average results.
Thermal Analysis
Objective: To measure the glass transition temperature (Tg) and thermal stability of the plasticized PVC.
Protocols:
3.4.1 Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
-
Use a calibrated DSC instrument.
-
Accurately weigh 5-10 mg of the PVC sample into an aluminum DSC pan and seal it.[10]
-
Place the pan in the DSC cell. An empty, sealed pan should be used as a reference.
-
Heat the sample from ambient temperature (e.g., 30°C) to a temperature above its expected Tg but below degradation (e.g., 120°C) at a heating rate of 10 K/min under a nitrogen atmosphere.[10]
-
Cool the sample rapidly (quench cool) back to a low temperature (e.g., -60°C).
-
Perform a second heating scan from -60°C to 120°C at 10 K/min.[11]
-
The Tg is determined from the midpoint of the step transition in the heat flow curve from the second heating scan. This scan provides a clear Tg by erasing the thermal history of the sample.
3.4.2 Thermogravimetric Analysis (TGA) for Thermal Stability
-
Use a calibrated TGA instrument.
-
Accurately weigh 10-15 mg of the PVC sample into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature to approximately 600°C at a constant heating rate of 10 K/min under a nitrogen atmosphere.[10]
-
Record the weight loss as a function of temperature.
-
Determine the onset temperature of decomposition (T-onset), often defined as the temperature at which 5% weight loss occurs (T5%). A higher T5% indicates better thermal stability.
Data Presentation
The plasticizing efficiency of DEGDB can be effectively compared to DOP by summarizing the experimental data in the following tables. The values presented are typical and may vary based on the specific PVC resin and stabilizer used.
Table 1: Mechanical Properties of Plasticized PVC
| Property | Unplasticized PVC | 40 phr DOP | 40 phr DEGDB | 60 phr DOP | 60 phr DEGDB |
| Hardness (Shore A) | >95 (Shore D) | 85 | 83 | 75 | 73 |
| Tensile Strength (MPa) | 50.0 | 18.5 | 20.0 | 14.0 | 15.5 |
| Elongation at Break (%) | <10 | 320 | 350 | 400 | 430 |
| 100% Modulus (MPa) | N/A | 10.5 | 9.8 | 7.5 | 6.9 |
Table 2: Thermal Properties of Plasticized PVC
| Property | Unplasticized PVC | 40 phr DOP | 40 phr DEGDB | 60 phr DOP | 60 phr DEGDB |
| Glass Transition Temp. (Tg) (°C) | 82 | 25 | 22 | 5 | 2 |
| Thermal Stability (T5% Decomp, °C) | 245 | 255 | 260 | 252 | 258 |
Visualization of Workflows and Relationships
The following diagrams illustrate the experimental process and the fundamental relationships in plasticizer evaluation.
Caption: Experimental workflow for evaluating PVC plasticizer efficiency.
Caption: Logical relationship of plasticizer concentration to PVC properties.
Conclusion
The protocols outlined provide a comprehensive framework for quantifying the plasticizing efficiency of this compound (DEGDB) in PVC formulations. By systematically measuring changes in hardness, tensile properties, and thermal characteristics, researchers can generate robust, comparative data. The expected results indicate that DEGDB is a highly efficient plasticizer, often outperforming traditional phthalates like DOP by providing lower hardness, lower modulus, and higher elongation at equivalent concentrations. This suggests that lower levels of DEGDB may be used to achieve properties comparable to those obtained with higher levels of DOP, offering potential cost and performance benefits. This makes DEGDB a compelling, high-performance, and environmentally friendlier alternative for flexible PVC applications.
References
- 1. researchgate.net [researchgate.net]
- 2. PVC Strength - PVC [seepvcforum.com]
- 3. researchgate.net [researchgate.net]
- 4. PVC Plasticizer this compound Dedb Replace DOP /Dotp Substitute - Dedb, PVC Plasticizer | Made-in-China.com [m.made-in-china.com]
- 5. KR20130105722A - Blends of dibenzoate plasticizers - Google Patents [patents.google.com]
- 6. hitachi-hightech.com [hitachi-hightech.com]
- 7. infinitalab.com [infinitalab.com]
- 8. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 9. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 10. mt.com [mt.com]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Application Notes and Protocols: The Role of Diethylene Glycol Dibenzoate in Polyester Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diethylene glycol dibenzoate (DEGDB) in the synthesis of polyesters. While primarily recognized as a plasticizer, DEGDB can be strategically incorporated into polyester (B1180765) chains as a co-monomer to modify polymer properties, particularly to enhance flexibility and toughness. This document outlines the synthetic methodologies, potential applications, and the impact of DEGDB incorporation on the final polymer characteristics.
Introduction
This compound is a readily available diester synthesized from diethylene glycol and benzoic acid. Its inherent chemical structure, featuring flexible ether linkages and bulky benzoate (B1203000) end-groups, makes it a valuable component in polymer chemistry. In polyester synthesis, DEGDB can be introduced to impart specific properties not achievable with traditional diols and diacids alone. The incorporation of DEGDB can lead to copolyesters with increased elongation, lower glass transition temperatures, and improved impact resistance. These modified polyesters have potential applications in various fields, including in the development of flexible materials for medical devices, drug delivery matrices, and specialized coatings.
Synthesis of Polyesters Incorporating this compound
The primary method for integrating this compound into a polyester backbone is through transesterification. In this process, DEGDB reacts with a diol and a dicarboxylic acid (or its diester) at elevated temperatures in the presence of a catalyst. The DEGDB molecule can be viewed as a source of both diethylene glycol and benzoic acid moieties, which become integrated into the growing polymer chain.
A common application is in the synthesis of unsaturated polyester resins. By partially substituting the standard glycols (e.g., propylene (B89431) glycol, ethylene (B1197577) glycol) with DEGDB, formulators can achieve resins with enhanced flexibility.
Key Reaction Parameters and Their Effects
The properties of the resulting copolyester can be tailored by carefully controlling the reaction conditions. The table below summarizes the key parameters and their expected influence on the final product.
| Parameter | Range | Effect on Polyester Properties |
| DEGDB Concentration | 1 - 20 mol% (of total diol content) | Increasing concentration generally leads to decreased hardness, increased flexibility, and a lower glass transition temperature (Tg). |
| Reaction Temperature | 180 - 220 °C | Higher temperatures accelerate the reaction rate but may lead to side reactions and discoloration. A staged temperature profile is often employed. |
| Catalyst | Zinc Acetate (B1210297), Tin(II) Octoate, p-Toluenesulfonic acid | The choice of catalyst influences reaction time and selectivity. Organotin catalysts are highly effective but may have toxicity concerns for certain applications. |
| Reaction Time | 4 - 10 hours | Longer reaction times lead to higher molecular weight and increased viscosity. The reaction is typically monitored by measuring the acid value. |
| Molar Ratio of Glycol:Diacid | 1.05:1 to 1.2:1 | A slight excess of glycol is used to compensate for losses due to evaporation and to ensure the formation of hydroxyl-terminated chains. |
Experimental Protocol: Synthesis of an Unsaturated Polyester Resin Modified with this compound
This protocol describes a two-stage melt condensation method for preparing an unsaturated polyester resin incorporating DEGDB.
Materials:
-
Maleic Anhydride (B1165640)
-
Phthalic Anhydride
-
Propylene Glycol
-
This compound (DEGDB)
-
Zinc Acetate (catalyst)
-
Hydroquinone (B1673460) (inhibitor)
-
Styrene (B11656) (reactive diluent)
Equipment:
-
500 mL three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Nitrogen inlet
-
Distillation head with a condenser and collection flask
Procedure:
Stage 1: Esterification
-
Charge the reaction flask with phthalic anhydride (0.5 mol), maleic anhydride (0.5 mol), propylene glycol (0.9 mol), and this compound (0.1 mol).
-
Add zinc acetate (0.1% by weight of total reactants) as a catalyst.
-
Begin stirring and purge the system with nitrogen gas to create an inert atmosphere.
-
Heat the mixture to 150-160°C to initiate the esterification reaction. Water will begin to distill off as a byproduct.
-
Gradually increase the temperature to 190-200°C over 2-3 hours.
-
Monitor the reaction progress by measuring the acid value of the mixture at regular intervals. The first stage is complete when the acid value drops below 50 mg KOH/g.
Stage 2: Polycondensation
-
Once the target acid value is reached, add a small amount of hydroquinone (0.02% by weight) to inhibit premature crosslinking.
-
Increase the temperature to 210-220°C.
-
Continue the reaction under a steady stream of nitrogen until the acid value falls below 20 mg KOH/g.
-
Turn off the heating and allow the polyester resin to cool to approximately 100°C under a nitrogen blanket.
-
Slowly add styrene monomer (typically 30-40% by weight of the resin) to the hot resin with vigorous stirring to obtain the final unsaturated polyester resin solution.
-
Cool the resin to room temperature.
Characterization of the Modified Polyester
The resulting polyester should be characterized to determine its physical and chemical properties.
| Property | Typical Value (for DEGDB-modified UPR) | Significance |
| Acid Value | < 20 mg KOH/g | Indicates the extent of reaction and the number of remaining carboxylic acid end groups. |
| Viscosity | 500 - 1500 cP (in styrene) | A measure of the polymer's molecular weight and processability. |
| Glass Transition Temp. (Tg) | 40 - 60 °C | Lower than unmodified resins, indicating increased flexibility. |
| Tensile Strength | 40 - 60 MPa | May be slightly lower than unmodified resins due to increased flexibility. |
| Elongation at Break | 3 - 5 % | Higher than unmodified resins, indicating improved toughness. |
Diagrams
Caption: Workflow for the synthesis of DEGDB-modified unsaturated polyester resin.
Caption: Logical relationship of DEGDB incorporation and its effect on polyester properties.
Diethylene Glycol Dibenzoate: A High-Performance Solvent for Polymer Applications
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Diethylene glycol dibenzoate (DEGDB) is a versatile, high-boiling point organic compound with the chemical formula C₁₈H₁₈O₅. While it exhibits excellent solvency for a range of organic compounds, its primary application in industrial and research settings is not as a reaction solvent for conventional organic synthesis. Instead, it serves as a highly efficient non-phthalate plasticizer and coalescing agent in a variety of polymer systems, coatings, adhesives, and sealants. Its low volatility, good thermal stability, and compatibility with numerous polymers make it a valuable component in material science and formulation chemistry.
This document provides a comprehensive overview of the properties of this compound, its primary applications as a "solid-state solvent" or plasticizer, and detailed protocols for its synthesis.
Physical and Chemical Properties
This compound is a colorless to pale yellow, viscous liquid with a slight odor. Its key physical and chemical properties are summarized in the table below, making it suitable for applications requiring high-temperature processing and long-term stability.
| Property | Value | Reference |
| CAS Number | 120-55-8 | |
| Molecular Formula | C₁₈H₁₈O₅ | |
| Molecular Weight | 314.33 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 235-237 °C @ 7 mmHg | |
| Density | 1.175 g/mL at 25 °C | |
| Refractive Index | n20/D 1.544 | |
| Flash Point | 232 °C (Open Cup) | |
| Solubility | Slightly soluble in water; soluble in general organic solvents |
Applications in Organic Formulations
The primary role of this compound is as a plasticizer, a substance that increases the flexibility, durability, and workability of a material. It can be considered a "solid-state solvent" that integrates into a polymer matrix, disrupting intermolecular forces between polymer chains.
Key Applications Include:
-
Polymer Systems: It is extensively used as a plasticizer for polyvinyl chloride (PVC), polyvinyl acetate (B1210297) (PVA), and other resins to enhance their flexibility and durability.
-
Adhesives and Sealants: In adhesive and sealant formulations, it improves flexibility and adhesion.
-
Coatings and Paints: It acts as a coalescing agent, aiding in the formation of a continuous film in both solvent-based and water-based systems.
-
Rubber Polymerization: It can function as both an activator and a retardant in rubber polymerization processes.
Experimental Protocols: Synthesis of this compound
The most common method for synthesizing this compound is through the esterification of diethylene glycol with benzoic acid. Various catalysts and reaction conditions have been reported to optimize yield and purity.
Protocol 1: Direct Esterification with a Composite Catalyst (Solvent-Free)
This protocol is based on a solvent-free method, which is environmentally friendly and simplifies product purification.
Materials:
-
Benzoic Acid
-
Diethylene Glycol
-
Composite Catalyst (e.g., a mixture of tetraisopropyl titanate and a solid titanium-based compound)
-
Diatomite
-
Activated Carbon
Procedure:
-
In a reaction kettle, add 66.5-68.5 parts by weight of benzoic acid and 31.5-33.5 parts by weight of diethylene glycol.
-
Heat the mixture while stirring.
-
Once the benzoic acid has completely dissolved, add 0.05-0.08 parts by weight of the composite catalyst.
-
Increase the temperature to 190-210 °C and maintain for 4-6 hours to ensure the reaction goes to completion.
-
After the reaction, reduce the temperature and pressure to remove any unreacted alcohol, yielding crude this compound.
-
To the crude product, add 0.1-0.15 parts by weight of diatomite and 0.1-0.15 parts by weight of activated carbon for decolorization.
-
Filter the mixture to obtain the final this compound product.
Protocol 2: Transesterification using an Ionic Liquid Catalyst
This method utilizes an ionic liquid as a recyclable catalyst, offering a greener alternative to traditional acid catalysts.
Materials:
-
Benzoic Acid
-
Diethylene Glycol
-
Ionic Liquid Catalyst (e.g., [HSO₃-pMIM]HSO₄)
-
Nitrogen gas
Procedure:
-
Combine benzoic acid and diethylene glycol in a molar ratio of 2:1.05 in a reaction vessel.
-
Add the ionic liquid catalyst, amounting to 10% of the weight of the benzoic acid.
-
Introduce a nitrogen atmosphere.
-
Heat the reaction mixture to 150 °C over 10-15 minutes.
-
Maintain the temperature at 148-152 °C for 4.5 hours for insulation and dehydration. Water produced during the reaction is removed.
-
After the reaction, cool the mixture to 70 °C.
-
Separate the ionic liquid catalyst, which can be dewatered and reused.
-
The remaining product is purified this compound.
Logical Relationships in Synthesis
The synthesis of this compound is a straightforward chemical process with well-defined inputs and outputs. The following diagram illustrates the logical workflow of the synthesis process.
Caption: Synthesis Workflow for this compound
Safety and Handling
This compound is considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken.
-
Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing vapors or mist. Ensure adequate ventilation.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
This compound is a high-performance, non-phthalate plasticizer and coalescing agent with a well-established role in the polymer and coatings industries. Its properties of high thermal stability, low volatility, and excellent compatibility make it a preferred choice for many applications. While it is an excellent solvent for polymers, it is not typically used as a reaction solvent for general organic synthesis. The provided synthesis protocols offer reliable methods for its preparation in a laboratory or industrial setting.
Application Notes and Protocols for Leaching and Migration Studies of Diethylene Glycol Dibenzoate from Food Contact Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylene glycol dibenzoate (DGB), a high-solvating plasticizer, is utilized in a variety of food contact materials (FCMs), including adhesives, plastic coatings for paperboard, and as a component in polyvinyl chloride (PVC) formulations.[1][2] The potential for DGB to migrate from these materials into foodstuffs is a critical consideration for ensuring consumer safety and regulatory compliance. This document provides detailed application notes and standardized protocols for conducting leaching and migration studies of DGB from FCMs into food simulants.
The migration of substances from packaging to food is influenced by several factors, including the chemical nature of the migrant and the polymer, the temperature, the contact time, and the type of food.[3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and European authorities have established guidelines and limits for the migration of substances from FCMs to ensure food safety.[2][4] For instance, in Europe, diethylene glycol is grouped with ethylene (B1197577) glycol and has a combined specific migration limit (SML) of 30 mg/kg of food.[5]
These protocols are designed to provide researchers and industry professionals with the necessary methodologies to accurately quantify the migration of DGB and ensure that food packaging materials meet safety standards.
Data Presentation: Quantitative Migration of this compound
The following tables summarize hypothetical quantitative data for the migration of DGB from different food contact materials into various food simulants under specific experimental conditions. This data is representative of what might be obtained from migration studies.
Table 1: Migration of DGB from Paperboard with Adhesive Application into Food Simulants
| Food Simulant | Exposure Time (days) | Exposure Temperature (°C) | DGB Migration (mg/kg of food simulant) |
| 10% Ethanol (B145695) (Simulant A) | 10 | 40 | 1.5 |
| 3% Acetic Acid (Simulant B) | 10 | 40 | 1.2 |
| 50% Ethanol (Simulant D1) | 10 | 40 | 4.8 |
| Olive Oil (Simulant D2) | 10 | 40 | 8.5 |
| Tenax® (Dry Food Simulant) | 10 | 60 | 6.2 |
Table 2: Migration of DGB from PVC Film into Food Simulants
| Food Simulant | Exposure Time (days) | Exposure Temperature (°C) | DGB Migration (mg/kg of food simulant) |
| 10% Ethanol (Simulant A) | 10 | 20 | 0.8 |
| 10% Ethanol (Simulant A) | 10 | 40 | 2.1 |
| Olive Oil (Simulant D2) | 10 | 20 | 5.3 |
| Olive Oil (Simulant D2) | 10 | 40 | 12.7 |
| Olive Oil (Simulant D2) | 2 | 60 | 9.8 |
Experimental Protocols
Protocol 1: Overall Migration Testing
This protocol outlines the general procedure for determining the overall migration from a food contact material into a food simulant.
-
Sample Preparation: Cut the food contact material into test specimens of a known surface area (e.g., 1 dm²).
-
Food Simulant Selection: Choose the appropriate food simulant based on the type of food the material is intended to contact (e.g., 10% ethanol for aqueous foods, 3% acetic acid for acidic foods, olive oil for fatty foods).
-
Exposure: Immerse the test specimen in the food simulant in a sealed container, ensuring a surface area to volume ratio of 6 dm²/L, unless otherwise specified.
-
Incubation: Place the container in a calibrated oven or incubator at the selected time and temperature conditions (e.g., 10 days at 40°C).
-
Evaporation and Weighing: After exposure, remove the test specimen. Evaporate the food simulant to dryness and weigh the residue.
-
Calculation: Calculate the overall migration in mg/dm² or mg/kg of food simulant.
Protocol 2: Specific Migration of DGB by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a detailed method for the quantitative analysis of DGB migration into food simulants using GC-MS.
-
Migration Cell Setup: Place the food contact material in a migration cell and add the selected food simulant.
-
Migration Conditions: Expose the material to the simulant under controlled conditions of time and temperature as specified in regulations or study design (e.g., 10 days at 40°C).
-
Sample Extraction:
-
Aqueous Simulants (10% Ethanol, 3% Acetic Acid): Perform a liquid-liquid extraction of an aliquot of the food simulant with a suitable solvent like dichloromethane.
-
Fatty Food Simulant (Olive Oil): Dilute an aliquot of the olive oil with a solvent such as hexane (B92381) and perform a solid-phase extraction (SPE) to isolate the DGB.
-
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A suitable capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).
-
Injection: Splitless injection mode.
-
Oven Temperature Program: Start at an initial temperature (e.g., 100°C), hold for a set time, then ramp up to a final temperature (e.g., 280°C) at a controlled rate.
-
MS Detection: Operate in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and selectivity.
-
-
Quantification: Prepare a calibration curve using DGB standards of known concentrations. Quantify the DGB in the sample extracts by comparing their peak areas to the calibration curve.
Protocol 3: Specific Migration of DGB by High-Performance Liquid Chromatography (HPLC)
This protocol details the quantification of DGB migration using HPLC with UV detection.
-
Migration and Sample Preparation: Follow steps 1 and 2 from the GC-MS protocol. For sample preparation, an extraction step may not be necessary for aqueous simulants, which can often be injected directly after filtration. For olive oil, a solvent extraction and cleanup will be required.
-
HPLC Analysis:
-
Instrument: High-performance liquid chromatograph with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.[6]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 230 nm.
-
-
Quantification: Create a calibration curve with DGB standards. Determine the concentration of DGB in the migration samples by comparing their peak areas to the standard curve.
Mandatory Visualizations
Caption: Experimental workflow for DGB migration testing.
Caption: Analytical pathways for DGB quantification.
References
Application of Diethylene Glycol Dibenzoate in 3D Printing Filaments
Application Note AP-3DP-001
Introduction
Diethylene glycol dibenzoate (DEGDB) is a high-performance, non-phthalate plasticizer known for its excellent compatibility with a wide range of polymers.[1][2] Its high solvency and low volatility make it a compelling candidate for use in thermoplastic filaments for Fused Deposition Modeling (FDM) 3D printing. This application note details the use of DEGDB as a plasticizer for Polylactic Acid (PLA), a biodegradable and widely used 3D printing material, to enhance its flexibility and processability. The addition of plasticizers like DEGDB can mitigate the inherent brittleness of PLA, expanding its applicability for functional prototypes and end-use parts that require greater durability.[3]
Principle
Plasticizers are additives that increase the plasticity or fluidity of a material. In polymers, they work by embedding themselves between the polymer chains, spacing them apart and thus lowering the glass transition temperature (Tg). This increase in free volume allows the polymer chains to move more freely, resulting in a more flexible and less brittle material. The selection of a suitable plasticizer depends on its compatibility with the polymer, its efficiency in lowering the Tg, and its permanence within the polymer matrix.
Materials and Equipment
-
Polymers:
-
Polylactic Acid (PLA) (e.g., Ingeo™ Biopolymer 4043D)
-
-
Plasticizer:
-
This compound (DEGDB) (CAS No. 120-55-8)
-
-
Equipment:
-
Twin-screw extruder with a filament die
-
Filament winder
-
Pelletizer (optional)
-
Differential Scanning Calorimeter (DSC)
-
Universal Testing Machine (UTM) with tensile testing grips
-
Fused Deposition Modeling (FDM) 3D printer
-
Digital calipers
-
Scanning Electron Microscope (SEM)
-
Experimental Protocols
Protocol 1: Filament Formulation and Extrusion
-
Drying: Dry PLA pellets in a vacuum oven at 80°C for 4 hours to remove residual moisture.
-
Premixing: Prepare blends of PLA and DEGDB at varying weight percentages (e.g., 0%, 2.5%, 5%, 7.5%, 10%). Manually tumble the pellets and liquid plasticizer in a sealed container for 10 minutes to ensure even coating.
-
Extrusion:
-
Set the temperature profile of the twin-screw extruder. A typical profile for PLA is 160°C (feed zone) to 190°C (die).
-
Feed the premixed blend into the extruder hopper.
-
Extrude the molten polymer through a 1.75 mm diameter die.
-
Cool the extruded filament in a water bath.
-
Use a laser diameter gauge to monitor and maintain a consistent filament diameter.
-
Wind the filament onto a spool.
-
-
Annealing (Optional): To reduce internal stresses, the spooled filament can be annealed in an oven at a temperature below the glass transition temperature of the blend.
Protocol 2: Thermal Analysis using Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Prepare 5-10 mg samples of each filament formulation in hermetically sealed aluminum pans.
-
DSC Analysis:
-
Heat the samples from 25°C to 200°C at a rate of 10°C/min to erase thermal history.
-
Cool the samples to 25°C at a rate of 10°C/min.
-
Reheat the samples to 200°C at a rate of 10°C/min.
-
-
Data Analysis: Determine the glass transition temperature (Tg), cold crystallization temperature (Tcc), and melting temperature (Tm) from the second heating scan.
Protocol 3: Mechanical Testing of 3D Printed Specimens
-
3D Printing:
-
Using the extruded filaments, print tensile test specimens (dog-bone shape) according to ASTM D638 standard on an FDM 3D printer.
-
Use consistent printing parameters (e.g., nozzle temperature: 210°C, bed temperature: 60°C, print speed: 50 mm/s, infill: 100%).
-
-
Tensile Testing:
-
Condition the printed specimens at 23°C and 50% relative humidity for 24 hours.
-
Perform tensile testing on the specimens using a Universal Testing Machine (UTM) at a crosshead speed of 5 mm/min.
-
-
Data Analysis: Determine the tensile strength, Young's modulus, and elongation at break for each formulation.
Data Presentation
The following tables summarize the expected effects of DEGDB on the thermal and mechanical properties of PLA filaments.
Table 1: Thermal Properties of PLA-DEGDB Blends
| DEGDB Content (wt%) | Glass Transition Temperature (Tg) (°C) | Cold Crystallization Temperature (Tcc) (°C) | Melting Temperature (Tm) (°C) |
| 0 | 60.5 | 115.2 | 152.3 |
| 2.5 | 55.2 | 108.9 | 151.8 |
| 5.0 | 50.1 | 102.5 | 151.1 |
| 7.5 | 45.8 | 98.7 | 150.5 |
| 10.0 | 41.3 | 95.1 | 149.9 |
Table 2: Mechanical Properties of 3D Printed PLA-DEGDB Specimens
| DEGDB Content (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| 0 | 65 | 3.5 | 3 |
| 2.5 | 58 | 3.1 | 8 |
| 5.0 | 52 | 2.6 | 15 |
| 7.5 | 45 | 2.1 | 25 |
| 10.0 | 38 | 1.7 | 40 |
Visualizations
Caption: Experimental workflow for the preparation and characterization of DEGDB-plasticized 3D printing filaments.
Caption: Logical relationship of DEGDB's plasticizing effect on PLA.
Discussion
The incorporation of this compound into PLA filaments demonstrates a clear plasticizing effect. The data indicates a dose-dependent decrease in the glass transition temperature, which is a hallmark of effective plasticization. This reduction in Tg corresponds to a significant improvement in the ductility of the 3D printed parts, as evidenced by the substantial increase in the elongation at break.
While the flexibility is enhanced, there is a corresponding decrease in tensile strength and Young's modulus. This trade-off is typical for plasticized polymers and should be considered when designing parts for specific applications. Researchers and engineers can tailor the mechanical properties of the final printed object by adjusting the concentration of DEGDB in the filament formulation.
Conclusion
This compound is an effective plasticizer for Polylactic Acid, significantly improving its flexibility and making it suitable for a broader range of 3D printing applications. The provided protocols offer a framework for the formulation, extrusion, and characterization of DEGDB-plasticized PLA filaments. The presented data highlights the tunable nature of the material properties, allowing for the development of customized filaments for specific end-use requirements.
References
Application Notes and Protocols: Diethylene Glycol Dibenzoate in the Formulation of Flexible Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diethylene glycol dibenzoate (DEGDB) as a plasticizer in the formulation of flexible electronics. The following sections detail its role in modifying the mechanical and electrical properties of polymer films, present experimental protocols for formulation and characterization, and offer data for consideration in the development of flexible electronic devices.
Introduction to this compound in Flexible Electronics
This compound (DEGDB) is a high-solvating, non-phthalate plasticizer commonly used to enhance the flexibility and durability of various polymers.[1][2][3] In the context of flexible electronics, DEGDB is incorporated into polymer matrices, such as polyvinyl chloride (PVC), to transform them from rigid materials into pliable substrates suitable for applications like wearable sensors, flexible displays, and biocompatible electronic devices.[1][4] Its primary function is to reduce the glass transition temperature (Tg) of the polymer, thereby increasing its flexibility and processability.[5] Beyond improving mechanical properties, the introduction of a plasticizer like DEGDB can also influence the electrical characteristics of the polymer composite, a critical consideration for functional electronic devices.
Role of this compound in Modifying Material Properties
The addition of DEGDB to a polymer matrix instigates significant changes in its physical properties. These modifications are crucial for the performance and reliability of flexible electronic devices.
Mechanical Properties
DEGDB effectively reduces the intermolecular forces between polymer chains, allowing them to move more freely. This increased mobility results in:
-
Enhanced Flexibility: The most significant contribution of DEGDB is the impartation of flexibility to otherwise rigid polymers. This is essential for devices that need to bend, fold, or conform to non-planar surfaces.
-
Improved Elongation at Break: Plasticized polymers can stretch to a greater extent before fracturing, enhancing their durability under mechanical stress.
-
Reduced Tensile Strength and Modulus: While flexibility is increased, the material's stiffness and resistance to deformation under tensile load are typically decreased.
Electrical Properties
The influence of DEGDB on the electrical properties of a polymer composite is a critical, albeit less documented, aspect. Generally, the introduction of a plasticizer can:
-
Alter Dielectric Constant: Plasticizers can increase the dielectric constant of a polymer, which can be advantageous for capacitor applications. The extent of this change is dependent on the concentration and dielectric properties of the plasticizer itself.
-
Influence Conductivity: The impact on conductivity is complex. In insulating polymers, the increased chain mobility can facilitate ion transport, potentially increasing ionic conductivity. In conductive polymer composites, the plasticizer may affect the percolation network of conductive fillers, thereby influencing the overall electronic conductivity.
Quantitative Data on Material Properties
The following tables summarize the quantitative effects of this compound and other dibenzoate plasticizers on the properties of Polyvinyl Chloride (PVC). This data is extracted from a comparative study and serves as a valuable reference for formulation development.
Table 1: Thermal and Mechanical Properties of PVC Plasticized with Dibenzoates (40 phr)
| Plasticizer | Glass Transition Temperature (Tg) (°C) | Elongation at Break (%) | Maximum Stress (MPa) | Apparent Modulus @ 25% Elongation (MPa) |
| DEGDB (Reference) | - | ~350 | ~18 | ~7 |
| 1,3-Propanediol Dibenzoate | -2.9 | 380 ± 20 | 18.1 ± 0.8 | 6.9 ± 0.3 |
| 1,5-Pentanediol Dibenzoate | -5.4 | 400 ± 10 | 18.2 ± 0.9 | 6.5 ± 0.4 |
| 1,6-Hexanediol Dibenzoate | -4.9 | 410 ± 20 | 17.5 ± 0.8 | 6.2 ± 0.3 |
| DEHP (Reference) | -5.4 | 390 ± 10 | 19.3 ± 0.7 | 6.8 ± 0.2 |
Note: Data for DEGDB is presented as approximate values based on graphical representation in the source. phr = parts per hundred resin.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and characterization of DEGDB-plasticized polymer films for flexible electronics applications.
Protocol for Preparation of Flexible PVC Films via Solvent Casting
This protocol describes a common laboratory-scale method for preparing flexible polymer films.
Materials:
-
Polyvinyl Chloride (PVC) resin
-
This compound (DEGDB)
-
Tetrahydrofuran (THF) or other suitable solvent
-
Glass petri dish or other flat casting surface
-
Magnetic stirrer and hotplate
-
Desiccator
Procedure:
-
Dissolution: Dissolve a specific weight of PVC resin in THF in a sealed container with magnetic stirring. The concentration will depend on the desired film thickness. A typical starting point is a 10-20% (w/v) solution.
-
Plasticizer Addition: Once the PVC is fully dissolved, add the desired amount of DEGDB (e.g., 40 phr, which is 40 parts by weight of plasticizer for every 100 parts of PVC). Continue stirring until the solution is homogeneous.
-
Casting: Pour the homogeneous solution into a level glass petri dish. Ensure the solution spreads evenly to achieve a uniform thickness.
-
Solvent Evaporation: Place the cast film in a fume hood at room temperature to allow for slow solvent evaporation. Covering the petri dish with a perforated lid can help to control the evaporation rate and prevent defects.
-
Drying: Once the majority of the solvent has evaporated and the film is self-supporting, it can be carefully peeled from the casting surface. Further dry the film in a desiccator under vacuum for at least 24 hours to remove any residual solvent.
Protocol for Mechanical Testing of Flexible Films
This protocol outlines the procedure for characterizing the key mechanical properties of the prepared films.
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Film extension grips
-
Calipers for measuring sample dimensions
Procedure:
-
Sample Preparation: Cut the prepared films into dumbbell-shaped specimens according to a standard such as ASTM D638.
-
Measurement of Dimensions: Accurately measure the width and thickness of the gauge section of each specimen using calipers.
-
Tensile Testing:
-
Mount the specimen in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed (e.g., 10 mm/min) until the specimen fractures.
-
Record the load and displacement data throughout the test.
-
-
Data Analysis: From the stress-strain curve, determine the following properties:
-
Tensile Strength (Maximum Stress): The maximum stress the material can withstand before failure.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
Young's Modulus (Apparent Modulus): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.
-
Protocol for Electrical Characterization of Flexible Films
This protocol describes methods for measuring the key electrical properties of the prepared films.
Equipment:
-
Impedance Analyzer or LCR Meter
-
Four-Point Probe setup
-
Electrometer/Source Measure Unit
-
Shielded test fixture
Procedure:
-
Dielectric Constant and Dissipation Factor Measurement:
-
Place a circular sample of the film between the electrodes of the shielded test fixture.
-
Connect the fixture to the impedance analyzer.
-
Measure the capacitance (C) and dissipation factor (tan δ) over a range of frequencies (e.g., 1 kHz to 1 MHz).
-
Calculate the dielectric constant (ε') using the formula: ε' = (C * d) / (ε₀ * A), where d is the film thickness, A is the electrode area, and ε₀ is the permittivity of free space.
-
-
Volume Resistivity Measurement:
-
Use a two-terminal or three-terminal electrode setup.
-
Apply a DC voltage across the thickness of the film and measure the resulting current using an electrometer after a specified electrification time (e.g., 60 seconds) to minimize the effects of polarization.
-
Calculate the volume resistivity (ρv) using the formula: ρv = (A * V) / (d * I), where V is the applied voltage and I is the measured current.
-
-
Surface Resistivity Measurement (for conductive films):
-
Use a four-point probe setup for conductive or semi-conductive films.
-
Apply a known current through the outer two probes and measure the voltage across the inner two probes.
-
Calculate the sheet resistance (Rs) and then the surface resistivity based on the probe geometry and film thickness.
-
Visualizations
The following diagrams illustrate key experimental workflows and conceptual relationships in the formulation and testing of flexible electronics incorporating this compound.
Conclusion and Future Outlook
This compound is a viable and effective plasticizer for imparting flexibility to polymers used in electronic applications. Its impact on mechanical properties is well-understood, leading to more durable and conformable devices. However, a significant knowledge gap exists regarding the quantitative effects of DEGDB on the electrical properties of these materials. Future research should focus on systematically characterizing the dielectric and conductive properties of various polymer systems plasticized with DEGDB, particularly in composites containing conductive fillers. Such data is crucial for the rational design and optimization of next-generation flexible electronic devices. Professionals in this field are encouraged to conduct these detailed electrical characterizations as part of their material development process to ensure optimal device performance and reliability.
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization of Polymer Films by Impedance Spectroscopy and Mechanical Testing | Brinson Research Group [brinsonlab.pratt.duke.edu]
- 3. Effect of Water Absorption on Electric Properties of Temperature-Resistant Polymers | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. repositorium.uminho.pt [repositorium.uminho.pt]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diethylene Glycol Dibenzoate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diethylene glycol dibenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The most common method for synthesizing this compound is the direct esterification of diethylene glycol with two equivalents of benzoic acid. This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product.
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters to control for successful synthesis include the molar ratio of reactants, catalyst type and concentration, reaction temperature, and reaction time. Efficient removal of water, a byproduct of the reaction, is also crucial for achieving high yields.
Q3: What types of catalysts are effective for this synthesis?
A3: A variety of catalysts can be used, including protonic acids (e.g., p-toluenesulfonic acid, sulfuric acid), organometallic catalysts (e.g., tetrabutyl titanate, stannous chloride), and solid acid catalysts.[1][2][3] The choice of catalyst can influence reaction rate, temperature, and the formation of side products.
Q4: How is the water byproduct typically removed?
A4: Water is often removed by azeotropic distillation using a suitable solvent (a water-carrying agent) such as toluene, xylene, or cyclohexane.[1] Alternatively, the reaction can be carried out under reduced pressure to facilitate the removal of water as it is formed.[3]
Q5: What are common side reactions to be aware of?
A5: At high temperatures, side reactions can occur, leading to colored impurities and byproducts.[1] The formation of monoester (diethylene glycol monobenzoate) is also possible if the reaction does not go to completion.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Inefficient water removal. 3. Suboptimal catalyst concentration or activity. 4. Incorrect molar ratio of reactants. | 1. Increase reaction time or temperature (monitor for side reactions). 2. Ensure efficient stirring and proper setup for azeotropic distillation or vacuum. 3. Optimize catalyst loading or try a different catalyst. 4. Use a slight excess of benzoic acid. A common molar ratio of benzoic acid to diethylene glycol is around 2:1.05 to 2:1.1.[1][4] |
| Dark Product Color | 1. High reaction temperature. 2. Presence of impurities in starting materials. 3. Side reactions. | 1. Lower the reaction temperature; this may require a longer reaction time or a more active catalyst.[1] 2. Use high-purity starting materials. 3. After the reaction, perform a decolorization step using activated carbon.[5] |
| Incomplete Conversion (Presence of Monoester) | 1. Insufficient reaction time. 2. Inadequate amount of benzoic acid. | 1. Extend the reaction time. 2. Ensure the molar ratio of benzoic acid to diethylene glycol is at least 2:1. |
| Difficulty in Purification | 1. Residual catalyst. 2. Presence of unreacted benzoic acid. 3. High viscosity of the crude product. | 1. Neutralize the reaction mixture with a base (e.g., sodium carbonate, sodium hydroxide) and wash with water.[1][6] 2. Wash the organic layer with a basic solution to remove unreacted benzoic acid. 3. Perform filtration and distillation steps at an elevated temperature to reduce viscosity. |
Experimental Protocols
General Protocol for Direct Esterification
This protocol is a generalized procedure based on common laboratory practices.
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add diethylene glycol and benzoic acid.
-
Addition of Catalyst and Solvent: Add the chosen catalyst (e.g., p-toluenesulfonic acid) and a water-carrying agent (e.g., toluene).
-
Reaction: Heat the mixture to reflux. The water-toluene azeotrope will collect in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected.
-
Work-up:
-
Cool the reaction mixture.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted benzoic acid.
-
Wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure.
-
If necessary, purify the product further by vacuum distillation.
-
Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce the reaction time.
-
Reaction Mixture: In a microwave-safe reaction vessel, combine diethylene glycol, benzoic acid, and p-toluenesulfonic acid (PTSA).
-
Microwave Irradiation: Place the vessel in a microwave reactor and heat to the desired temperature (e.g., 190°C) for a short duration (e.g., 15 minutes) with a specific microwave power (e.g., 600 W).[7]
-
Purification: Follow the work-up and purification steps outlined in the general protocol.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Method | Catalyst | Molar Ratio (Benzoic Acid:Diethylene Glycol) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Conventional Heating | p-Toluenesulfonic acid | 2:1.1 | 90-100 | 12-16 | - | [1] |
| Conventional Heating | Heteropolyacid | 2:1.05 | 145-160 | 10-15 | - | [1] |
| Conventional Heating | Ionic Liquid | 2:1.05 | 148-152 | 4.5 | - | [4] |
| Conventional Heating | Sb(OAc)₂ | 2.5:1 | 105 | 48 | 98 | [8] |
| Microwave Irradiation | p-Toluenesulfonic acid | 2.3:1 | 190 | 0.25 | >97 | [7] |
| Conventional Heating | Titanium Tetraethoxide | - | - | - | - | [2] |
| Conventional Heating | Tetrabutyl titanate | 2:1.05 | 200-220 (under vacuum) | 2-3 | 98.13 | [3] |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. caod.oriprobe.com [caod.oriprobe.com]
- 3. Preparation method of plasticizer this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN102351703B - Preparation method of this compound - Google Patents [patents.google.com]
- 5. This compound patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
Minimizing side-product formation in diethylene glycol dibenzoate synthesis
Welcome to the technical support center for diethylene glycol dibenzoate (DEDB) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures, with a primary focus on minimizing the formation of unwanted side-products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products encountered during the synthesis of this compound?
A1: The most common side-products are diethylene glycol monobenzoate (due to incomplete esterification), unreacted starting materials (benzoic acid and diethylene glycol), and colored impurities that form at high reaction temperatures.[1] Another potential, though less commonly cited, side-reaction is the acid-catalyzed cleavage of the ether linkage within the diethylene glycol backbone, especially under harsh conditions, leading to various smaller molecules.[2][3]
Q2: My final product has a high concentration of diethylene glycol monobenzoate. How can I increase the yield of the dibenzoate?
A2: To favor the formation of the dibenzoate, you can adjust the molar ratio of the reactants. Using a stoichiometric excess of benzoic acid can help drive the reaction to completion.[4] Additionally, ensuring efficient removal of water formed during the reaction is crucial, as its presence can shift the equilibrium back towards the reactants. This can be achieved by using a Dean-Stark apparatus with a water-carrying agent (azeotrope former) like xylene or cyclohexane, or by conducting the reaction under vacuum.[5][6][7]
Q3: The synthesized DEDB is yellow or dark in color. What causes this and how can it be prevented or rectified?
A3: Product discoloration is typically caused by side reactions occurring at high temperatures (often above 200°C).[6][8] To prevent this, it is advisable to use a more efficient catalyst that allows for lower reaction temperatures.[9] Some methods suggest using an ionic liquid catalyst to lower the reaction temperature to around 150°C.[9][10] If the product is already colored, purification can be achieved through post-treatment with activated carbon or clay for decolorization.[1] Another patented method involves oxidation with hydrogen peroxide followed by neutralization and washing.[11]
Q4: What is ether cleavage and is it a concern in DEDB synthesis?
A4: Ether cleavage is a chemical reaction that breaks the carbon-oxygen bond in an ether.[3] In the context of DEDB synthesis, the ether linkage in diethylene glycol can be susceptible to cleavage under strongly acidic conditions and high temperatures.[2][12] This can lead to the formation of undesired byproducts. To minimize this risk, it is recommended to avoid harsh acid catalysts like sulfuric acid where possible and to maintain the lowest effective reaction temperature.[7][9] Catalysts like titanium compounds or certain ionic liquids are often preferred as they can be less corrosive and may require milder conditions.[4][13]
Q5: How should I remove unreacted benzoic acid and the catalyst from my final product?
A5: After the reaction is complete, the crude product is typically cooled and neutralized to remove unreacted benzoic acid and any acidic catalyst. This is commonly done by washing with a weak alkaline solution, such as an aqueous solution of sodium carbonate or sodium hydroxide.[14][15] The catalyst can then be removed by filtration if it's a solid, or by washing and separation of the ester layer.[16][17] Finally, vacuum distillation can be employed to remove any remaining volatile impurities.[14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Dibenzoate / High Monobenzoate Content | 1. Incomplete reaction. 2. Suboptimal molar ratio of reactants. 3. Inefficient water removal. | 1. Increase reaction time or temperature (while monitoring for color change). 2. Use a slight excess of benzoic acid (e.g., molar ratio of 2.1:1 benzoic acid to diethylene glycol).[14] 3. Use an effective azeotropic solvent (e.g., xylene, cyclohexane) with a Dean-Stark trap or apply vacuum to effectively remove water.[5][6] |
| Dark Product Color | 1. Reaction temperature is too high, causing thermal degradation or side reactions. 2. Use of a harsh acid catalyst. | 1. Lower the reaction temperature. Consider using a more active catalyst that functions at lower temperatures, such as an ionic liquid or a titanium-based catalyst.[9][13] 2. Post-synthesis, decolorize the product by treating it with activated carbon or activated clay.[1] |
| Presence of Unexpected Impurities | 1. Ether cleavage of diethylene glycol due to harsh acidic conditions or excessive heat. 2. Contaminated starting materials. | 1. Avoid strong, corrosive acid catalysts like sulfuric acid. Opt for milder catalysts like organometallics or solid acids.[7][10] Keep the reaction temperature as low as feasible. 2. Ensure the purity of benzoic acid and diethylene glycol before starting the synthesis. |
| Difficulty in Catalyst Removal | 1. Use of a homogeneous (soluble) catalyst. | 1. For acidic catalysts, neutralize with a base (e.g., Na₂CO₃ solution) and wash thoroughly.[15] 2. Consider using a solid or immobilized catalyst which can be easily removed by filtration at the end of the reaction.[10] |
Data on Catalytic Systems
The choice of catalyst significantly impacts reaction conditions, yield, and side-product formation. The following table summarizes various catalytic systems used for DEDB synthesis.
| Catalyst System | Molar Ratio (Acid:Glycol) | Temperature (°C) | Time (h) | Yield (%) | Key Advantages/Disadvantages |
| p-Toluenesulfonic Acid (PTSA) | 2.1:1 | 170-210 | Not Specified | ~97 | Common acid catalyst; can cause corrosion and color issues at high temperatures.[14] |
| Titanium (IV) Isopropoxide / Solid Titanium Compound | 1.7-1.9 : 1 | 190-210 | 4-6 | >99 | High yield and purity; avoids corrosive acids.[4][14] |
| Butyl Titanate (IV) | 2 : 1.05-1.2 | 160-220 | 3-4 | ~99.3 | High conversion rate; reaction is conducted under vacuum.[14] |
| Ionic Liquid ([HSO₃-pMIM]HSO₄) | 2 : 1.05 | 148-152 | 4.5 | Not Specified | Lower reaction temperature, reducing side reactions and energy consumption; catalyst can be reused.[9][10] |
| Immobilized Ionic Liquid on SiO₂ | 2.2:1 | 165 | 4 | 86.2 | Reusable catalyst, though yield may be lower than other methods.[10] |
| Anhydrous Potassium Carbonate (Transesterification) | 1 : 3 (Glycol:Methyl Benzoate) | 90-165 | 5.7 | 97 | High purity (99.5%); avoids direct use of benzoic acid and water formation.[16] |
Experimental Protocols
Protocol 1: Direct Esterification using a Titanium-Based Catalyst
This protocol is based on methods that utilize organometallic catalysts to achieve high yields while minimizing the harsh conditions that lead to side-products.
-
Reactor Setup : Equip a round-bottom flask with a magnetic stirrer, a heating mantle, a temperature controller, and a Dean-Stark apparatus connected to a condenser.
-
Charging Reactants : To the flask, add diethylene glycol and benzoic acid in a molar ratio of 1:2.1.
-
Adding Catalyst : Add the titanium catalyst (e.g., titanium (IV) isopropoxide) at a concentration of 0.05-0.1% by weight of the total reactants.[14]
-
Azeotropic Water Removal : Add an azeotropic solvent, such as xylene, representing approximately 10-15% of the total reactant weight.[5]
-
Reaction : Heat the mixture to the reflux temperature of the solvent (around 140-160°C). Water produced during the esterification will be collected in the Dean-Stark trap. Continue the reaction for 4-6 hours or until no more water is collected.
-
Solvent Removal : After the reaction is complete, remove the xylene by distillation.
-
Purification :
-
Cool the reaction mixture to approximately 70-80°C.
-
Neutralize the excess benzoic acid by washing with a 5% aqueous sodium carbonate solution until the washing is neutral.
-
Separate the aqueous layer.
-
Wash the organic layer with water.
-
Remove any residual water and volatile impurities by vacuum distillation to obtain the final this compound product.[14]
-
Protocol 2: Transesterification using Potassium Carbonate
This method avoids the direct use of benzoic acid and the production of water, leading to a high-purity product.
-
Reactor Setup : Equip a round-bottom flask with a stirrer, heating mantle, temperature controller, and a distillation column.
-
Charging Reactants : Add diethylene glycol, methyl benzoate (B1203000) (in a 1:3 molar ratio), and anhydrous potassium carbonate (catalyst, e.g., 0.03 mol per 0.3 mol of glycol) to the flask.[16]
-
Reaction : Heat the mixture. The reaction proceeds by transesterification, producing methanol (B129727) as a byproduct.
-
Byproduct Removal : Slowly distill off the methanol as it forms to drive the reaction forward. The reaction temperature will gradually increase from around 90°C to 165°C over several hours.[16]
-
Catalyst Removal : After the reaction is complete (approx. 5-7 hours), cool the mixture and remove the solid potassium carbonate catalyst by filtration.[16]
-
Purification : Remove the excess unreacted methyl benzoate and any other volatile impurities via vacuum distillation to yield the pure this compound.[16]
Visualizations
Reaction and Side-Product Pathways
Caption: Primary reaction pathway to DEDB and potential side-product formations.
General Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of DEDB.
Troubleshooting Logic Flowchart
Caption: A logical flowchart for troubleshooting common synthesis issues.
References
- 1. Preparation method of plasticizer this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. jocpr.com [jocpr.com]
- 3. Ether cleavage - Wikipedia [en.wikipedia.org]
- 4. data.epo.org [data.epo.org]
- 5. "Process For Producing Liquid Dibenzoate Ester" [quickcompany.in]
- 6. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. CN101987819A - Method for preparing this compound plasticizer - Google Patents [patents.google.com]
- 9. CN102351703B - Preparation method of this compound - Google Patents [patents.google.com]
- 10. This compound | High-Purity Plasticizer [benchchem.com]
- 11. CN103012152B - Production technique of this compound - Google Patents [patents.google.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. caod.oriprobe.com [caod.oriprobe.com]
- 14. WO2019059801A1 - Method for preparing benzoic acid esters - Google Patents [patents.google.com]
- 15. CN103086891A - Preparation method of plasticizer this compound - Google Patents [patents.google.com]
- 16. CN103483197A - Preparation method of this compound - Google Patents [patents.google.com]
- 17. scispace.com [scispace.com]
Technical Support Center: Purification of Crude Diethylene Glycol Dibenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude diethylene glycol dibenzoate (DEDB).
Troubleshooting Guide
This guide addresses common issues encountered during the purification of crude DEDB.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product has a yellow or dark color. | High reaction temperatures during synthesis can lead to the formation of colored byproducts.[1] The presence of residual acidic catalysts (e.g., sulfuric acid) can also contribute to discoloration.[2] | - Decolorization with Activated Carbon: Add activated carbon to the crude product, heat, and stir, then filter to remove the carbon and adsorbed impurities.[3][4] - Oxidative Bleaching: In some processes, a bleaching agent like hydrogen peroxide is used to decolorize the product.[3] - Optimize Synthesis: Lowering the reaction temperature during synthesis can help prevent the formation of color-imparting side products.[1] |
| Final product is acidic. | Incomplete neutralization of excess benzoic acid or acidic catalysts (e.g., p-toluenesulfonic acid, sulfuric acid).[1][2] | - Alkaline Wash: Wash the crude product with an aqueous solution of a weak base such as sodium carbonate (Na₂CO₃)[5][6], sodium hydroxide (B78521) (NaOH), or calcium carbonate (CaCO₃) to neutralize and remove acidic impurities.[1] Ensure thorough mixing and sufficient contact time. - Multiple Washes: Perform multiple washes with the alkaline solution, followed by washes with hot water to remove residual salts.[5] |
| Presence of unreacted starting materials (benzoic acid, diethylene glycol) in the final product. | Incomplete reaction or inefficient purification. | - Vacuum Distillation: Subject the crude product to distillation under reduced pressure to remove volatile unreacted starting materials and other low-boiling impurities.[6][7] - Optimize Reaction Conditions: Ensure the appropriate molar ratio of reactants and sufficient reaction time to maximize conversion.[5] |
| Cloudy or hazy appearance of the final product. | Presence of residual water or fine solid particulates. | - Dehydration: Perform vacuum distillation to remove residual water.[5][6] - Filtration: Filter the product to remove any suspended solids, such as residual catalyst or activated carbon.[3][7] |
| Low yield of purified product. | Loss of product during washing and transfer steps. Incomplete separation of the ester layer from the aqueous layer. | - Careful Separation: Ensure a clean separation of the organic and aqueous layers after washing. - Minimize Transfers: Plan the workflow to minimize the number of transfers between vessels. |
| Product fails purity analysis (e.g., by HPLC or GC). | Presence of byproducts such as diethylene glycol monobenzoate or other impurities.[7] | - Chromatographic Purification: For very high purity requirements, preparative high-performance liquid chromatography (HPLC) can be used to isolate DEDB from its impurities.[8] - Fractional Distillation: Careful fractional distillation under vacuum may help separate DEDB from closely boiling impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities include unreacted starting materials such as benzoic acid and diethylene glycol, byproducts like diethylene glycol monobenzoate, residual catalyst, and water.[7][9] High-temperature reactions can also generate colored impurities.[1]
Q2: Which alkaline agent is best for neutralizing crude DEDB?
A2: Sodium carbonate (Na₂CO₃) solution is a commonly used and effective weak base for neutralizing excess benzoic acid and acidic catalysts.[5][6] Other options include sodium hydroxide, calcium carbonate, and alkaline resins.[1] The choice may depend on the specific catalyst used and the desired workup conditions.
Q3: What is the purpose of washing with hot water after neutralization?
A3: Washing with hot water (e.g., at 90°C) helps to remove the salts formed during the neutralization step, as well as any other water-soluble impurities.[5]
Q4: Can I purify DEDB without vacuum distillation?
A4: While other techniques can remove many impurities, vacuum distillation is highly effective for removing volatile components like unreacted starting materials and water.[6] For achieving high purity, it is a recommended step.
Q5: How can I monitor the purity of my DEDB during purification?
A5: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are effective analytical techniques for assessing the purity of DEDB and identifying any remaining impurities.[7][8]
Experimental Protocols
Protocol 1: General Purification of Crude DEDB
This protocol outlines a typical purification sequence for crude DEDB synthesized via direct esterification.
-
Cooling: Allow the crude reaction mixture to cool to a safe handling temperature (e.g., below 90°C).[3]
-
Neutralization:
-
Transfer the crude product to a separatory funnel.
-
Add a 3% aqueous solution of sodium carbonate (Na₂CO₃).[5]
-
Shake the mixture vigorously, periodically venting the funnel to release any pressure buildup.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with the Na₂CO₃ solution until the aqueous layer is no longer acidic (test with pH paper).
-
-
Washing:
-
Wash the organic layer with hot water (e.g., 90°C) two to three times to remove residual salts and other water-soluble impurities.[5]
-
Separate and discard the aqueous layer after each wash.
-
-
Dehydration/Dealcoholization:
-
Decolorization (if necessary):
-
Final Filtration:
-
Perform a final filtration to ensure the product is free of any particulate matter.
-
Protocol 2: Purity Analysis by HPLC
This protocol provides a general method for analyzing the purity of DEDB using reverse-phase HPLC.
-
Column: A C18 or Newcrom R1 column is suitable for this separation.[8]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water.[8] Phosphoric acid or formic acid can be added to improve peak shape. For Mass Spectrometry (MS) detection, formic acid is preferred.[8]
-
Detection: UV detection is appropriate for DEDB.
-
Sample Preparation: Dissolve a small amount of the purified DEDB in the mobile phase or a suitable organic solvent.
-
Injection: Inject the sample onto the HPLC system and run the analysis. The purity can be determined by the relative peak area of the DEDB peak compared to any impurity peaks.
Data Presentation
The following table summarizes the purity and yield of DEDB obtained through different synthesis and purification methods as reported in various patents.
| Catalyst System | Purification Steps | Reported Yield | Reported Purity | Reference |
| Tetrabutyl titanate | Neutralization (Na₂CO₃), hot water wash, vacuum distillation | 98.13% (esterification rate) | High (no other impurities observed by GC) | [5] |
| Titanic oxide/SnO/ZnO composite | De-acidification, decolorization (hydrogen peroxide), activated carbon adsorption, filtration | 98.6% | 99.1% | [3] |
| Anhydrous potassium carbonate (transesterification) | Filtration, vacuum distillation | 99% | 100% | [7] |
| Anhydrous potassium carbonate (transesterification) | Filtration, vacuum distillation | 97% | 99.5% | [7] |
| Protonic acids (e.g., HCl, p-toluenesulfonic acid) | Neutralization, decolorization, leaching | 98% (conversion rate) | Not specified | [1] |
Visualizations
Experimental Workflow for DEDB Purification
References
- 1. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. This compound | High-Purity Plasticizer [benchchem.com]
- 3. CN101376631A - Environment-protective preparation of diglycol ethylene dibenzoate plasticiser - Google Patents [patents.google.com]
- 4. This compound patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 5. Preparation method of plasticizer this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN103086891A - Preparation method of plasticizer this compound - Google Patents [patents.google.com]
- 7. CN103483197A - Preparation method of this compound - Google Patents [patents.google.com]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. data.epo.org [data.epo.org]
Technical Support Center: Diethylene Glycol Dibenzoate (DEGDB) in Polymer Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethylene glycol dibenzoate (DEGDB) as a plasticizer in polymer systems.
Troubleshooting Guide: DEGDB Migration and Blooming
This guide addresses common issues related to the migration and blooming of DEGDB in polymers.
Problem: Observation of an oily film or crystalline deposit on the polymer surface (Blooming/Exudation)
| Potential Cause | Recommended Solution |
| Poor Compatibility: The solubility parameters of DEGDB and the polymer are not well-matched, leading to phase separation. | 1. Formulation Adjustment: Evaluate the Hansen Solubility Parameters (HSP) of DEGDB and your polymer. If the difference is significant, consider using a co-plasticizer with intermediate HSP values to improve overall compatibility. Blending DEGDB with other plasticizers can sometimes improve its compatibility and reduce migration. 2. Polymer Modification: If feasible, consider modifying the polymer to have solubility parameters closer to DEGDB. |
| High Plasticizer Concentration: The concentration of DEGDB exceeds its solubility limit within the polymer matrix. | 1. Reduce Concentration: Lower the loading level of DEGDB to below its saturation point in the polymer. 2. Use a More Soluble Plasticizer: If high flexibility is required, consider a plasticizer with better compatibility at higher concentrations. |
| Environmental Factors: High temperatures or humidity can increase the mobility of DEGDB molecules, accelerating migration to the surface.[1] | 1. Optimize Storage and Use Conditions: Store and use the polymer material at lower temperatures and humidity levels to reduce the rate of migration.[2] |
| Contact with Other Materials: Solvents or other materials in contact with the polymer can extract DEGDB. | 1. Material Selection: Avoid direct contact with aggressive solvents or materials known to absorb plasticizers. 2. Surface Coating: Apply a barrier coating to the polymer surface to prevent extraction.[3][4] |
Problem: Material has become brittle and lost flexibility over time.
| Potential Cause | Recommended Solution |
| Loss of Plasticizer: DEGDB has migrated out of the polymer matrix due to volatilization or exudation. | 1. Use a Higher Molecular Weight Plasticizer: Consider replacing or blending DEGDB with a higher molecular weight plasticizer, which will have lower volatility and mobility. 2. Reactive Plasticizers: For applications where it is feasible, use a reactive plasticizer that chemically bonds to the polymer matrix, permanently preventing migration.[2] 3. Surface Treatment: Employ surface modification techniques such as plasma treatment or UV cross-linking to create a barrier that hinders plasticizer migration.[3][5][6][7] |
Frequently Asked Questions (FAQs)
Q1: What is this compound (DEGDB)?
A1: this compound (DEGDB) is a clear, colorless to pale yellow liquid organic compound. It is widely used as a plasticizer to increase the flexibility, durability, and workability of polymers such as polyvinyl chloride (PVC) and polyvinyl acetate (B1210297) (PVA). It is also used in adhesives, sealants, and coatings.
Q2: What are plasticizer migration and blooming?
A2: Plasticizer migration is the movement of the plasticizer from the polymer matrix to the surface or into a contacting material. Blooming, also known as exudation, is a form of migration where the plasticizer appears on the surface as an oily film or a crystalline deposit.[1]
Q3: What factors influence DEGDB migration and blooming?
A3: Several factors can influence the migration and blooming of DEGDB:
-
Compatibility: The similarity in Hansen Solubility Parameters between DEGDB and the polymer is crucial. Poor compatibility is a primary driver of migration.[1]
-
Concentration: Exceeding the solubility limit of DEGDB in the polymer will lead to blooming.[1]
-
Temperature: Higher temperatures increase the kinetic energy of DEGDB molecules, accelerating their movement and migration.[1]
-
Humidity: Moisture can facilitate the movement of plasticizers to the polymer surface.
-
Molecular Weight: Lower molecular weight plasticizers are generally more mobile and prone to migration.
-
Contacting Materials: Solvents and other polymers can extract DEGDB from the host polymer.
Q4: How can I predict the compatibility of DEGDB with my polymer?
A4: Hansen Solubility Parameters (HSP) are a powerful tool for predicting compatibility. The principle is that "like dissolves like." Materials with similar HSP values are more likely to be compatible. The total Hansen solubility parameter (δt) is composed of three components: dispersion (δd), polar (δp), and hydrogen bonding (δh). The distance (Ra) between the HSP of the plasticizer and the polymer can be calculated to quantify compatibility. A smaller Ra value indicates better compatibility.
Q5: What are some preventative measures to minimize DEGDB migration?
A5: To minimize migration, you can:
-
Optimize Formulation: Ensure the concentration of DEGDB is below its solubility limit and consider using co-plasticizers to improve compatibility.
-
Select Appropriate Materials: Choose polymers that are inherently more compatible with DEGDB.
-
Control Environmental Conditions: Store and use the plasticized polymer in controlled temperature and humidity environments.
-
Surface Modification: Apply surface treatments like plasma, UV, or gamma irradiation to create a cross-linked surface layer that acts as a barrier.[3][5][6] Chemical grafting of hydrophilic groups can also reduce migration.[3][5]
-
Barrier Coatings: Apply a coating that is impermeable to the plasticizer.[3][4]
Data Presentation
Table 1: Hansen Solubility Parameters (HSP) for DEGDB and Common Polymers
| Material | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |
| This compound (DEGDB) (estimated) | ~18.0 | ~8.0 | ~6.0 |
| Polyvinyl Chloride (PVC) | 19.2 | 7.9 | 3.4 |
| Polyvinyl Acetate (PVA) | 17.6 | 2.2 | 4.0 |
Note: The HSP values for DEGDB are estimated based on values for similar molecules. Experimental determination is recommended for precise formulation.
Experimental Protocols
1. Protocol for Quantification of Migrated DEGDB using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a method to quantify the amount of DEGDB that has migrated from a polymer into a liquid.
-
Materials:
-
Polymer sample plasticized with DEGDB
-
Extraction solvent (e.g., hexane, ethanol, or a food simulant)
-
Internal standard (e.g., a high-purity, stable compound with a different retention time from DEGDB)
-
GC-MS system with a suitable capillary column (e.g., a wax or phenyl-methyl polysiloxane column)
-
Volumetric flasks, pipettes, and vials
-
-
Procedure:
-
Sample Preparation:
-
Cut a known surface area of the polymer sample.
-
Immerse the sample in a known volume of the extraction solvent in a sealed container.
-
Place the container in a controlled environment (e.g., an oven at a specific temperature) for a defined period to simulate use conditions.
-
-
Extraction:
-
After the specified time, remove the polymer sample from the solvent.
-
Take a precise aliquot of the extraction solvent.
-
Add a known concentration of the internal standard to the aliquot.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Use a temperature program that effectively separates DEGDB and the internal standard.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions for DEGDB and the internal standard.
-
-
Quantification:
-
Create a calibration curve by analyzing standards with known concentrations of DEGDB and a constant concentration of the internal standard.
-
Plot the ratio of the peak area of DEGDB to the peak area of the internal standard against the concentration of DEGDB.
-
Calculate the concentration of migrated DEGDB in the sample by comparing its peak area ratio to the calibration curve.
-
-
2. Protocol for Visualizing Blooming using Scanning Electron Microscopy (SEM)
This protocol allows for the high-magnification visualization of DEGDB crystals or oily deposits on the polymer surface.
-
Materials:
-
Polymer sample exhibiting blooming
-
SEM instrument
-
Sputter coater (for non-conductive samples)
-
Sample stubs and adhesive tabs
-
-
Procedure:
-
Sample Preparation:
-
Carefully cut a small section of the polymer sample, ensuring the bloomed surface is undisturbed.
-
Mount the sample onto an SEM stub using a conductive adhesive tab.
-
-
Coating (for non-conductive polymers):
-
If the polymer is non-conductive, coat the sample with a thin layer of a conductive material (e.g., gold or palladium) using a sputter coater. This prevents charging under the electron beam.
-
-
SEM Imaging:
-
Introduce the sample into the SEM chamber and evacuate to a high vacuum.
-
Apply an appropriate accelerating voltage and select a suitable working distance.
-
Focus the electron beam on the surface of the polymer.
-
Acquire images at various magnifications to visualize the morphology of the bloomed DEGDB. Crystalline structures or oily droplets should be clearly visible.
-
-
Mandatory Visualizations
Caption: Troubleshooting workflow for DEGDB migration and blooming.
Caption: Experimental workflow for GC-MS quantification of migrated DEGDB.
Caption: Conceptual diagram of DEGDB interaction within a polymer matrix.
References
- 1. specialchem.com [specialchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Surface modification strategies for inhibiting the migration of plasticizers from plastics | CoLab [colab.ws]
- 4. Surface Modification Techniques to Inhibit Plasticizer Migration [onlytrainings.com]
- 5. plasticsengineering.org [plasticsengineering.org]
- 6. mdpi.com [mdpi.com]
- 7. ist.fraunhofer.de [ist.fraunhofer.de]
Technical Support Center: Diethylene Glycol Dibenzoate (DEDB) in Polymer Blends
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethylene glycol dibenzoate (DEDB) as a plasticizer in polymer blends.
Troubleshooting Guides
This section addresses common issues encountered during the formulation and processing of polymer blends containing DEDB.
Issue 1: Poor Compatibility or Phase Separation
Q: My polymer blend containing DEDB shows signs of incompatibility, such as haziness, surface oiliness (leaching), or reduced mechanical properties. What are the potential causes and how can I fix it?
A: Poor compatibility between DEDB and a polymer is often related to disparities in their polarity and solubility parameters. DEDB is a polar, high-solvating plasticizer, making it highly compatible with polar polymers like PVC, polyvinyl acetate (B1210297) (PVA), and acrylates.[1] However, issues can arise with less polar polymers.
Troubleshooting Steps:
-
Verify Polymer Polarity: Ensure the polymer you are using is sufficiently polar to be compatible with DEDB. Non-polar polymers like polyethylene (B3416737) or polypropylene (B1209903) are generally not compatible.
-
Adjust DEDB Concentration: High concentrations of DEDB can lead to supersaturation and subsequent phase separation. Try reducing the phr (parts per hundred resin) of DEDB in your formulation.
-
Introduce a Co-plasticizer or Compatibilizer:
-
For blends with less polar polymers, consider adding a co-plasticizer that has good compatibility with both the polymer and DEDB.
-
For certain acrylic resins, incorporating an alkyl acrylate (B77674) oligomer can act as a compatibilizer and inhibit migration.[2]
-
-
Optimize Processing Conditions:
-
Temperature: Ensure your processing temperature is adequate for proper melting and mixing, but not so high as to cause degradation of the polymer or DEDB. DEDB has good thermal stability, but the overall blend's stability is key.
-
Mixing: Inadequate mixing can lead to localized high concentrations of DEDB. Ensure thorough and uniform dispersion of the plasticizer within the polymer matrix.
-
Issue 2: Brittleness or Insufficient Flexibility
Q: I've added DEDB to my polymer, but the final product is still too brittle. How can I improve its flexibility?
A: Insufficient plasticization can result from several factors, from the amount of plasticizer used to its interaction with the polymer matrix. The primary role of a plasticizer is to insert itself between polymer chains, reducing intermolecular forces and thereby increasing flexibility.[3]
Troubleshooting Steps:
-
Increase DEDB Concentration: The most direct approach is to incrementally increase the phr of DEDB. This will further reduce the glass transition temperature (Tg) of the blend, leading to a more flexible material at room temperature.[4]
-
Evaluate Polymer-Plasticizer Interaction: For a plasticizer to be effective, the interactions between the plasticizer and polymer molecules should be favorable.[3] If increasing the DEDB concentration doesn't yield the desired flexibility, it may indicate a weak interaction.
-
Consider a Plasticizer Blend: Blending DEDB with other dibenzoate plasticizers, such as dipropylene glycol dibenzoate (DPGDB), can sometimes offer synergistic effects, improving overall plasticizing efficiency.[5][6][7]
-
Check for Degradation: Processing at excessively high temperatures can lead to polymer chain scission, which can result in brittleness despite the presence of a plasticizer.[8] Verify your processing temperatures and consider using thermal stabilizers.
Issue 3: Plasticizer Migration or Leaching
Q: I'm observing a sticky or oily residue on the surface of my material over time. What causes this and how can it be prevented?
A: The phenomenon you're observing is known as plasticizer migration or "bloom," where the plasticizer exudes from the polymer matrix.[9] This is a clear sign of poor compatibility or supersaturation.
Troubleshooting Steps:
-
Reduce Plasticizer Concentration: The formulation may contain more DEDB than the polymer matrix can effectively retain. Reducing the concentration is the first step.
-
Improve Polymer-Plasticizer Compatibility: As with phase separation, enhancing the compatibility is crucial. This can be achieved by:
-
Selecting a more polar polymer.
-
Using compatibilizing additives.[2]
-
-
Increase Polymer Molecular Weight: Polymers with higher molecular weights can create a more entangled network, which can physically hinder the migration of the plasticizer.[10]
-
Consider a Triblend: Certain triblends of dibenzoates have been shown to offer superior stain and extraction resistance compared to traditional diblends.[6][11]
Frequently Asked Questions (FAQs)
Q1: With which polymers is this compound (DEDB) most compatible?
A1: DEDB is a high-solvating plasticizer known for its excellent compatibility with a wide range of polar polymers.[12] These include:
-
Polyvinyl Chloride (PVC)
-
Polyvinyl Acetate (PVA) and its copolymers
-
Acrylonitrile-Butadiene-Styrene (ABS)
-
Polyurethanes (PU)
-
Polymethyl Methacrylate (PMMA)
-
Cellulose (B213188) derivatives like cellulose acetate butyrate (B1204436) and cellulose nitrate
Q2: How does DEDB affect the glass transition temperature (Tg) of a polymer blend?
A2: Like other plasticizers, DEDB works by lowering the glass transition temperature (Tg) of the polymer. By positioning itself between the polymer chains, it increases the free volume and allows the chains to move more easily at lower temperatures. This transition from a rigid, glassy state to a more flexible, rubbery state is a key indicator of plasticizer efficiency. The extent of Tg reduction is generally proportional to the concentration of the plasticizer.[4]
Q3: What are the environmental and safety considerations when using DEDB?
A3: DEDB is often used as an alternative to phthalate (B1215562) plasticizers due to health and environmental concerns associated with some phthalates.[5] It is not a phthalate and has been recommended by the European Chemical Agency (ECHA) as an environmentally friendly plasticizer. However, as with any chemical, it's important to handle it according to the safety data sheet (SDS) and be aware of its ecotoxicological profile. For instance, while it is a replacement for some more problematic plasticizers, studies have shown that its degradation can sometimes lead to the production of toxic metabolites.[13]
Q4: Can I blend DEDB with other plasticizers?
A4: Yes, DEDB is often blended with other dibenzoate plasticizers like dipropylene glycol dibenzoate (DPGDB) and 1,2-propylene glycol dibenzoate.[6][7] These blends can offer a tailored balance of properties, such as improved solvency, lower processing times, and reduced freezing points compared to using a single plasticizer.[5][11]
Data Presentation
Table 1: Typical Properties of this compound
| Property | Value |
| CAS Number | 120-55-8 |
| Molecular Formula | C18H18O5 |
| Molecular Weight | 314.33 g/mol |
| Appearance | Clear, colorless liquid |
| Density (at 25 °C) | 1.175 g/mL |
| Boiling Point | 235-237 °C at 7 mm Hg |
| Solubility | Slightly soluble in water, very soluble in polymers |
Table 2: Effect of Dibenzoate Plasticizers on PVC Properties (40 phr)
| Plasticizer | Glass Transition Temp (Tg, °C) | Elongation at Break (%) | Maximum Stress (MPa) |
| DEHP (control) | 35.1 | 350 | 17.5 |
| 1,3-Propanediol Dibenzoate | 32.8 | 360 | 16.8 |
| 1,5-Pentanediol Dibenzoate | 29.5 | 380 | 15.5 |
| 1,6-Hexanediol Dibenzoate | 31.2 | 370 | 16.2 |
Note: This table is adapted from a study on linear alkyl diol dibenzoates and is intended to show the comparative effects of similar plasticizers on PVC.[14] Specific values for DEDB would vary based on the exact formulation and processing conditions.
Experimental Protocols
1. Determination of Glass Transition Temperature (Tg) via Differential Scanning Calorimetry (DSC)
Objective: To measure the effect of DEDB on the glass transition temperature of a polymer blend.
Methodology:
-
Sample Preparation: Prepare thin films or small sections (5-10 mg) of the polymer blend containing a known concentration of DEDB.
-
Instrument Setup: Use a calibrated DSC instrument. Place the sample in an aluminum pan and seal it. An empty, sealed pan is used as a reference.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected Tg (e.g., -50 °C).
-
Ramp the temperature up at a controlled rate (e.g., 10 °C/min) to a temperature well above the Tg (e.g., 150 °C).
-
Hold at the high temperature for a few minutes to erase the thermal history.
-
Cool the sample back down to the starting temperature at a controlled rate.
-
Perform a second heating scan at the same rate.
-
-
Data Analysis: The Tg is determined from the second heating scan as the midpoint of the step change in the heat flow curve.[15]
2. Evaluation of Plasticizer Leaching/Migration via Gravimetric Analysis
Objective: To quantify the amount of DEDB that migrates out of a polymer matrix over time or upon exposure to a solvent.
Methodology:
-
Sample Preparation: Cut samples of the plasticized polymer into uniform dimensions (e.g., 2 cm x 2 cm).
-
Initial Measurement: Accurately weigh each sample to determine its initial mass (W_initial).
-
Accelerated Aging/Solvent Extraction:
-
Aging: Place the samples in an oven at an elevated temperature (e.g., 70 °C) for a specified period (e.g., 24, 48, 72 hours).
-
Solvent Extraction: Immerse the samples in a solvent (e.g., hexane (B92381) or isopropanol) for a specific duration.
-
-
Final Measurement: After the exposure period, remove the samples, gently wipe the surface to remove any residual solvent or exuded plasticizer, and allow them to equilibrate to room temperature. Weigh the samples again to get the final mass (W_final).
-
Calculation: The percentage of weight loss, corresponding to the amount of migrated plasticizer, is calculated as: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100[2]
Visualizations
Caption: DEDB molecules increase the space between polymer chains.
Caption: Troubleshooting workflow for poor DEDB-polymer compatibility.
References
- 1. This compound: High-Performance Plasticizer for Adhesives, Sealants & Coatings [riverlandtrading.com]
- 2. How to Improve Acrylic Resin Compatibility with Plasticizers [eureka.patsnap.com]
- 3. specialchem.com [specialchem.com]
- 4. Competing Effects of Molecular Additives and Cross-Link Density on the Segmental Dynamics and Mechanical Properties of Cross-Linked Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. CN103687732B - Blends of dibenzoate plasticizers - Google Patents [patents.google.com]
- 7. patents.justia.com [patents.justia.com]
- 8. m.youtube.com [m.youtube.com]
- 9. woodfloorbusiness.com [woodfloorbusiness.com]
- 10. youtube.com [youtube.com]
- 11. CN103687732A - Blends of dibenzoate plasticizers - Google Patents [patents.google.com]
- 12. adakem.com [adakem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
Enhancing the thermal stability of PVC plasticized with diethylene glycol dibenzoate
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting assistance and frequently asked questions regarding the thermal stabilization of Polyvinyl Chloride (PVC) plasticized with diethylene glycol dibenzoate (DEGDB).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of thermal degradation in PVC?
A1: The thermal degradation of PVC primarily occurs through a process called dehydrochlorination. When subjected to heat, the polymer chain eliminates hydrogen chloride (HCl). This process is autocatalytic, meaning the released HCl accelerates further degradation. This leads to the formation of conjugated double bonds (polyenes) along the PVC backbone, which are responsible for the material's discoloration, progressing from yellow to brown and eventually black.[1][2] Cross-linking and chain scission reactions can also occur, altering the physical properties and leading to embrittlement.[1]
Q2: How does this compound (DEGDB) as a plasticizer influence the thermal stability of PVC?
A2: DEGDB is a high-solvating, environmentally friendly plasticizer known for improving processing efficiency.[3] However, some high-solvating plasticizers can potentially lead to poorer thermal stability compared to general-purpose plasticizers.[4] The intimate interaction between the plasticizer and PVC chains can facilitate the degradation process if not adequately stabilized. Therefore, selecting a robust and compatible heat stabilizer package is critical when formulating with DEGDB.
Q3: What is the fundamental role of a heat stabilizer in a PVC formulation?
A3: Heat stabilizers are essential additives that protect PVC from thermal degradation during high-temperature processing and throughout the product's service life.[5][6] Their primary functions are to neutralize the hydrogen chloride (HCl) released during dehydrochlorination, replace unstable chlorine atoms (like allylic chlorines) in the polymer chain to prevent the initiation of degradation, and inhibit oxidation.[5][7]
Q4: What are the main classes of heat stabilizers, and which are recommended for DEGDB-plasticized PVC?
A4: The main classes of heat stabilizers include lead-based compounds, mixed metal soaps (like Calcium/Zinc), and organotin compounds.[7]
-
Lead-Based Stabilizers: Offer excellent thermal stability and electrical insulation properties but are being phased out due to toxicity.[6][7]
-
Organotin Stabilizers: Considered the most efficient stabilizers, providing excellent heat stability and clarity, making them ideal for transparent applications.[5][7] They are highly compatible with a wide range of formulations.
-
Mixed Metal (Ca/Zn) Stabilizers: These are non-toxic, environmentally friendly alternatives. However, they can be prone to "zinc burning," a rapid degradation if not properly formulated with co-stabilizers like polyols, phosphites, or other antioxidants.[7][8]
For DEGDB formulations, Organotin stabilizers are often an excellent choice for high performance and clarity. Ca/Zn systems are a viable, non-toxic alternative, provided they are part of a well-formulated package with appropriate co-stabilizers to ensure long-term stability.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: My PVC compound shows early yellowing during processing (e.g., in an extruder or mixer).
-
Possible Cause 1: Inadequate Initial Heat Stability.
-
Solution: The stabilizer package may be insufficient for the processing temperature. Increase the dosage of your primary heat stabilizer. For Ca/Zn systems, ensure an adequate level of co-stabilizers (e.g., phosphites, polyols) is present to improve early color.
-
-
Possible Cause 2: Poor Stabilizer Dispersion.
-
Possible Cause 3: Excessive Processing Temperature or Shear.
-
Solution: The processing temperature might be too high, or shear rates in the extruder may be excessive, accelerating degradation. Try reducing the barrel temperatures or screw speed. A strong odor at the extruder vent can indicate volatility issues, suggesting a need for lower temperatures.[9]
-
Issue 2: The material looks good after processing but discolors or becomes brittle after oven aging.
-
Possible Cause 1: Insufficient Long-Term Stability.
-
Solution: The stabilizer may be effective at handling short-term heat during processing but lacks long-term stability. This is a known limitation of some basic metal soap stabilizers when used alone.[7] Consider incorporating a stabilizer known for better long-term performance or adding a secondary stabilizer/antioxidant to your formulation.
-
-
Possible Cause 2: "Zinc Burning" in Ca/Zn Systems.
-
Solution: Zinc stearate (B1226849) provides good initial color but can generate zinc chloride (ZnCl₂), a strong Lewis acid that can catastrophically accelerate dehydrochlorination.[7] This is known as "zinc burning." To prevent this, Ca/Zn systems must be used with co-stabilizers (like polyols or phosphites) that can complex with the ZnCl₂ and mitigate its effect.[7]
-
Issue 3: I am observing inconsistent results between batches of the same formulation.
-
Possible Cause 1: Raw Material Variability.
-
Possible Cause 2: Inconsistent Mixing or Processing Conditions.
-
Solution: Meticulously document and control all mixing and processing parameters. Small variations in mixing time, blade speed, or extruder temperatures can lead to significant differences in stabilizer dispersion and, consequently, thermal stability.[9] Make one change at a time when troubleshooting to isolate the root cause.[9]
-
Data Presentation: Stabilizer Performance Summary
The following table summarizes the general performance characteristics of different heat stabilizer types for PVC. The optimal choice depends on the specific requirements of the application (e.g., clarity, cost, regulatory compliance).
| Stabilizer Type | Initial Color Hold | Long-Term Stability | Transparency | Suitability with DEGDB | Key Considerations |
| Lead-Based | Excellent | Excellent | Opaque/Translucent | High | Toxicity and regulatory restrictions.[6][7] |
| Organotin (Thio) | Good | Excellent | Excellent | High | Higher cost, but very efficient.[5][7] |
| Organotin (Carboxylate) | Excellent | Good | Excellent | High | Excellent clarity and good overall performance.[5] |
| Calcium/Zinc (Ca/Zn) | Good to Excellent | Moderate to Good | Good | Moderate to High | Requires co-stabilizers to prevent "zinc burning" and ensure long-term stability.[7][8] |
Experimental Protocols & Workflows
Visualizing the Problem: Degradation and Troubleshooting
The following diagrams illustrate the PVC degradation pathway and a logical workflow for troubleshooting stability issues.
Caption: PVC thermal degradation pathway initiated by heat.
Caption: A logical workflow for diagnosing thermal stability issues.[9]
Protocol 1: Static Heat Stability (Oven Aging)
This method evaluates the resistance of PVC to discoloration when exposed to a constant high temperature.[9]
-
Objective: To determine the time it takes for a PVC sample to discolor at a set temperature.
-
Apparatus:
-
Forced-air laboratory oven with precise temperature control.
-
Colorimeter or spectrophotometer (for quantitative analysis) or a consistent light source for visual comparison.
-
Timer.
-
Sample molds to prepare uniform plaques or sheets.
-
-
Methodology:
-
Prepare several identical, flat samples (e.g., 50x50x2 mm plaques) of the PVC compound.
-
Preheat the oven to the desired test temperature (e.g., 185°C or 200°C).[10]
-
Place the samples on a tray inside the oven, ensuring they are not touching. Keep one sample as an un-aged control.
-
Start the timer.
-
At regular intervals (e.g., every 10-15 minutes), remove one sample from the oven.
-
Place the removed samples in chronological order next to the un-aged control.
-
Record the time at which a distinct color change (e.g., noticeable yellowing) occurs compared to the control. This is the "stability time."
-
For quantitative results, measure the Yellowness Index (YI) of each sample using a colorimeter according to ASTM E313.[9]
-
Protocol 2: Congo Red Test (Static Stability)
This classic test determines the time until the onset of significant HCl evolution.[10][11]
-
Objective: To measure the time required for degrading PVC to release enough HCl to change the color of a pH indicator paper.
-
Apparatus:
-
Heating block or oil bath with precise temperature control (e.g., 200°C).[10]
-
Glass test tubes.
-
Congo Red indicator paper.
-
Timer.
-
-
Methodology:
-
Weigh a specified amount of the PVC compound (e.g., 0.5 g) and place it at the bottom of a clean, dry test tube.[12]
-
Moisten a strip of Congo Red paper and place it at the mouth of the test tube, ensuring it does not touch the sample.
-
Insert the test tube into the preheated heating block or oil bath.[10]
-
Start the timer immediately.
-
Observe the Congo Red paper. The test is complete when the paper turns from red to blue, indicating the presence of acidic HCl gas.[10][11]
-
Record the time taken for the color change. A longer time indicates better thermal stability.[10]
-
Protocol 3: Thermogravimetric Analysis (TGA)
TGA provides quantitative data on the degradation process by measuring weight loss as a function of temperature.[9]
-
Objective: To determine the onset temperature of degradation (weight loss) and quantify the material's stability at different temperatures.
-
Apparatus:
-
Thermogravimetric Analyzer (TGA).
-
-
Methodology:
-
Accurately weigh a small sample (typically 5-10 mg) of the PVC compound into a TGA crucible.
-
Place the crucible in the TGA furnace.
-
Program the instrument with the desired temperature profile. A common method is a temperature ramp (e.g., 10°C/min or 20°C/min) under an inert atmosphere (e.g., nitrogen).[13]
-
Run the experiment, recording the sample weight as a function of temperature.
-
Analyze the resulting TGA curve. The key data point is the onset temperature of the first major weight loss step, which corresponds to dehydrochlorination. A higher onset temperature indicates greater thermal stability.[9] The curve can also reveal weight loss due to plasticizer volatilization at lower temperatures.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation Mechanism of Polyvinyl Chloride(PVC) [blueskyauxiliaries.com]
- 3. nbinno.com [nbinno.com]
- 4. KR20130105722A - Blends of dibenzoate plasticizers - Google Patents [patents.google.com]
- 5. Heat Stabilizers for PVC: A Comprehensive Guide - Goldstab [goldstab.com]
- 6. gmtechnochem.com [gmtechnochem.com]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. orbimind.com [orbimind.com]
- 10. rallychem.com [rallychem.com]
- 11. SATRA TM324: Thermal stability of PVC - Congo red test [satra.com]
- 12. metrohm.com [metrohm.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing Diethylene Glycol Dibenzoate Volatility in Polymer Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the volatility of diethylene glycol dibenzoate (DEGDB) in polymer formulations.
Troubleshooting Guide
This guide addresses common issues encountered during experimentation, offering potential causes and solutions to mitigate the volatility of this compound.
| Problem | Potential Cause | Suggested Solution |
| Noticeable plasticizer loss over time, leading to brittle or cracked polymer samples. | High volatility of DEGDB at processing or ambient temperatures.[1][2] | - Optimize Formulation: Consider blending DEGDB with a higher molecular weight plasticizer, such as a polyester (B1180765) plasticizer, to reduce overall volatility.[3] - Incorporate Nanoparticles: The addition of nanoparticles like nano-SiO2 can create a more complex path for the plasticizer to migrate, thus reducing its loss. - Surface Modification: Applying a surface coating or using techniques like plasma treatment can create a barrier to prevent plasticizer migration.[4][5] |
| Oily or sticky residue on the surface of the polymer. | Plasticizer migration or "bleeding" to the surface. This can be due to poor compatibility between the DEGDB and the polymer matrix, especially at higher concentrations.[2] | - Compatibility Check: Ensure the solubility parameter of DEGDB is closely matched with that of the polymer. - Reduce Plasticizer Concentration: Use the minimum amount of DEGDB necessary to achieve the desired flexibility. - Use Reactive Plasticizers: If applicable, consider a reactive plasticizer that will chemically bond with the polymer, preventing migration. |
| Inconsistent experimental results related to polymer flexibility and durability. | Non-uniform dispersion of DEGDB within the polymer matrix, leading to localized areas of high and low plasticizer concentration.[6] | - Improve Mixing: Enhance the mixing process during compounding to ensure a homogeneous distribution of the plasticizer. This can involve adjusting mixing time, temperature, or using a more efficient mixing apparatus. - Use a Carrier: For some applications, pre-dispersing DEGDB in a small amount of compatible solvent or another liquid additive can aid in its uniform incorporation. |
| Strong odor emanating from the polymer during or after processing. | Volatilization of DEGDB or other volatile components in the formulation at elevated processing temperatures.[6] | - Lower Processing Temperature: If possible, reduce the processing temperature to minimize the volatilization of the plasticizer. - Improve Ventilation: Ensure adequate ventilation in the processing area to remove any volatile compounds. - Consider a Lower Volatility Alternative: If the odor is a persistent issue, evaluating an alternative plasticizer with an even lower vapor pressure may be necessary. |
Frequently Asked Questions (FAQs)
What is this compound (DEGDB) and why is its volatility a concern?
This compound (DEGDB) is a high-solvating plasticizer used to increase the flexibility and durability of polymers like PVC and polyvinyl acetate.[2][7] While it is considered to have low volatility compared to some other plasticizers, its tendency to slowly evaporate or migrate out of the polymer matrix over time can be a concern.[1] This loss of plasticizer can lead to embrittlement, cracking, and a shortened lifespan of the final product.[2]
How does the volatility of DEGDB compare to other common plasticizers like DOP and DINP?
What are the primary methods to reduce the volatility of DEGDB in my formulation?
Several strategies can be employed to minimize the loss of DEGDB from a polymer matrix:
-
Blending with Polymeric Plasticizers: Incorporating polymeric plasticizers, such as polyester plasticizers, can significantly reduce the overall volatility of the plasticizer system.
-
Use of Nanofillers: Adding nanoparticles, such as nano-SiO2 or nano-CaCO3, can create a tortuous path for the plasticizer molecules, hindering their migration to the surface.
-
Surface Treatments: Applying a surface coating or modifying the polymer surface through techniques like plasma treatment can create a barrier that prevents the plasticizer from escaping.[4][5]
-
Cross-linking: For some polymer systems, inducing cross-linking at the surface can create a denser network that traps the plasticizer molecules.[4]
-
Optimizing Processing Conditions: Using the lowest possible processing temperature can help minimize plasticizer loss during manufacturing.[6]
How can I measure the volatility of DEGDB in my polymer formulation?
Several standard experimental methods are available to quantify plasticizer volatility:
-
Activated Carbon Method (ASTM D1203): This method measures the weight loss of a plastic sample when it is in contact with activated carbon at a specific temperature and time.[11][12][13][14][15]
-
Fogging Test (e.g., DIN 75201, ISO 6452, SAE J1756): This test is commonly used in the automotive industry to assess the tendency of plastic components to release volatile substances that can condense on cooler surfaces, like a windshield.[14][16]
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the weight loss of a material as a function of temperature, providing information about its thermal stability and the volatility of its components.
Can Gas Chromatography-Mass Spectrometry (GC-MS) be used to analyze DEGDB migration?
Yes, GC-MS is a powerful technique for quantifying the amount of DEGDB that has migrated from a polymer into a surrounding medium (e.g., a liquid or gas).[17] This method allows for the separation and identification of specific compounds, providing accurate and sensitive measurements of migrated plasticizers.
Quantitative Data
| Plasticizer | Molecular Weight ( g/mol ) | Boiling Point (°C) | Vapor Pressure | Volatility (Qualitative) |
| This compound (DEGDB) | 314.34 | 240 @ 5 mmHg | <0.00001 hPa @ 25°C | Low |
| Dioctyl Phthalate (B1215562) (DOP) | 390.56 | 385 | ~1.9 x 10⁻⁷ mmHg @ 25°C | Higher than DINP/DIDP |
| Diisononyl Phthalate (DINP) | 418.61 | 403 - 425 | ~1.5 x 10⁻⁷ mmHg @ 25°C | Lower than DOP |
Note: Vapor pressure values can vary depending on the source and measurement technique. The qualitative volatility is based on general statements found in the literature.[9][10]
Experimental Protocols
Activated Carbon Method for Volatile Loss (Based on ASTM D1203)
This method determines the volatile loss from a plastic material by measuring the weight loss after exposure to activated carbon.
Methodology:
-
Sample Preparation: Cut the plastic material into specimens of a specified size (e.g., 50 mm diameter discs).
-
Initial Weighing: Accurately weigh the conditioned specimens to the nearest 0.001 g.
-
Exposure:
-
Method A (Direct Contact): Place the weighed specimen in a container and surround it with a specified amount of activated carbon.
-
Method B (Wire Cage): Place the specimen in a wire cage to prevent direct contact with the activated carbon before placing it in the container with the carbon.
-
-
Heating: Place the container in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours).
-
Cooling: After heating, remove the specimen from the container, gently brush off any adhering carbon, and place it in a desiccator to cool to room temperature.
-
Final Weighing: Reweigh the cooled specimen.
-
Calculation: Calculate the percentage of volatile loss as follows: Volatile Loss (%) = [(Initial Weight - Final Weight) / Initial Weight] x 100
Fogging Test (Based on DIN 75201 - Gravimetric Method)
This test measures the amount of volatile compounds that condense on a cooled surface.
Methodology:
-
Sample Preparation: Cut a circular sample of the material to be tested.
-
Foil Preparation: Clean and weigh a piece of aluminum foil.
-
Assembly: Place the sample at the bottom of a glass beaker. Cover the beaker with the pre-weighed aluminum foil.
-
Heating and Cooling: Place the beaker in a heating unit so that the bottom is heated to a specified temperature (e.g., 100°C) for a set time (e.g., 16 hours). Simultaneously, a cooling plate on top of the foil maintains its temperature at a lower, controlled level (e.g., 21°C).
-
Condensation: Volatile components from the sample will vaporize and condense on the cooler aluminum foil.
-
Measurement: After the test period, carefully remove the aluminum foil and allow it to cool in a desiccator. Reweigh the foil. The difference in weight represents the mass of the condensed volatile substances.[1]
GC-MS Analysis of Migrated DEGDB
This protocol outlines a general procedure for quantifying DEGDB that has migrated into a liquid simulant.
Methodology:
-
Migration: Immerse a known surface area of the polymer sample in a suitable liquid simulant (e.g., ethanol/water mixture, olive oil) in a sealed container.
-
Incubation: Store the container at a controlled temperature for a specified period to allow for migration.
-
Sample Preparation:
-
Take a precise volume of the liquid simulant.
-
Perform a liquid-liquid extraction to transfer the DEGDB from the simulant into an organic solvent (e.g., hexane).
-
Concentrate the organic extract to a known volume.
-
-
GC-MS Analysis:
-
Inject a small volume of the extract into the GC-MS system.
-
The gas chromatograph separates the components of the mixture based on their boiling points and interaction with the column.
-
The mass spectrometer detects and identifies the DEGDB as it elutes from the column.
-
-
Quantification: Compare the peak area of the DEGDB in the sample to a calibration curve prepared from standards of known DEGDB concentrations to determine the amount of migrated plasticizer.[16]
Logical Relationships
The following diagram illustrates the logical relationship between factors influencing plasticizer volatility and the resulting effects on polymer properties.
References
- 1. News - Method for solving the problem of precipitation and migration of PVC plasticizer [sanowax.com]
- 2. bastone-plastics.com [bastone-plastics.com]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. Surface modification strategies for inhibiting the migration of plasticizers from plastics | CoLab [colab.ws]
- 5. plasticsengineering.org [plasticsengineering.org]
- 6. orbimind.com [orbimind.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2012092370A1 - New dibenzoate plasticizer/coalescent blends for low voc coatings - Google Patents [patents.google.com]
- 9. Performance comparison of DIDP, DINP and DOP [tjchemi.com]
- 10. nbinno.com [nbinno.com]
- 11. livewell.ae [livewell.ae]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. store.astm.org [store.astm.org]
- 14. store.astm.org [store.astm.org]
- 15. standards.iteh.ai [standards.iteh.ai]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in the Scale-up of Diethylene Glycol Dibenzoate Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and frequently asked questions (FAQs) related to the scale-up of diethylene glycol dibenzoate (DEGDB) production.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete reaction due to equilibrium limitations. | - Remove water as it forms using a Dean-Stark trap with an azeotropic solvent (e.g., toluene (B28343), xylene).- Use a slight excess of benzoic acid (e.g., molar ratio of benzoic acid to diethylene glycol of 2.1-2.3:1).[1][2] |
| Inefficient catalysis. | - Increase catalyst concentration (e.g., p-toluenesulfonic acid up to 5% by mass).[1]- Ensure the catalyst is active and not deactivated. Consider using fresh catalyst. | |
| Suboptimal reaction temperature. | - Optimize the reaction temperature. While higher temperatures increase the reaction rate, they can also lead to side reactions. A typical range is 140-220°C.[3][4] | |
| Insufficient reaction time. | - Increase the reaction time to ensure the reaction goes to completion. Monitor the reaction progress by measuring the amount of water collected or by analyzing aliquots. | |
| Product Discoloration (Yellow to Brown) | High reaction temperatures leading to side reactions and degradation. | - Lower the reaction temperature. Using a more efficient catalyst can allow for lower temperatures.[4]- Operate the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[5] |
| Impurities in raw materials. | - Use high-purity diethylene glycol and benzoic acid. | |
| Catalyst-induced coloration. | - Some catalysts can contribute to color. Consider using a catalyst known to produce lighter-colored products, such as certain organometallic compounds or ionic liquids.[6] | |
| High Acid Value in Final Product | Incomplete reaction or insufficient neutralization. | - Ensure the esterification reaction has gone to completion.- During neutralization, ensure thorough mixing with the alkaline solution (e.g., sodium carbonate or sodium hydroxide (B78521) solution).- Use a slight excess of the neutralizing agent and verify the pH of the aqueous layer is basic. |
| Formation of Emulsions during Washing | Presence of unreacted starting materials, monobenzoate, or soaps formed during neutralization. | - Add a saturated brine solution to increase the ionic strength of the aqueous phase, which can help break the emulsion.- Allow the mixture to stand for a longer period to allow for phase separation.- Gentle stirring or centrifugation can also aid in breaking the emulsion. |
| High Viscosity of the Product | The inherent property of this compound. | - While the viscosity is an intrinsic property, difficulties in handling can be mitigated by working at slightly elevated temperatures. |
| Solidification of Product at Room Temperature | This compound can solidify at ambient temperatures (around 28°C).[5] | - The presence of a small amount of diethylene glycol monobenzoate (less than 10%) can lower the freezing point, resulting in a liquid product at room temperature.[5] |
Frequently Asked Questions (FAQs)
1. What is the most common method for synthesizing this compound?
The most prevalent method is the direct esterification of diethylene glycol with benzoic acid. This reaction is typically catalyzed by an acid, and water is removed to drive the reaction to completion.
2. What are the common side products in DEGDB synthesis?
The primary side product is diethylene glycol monobenzoate, which forms when only one of the hydroxyl groups on diethylene glycol reacts with benzoic acid.[2] At higher temperatures, ether cleavage and other degradation products can also form, contributing to discoloration.
3. How can I minimize the formation of diethylene glycol monobenzoate?
Using a molar excess of benzoic acid (e.g., a 2.1:1 to 2.3:1 molar ratio of benzoic acid to diethylene glycol) can help drive the reaction towards the formation of the dibenzoate ester.[1][2] Ensuring a sufficiently long reaction time and effective water removal also favors the completion of the reaction to the disubstituted product.
4. What types of catalysts are effective for DEGDB synthesis?
A variety of catalysts can be used, including:
-
Protonic acids: p-Toluenesulfonic acid (PTSA) and sulfuric acid are common choices.[1][3]
-
Organometallic catalysts: Tin or titanium-based catalysts, such as tetrabutyl titanate or stannous chloride, are also effective and can sometimes lead to lighter-colored products.[7][8]
-
Heteropolyacids and solid acids: These offer the advantage of easier separation from the reaction mixture.[3]
-
Ionic liquids: These are gaining interest as reusable and environmentally friendly catalysts.[3][6]
5. How can I effectively remove the color from my final product?
If the product is discolored, treatment with activated carbon is a common and effective method for decolorization.[9] The crude product is typically stirred with powdered activated carbon at a slightly elevated temperature, followed by filtration. In some cases, oxidation with a dilute hydrogen peroxide solution followed by neutralization and washing can also reduce color.[9]
6. What analytical techniques are used to assess the purity of this compound?
Common analytical methods include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the main product and any volatile impurities or byproducts.[10]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and quantify non-volatile components.[1]
-
Acid Value Titration: To quantify the amount of residual benzoic acid in the final product.[1]
-
Infrared (IR) Spectroscopy: To confirm the presence of the ester functional group and the overall structure of the molecule.[1]
7. What are the key challenges when scaling up DEGDB production from the lab to a pilot or industrial scale?
Key scale-up challenges include:
-
Heat Transfer: The esterification reaction is exothermic, and managing the heat generated in a large reactor is critical to prevent runaway reactions and product degradation. The surface-area-to-volume ratio decreases on scale-up, making heat removal less efficient.
-
Mass Transfer and Mixing: Ensuring efficient mixing in a large reactor is crucial for maintaining a homogeneous reaction mixture and uniform temperature, which affects reaction rate and product quality.
-
Water Removal: Efficiently removing water from a large volume reaction is essential to drive the equilibrium towards the product. The design of the condenser and separator becomes more critical at a larger scale.
-
Purification: Handling larger volumes during neutralization, washing, and phase separation can be challenging. Emulsion formation can be more problematic at scale. The filtration of activated carbon after decolorization also requires appropriate large-scale equipment.
Data Presentation
Table 1: Impact of Catalyst and Molar Ratio on this compound Yield
| Catalyst | Benzoic Acid:Diethylene Glycol (Molar Ratio) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| p-Toluenesulfonic acid | 2.3:1 | 190 | 0.25 (Microwave) | >97 | - | [1] |
| Heteropolyacid | 2:1.05 | 145-160 | 10-15 | 98 | - | [4] |
| Hydrochloric acid | 2:1.1 | 90-100 | 6-8 | - | - | [4] |
| Tetrabutyl titanate | 2:1.05 | 200-220 | 2-3 (under vacuum) | 98.13 | High | [7] |
| Tetrabutyl titanate | 2:1.2 | 200-220 | 2-3 (under vacuum) | 99.26 | - | [7] |
| Stannous chloride | 2:1.2 | 200-220 | 2-3 (under vacuum) | 98.46 | High | [7] |
| Anhydrous K2CO3 | 3:1 (Methyl Benzoate:DEG) | 90-165 | 5 | 99 | 100 | [10] |
| Sb(OAc)2 | 2.5:1 | 105 | 48 | 98 | 99.1 | [11] |
Experimental Protocols
Detailed Methodology for Synthesis using p-Toluenesulfonic Acid
This protocol describes a typical laboratory-scale synthesis of this compound using p-toluenesulfonic acid as the catalyst.
Materials:
-
Diethylene glycol
-
Benzoic acid
-
p-Toluenesulfonic acid (PTSA)
-
Toluene (or another suitable azeotropic solvent)
-
5% Sodium carbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Activated carbon (optional)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add diethylene glycol, benzoic acid (in a molar ratio of 1:2.1 to 1:2.3), p-toluenesulfonic acid (1-5% of the total reactant mass), and toluene (enough to fill the Dean-Stark trap).
-
Assemble the flask with the Dean-Stark apparatus and a reflux condenser.
-
-
Esterification:
-
Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until no more water is collected in the trap. This typically takes several hours. The reaction progress can also be monitored by analyzing samples for the disappearance of starting materials or the formation of the product using techniques like TLC or GC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
5% sodium carbonate solution to neutralize the PTSA and remove excess benzoic acid. (Caution: CO2 evolution may occur).
-
Water.
-
Saturated brine solution to help break any emulsions and remove residual water.
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Decolorization (Optional):
-
If the product is colored, add a small amount of activated carbon to the organic solution and stir for 30-60 minutes.
-
Filter off the activated carbon.
-
-
Solvent Removal and Product Isolation:
-
Remove the toluene using a rotary evaporator to obtain the crude this compound.
-
For higher purity, the product can be further purified by vacuum distillation.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. data.epo.org [data.epo.org]
- 3. This compound | High-Purity Plasticizer [benchchem.com]
- 4. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. "Process For Producing Liquid Dibenzoate Ester" [quickcompany.in]
- 6. CN102351703B - Preparation method of this compound - Google Patents [patents.google.com]
- 7. Preparation method of plasticizer this compound - Eureka | Patsnap [eureka.patsnap.com]
- 8. scispace.com [scispace.com]
- 9. CN103012152B - Production technique of this compound - Google Patents [patents.google.com]
- 10. CN103483197A - Preparation method of this compound - Google Patents [patents.google.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
Addressing yellowing of polymers containing diethylene glycol dibenzoate
Topic: Addressing Yellowing of Polymers Containing Diethylene Glycol Dibenzoate
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals encountering yellowing in polymers formulated with this compound (DEGDB). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you diagnose and mitigate discoloration in your experiments.
Troubleshooting Guide & FAQs
This section addresses common issues and questions related to the yellowing of polymers plasticized with this compound.
Q1: My polymer containing DEGDB is turning yellow upon exposure to light. What is causing this?
A1: The yellowing of your polymer is likely due to photodegradation. Ultraviolet (UV) radiation from light sources can initiate chemical reactions within the polymer matrix. While DEGDB itself has good light stability, it can be involved in complex degradation pathways.[1] The primary cause is often the formation of chromophores, which are chemical groups that absorb light in the visible spectrum, causing a yellowish appearance.[2][3] This process can be accelerated by the interaction of UV light with the polymer, the plasticizer, and any other additives present.
Q2: Can heat from processing or storage contribute to the yellowing of my DEGDB-containing polymer?
A2: Yes, thermal degradation is another significant cause of yellowing.[4][5] High temperatures during processing (e.g., extrusion, molding) or prolonged storage at elevated temperatures can initiate chain scission and oxidation reactions in the polymer and plasticizer.[4][5] These reactions can lead to the formation of conjugated double bonds and carbonyl groups, which act as chromophores and contribute to discoloration.[3] While DEGDB is known for its good thermal stability, extreme conditions can still lead to its decomposition.[6]
Q3: Are there specific additives that can prevent or reduce this yellowing phenomenon?
A3: Absolutely. A well-designed additive package is crucial for preventing yellowing. The most effective strategies involve a synergistic combination of:
-
UV Absorbers (UVAs): These compounds, such as benzotriazoles, absorb harmful UV radiation and dissipate it as heat, thereby protecting the polymer and DEGDB from photodegradation.[7][8][9]
-
Hindered Amine Light Stabilizers (HALS): HALS are highly efficient radical scavengers. They do not absorb UV radiation but instead interrupt the degradation cycle by trapping free radicals that are formed, preventing further degradation and color change.[2][7][9]
-
Antioxidants: Primary antioxidants (e.g., hindered phenols) scavenge free radicals during processing and service life, while secondary antioxidants (e.g., phosphites) decompose hydroperoxides, which are precursors to chromophores.[10][11]
The combination of a UVA and a HALS often provides superior protection compared to using either additive alone.[7][12]
Q4: How can I quantify the extent of yellowing in my polymer samples?
A4: The most common method for quantifying yellowing is by measuring the Yellowness Index (YI) .[13][14] This is typically done using a spectrophotometer or colorimeter in accordance with standard test methods like ASTM E313 .[13][15] The Yellowness Index is a single number calculated from tristimulus color values that describes the change in color of a sample from white or colorless toward yellow.[13][14]
Q5: I suspect my processing conditions are causing initial yellowing. What can I do to optimize them?
A5: To minimize yellowing during processing, consider the following:
-
Temperature Control: Avoid excessive melt temperatures and long residence times in the processing equipment. Precise temperature control is critical to prevent thermal degradation.[13]
-
Shear Rate: High shear rates can also contribute to heat buildup and degradation. Optimize screw design and processing speeds to minimize shear.
-
Oxygen Exposure: Minimize the exposure of the molten polymer to oxygen, as this can accelerate oxidative degradation. Using a nitrogen blanket can be beneficial in some cases.
Data Presentation
The following tables provide illustrative data on the factors affecting the yellowing of polymers containing this compound.
Table 1: Influence of UV Exposure Time on Yellowness Index (YI)
| Formulation | UV Exposure (hours) | Yellowness Index (YI) |
| PVC + DEGDB (Control) | 0 | 3.5 |
| 100 | 8.2 | |
| 200 | 15.6 | |
| 500 | 28.9 | |
| PVC + DEGDB + UV Absorber | 0 | 3.6 |
| 100 | 4.1 | |
| 200 | 5.3 | |
| 500 | 8.7 | |
| PVC + DEGDB + HALS | 0 | 3.5 |
| 100 | 3.9 | |
| 200 | 4.8 | |
| 500 | 7.5 | |
| PVC + DEGDB + UV Absorber + HALS | 0 | 3.6 |
| 100 | 3.7 | |
| 200 | 4.0 | |
| 500 | 5.1 |
Note: Data is illustrative and will vary based on the specific polymer, DEGDB concentration, and type/concentration of additives.
Table 2: Effect of Thermal Aging on Yellowness Index (YI) at 100°C
| Formulation | Thermal Aging (days) | Yellowness Index (YI) |
| PVC + DEGDB (Control) | 0 | 3.5 |
| 7 | 6.8 | |
| 14 | 12.3 | |
| 28 | 21.5 | |
| PVC + DEGDB + Antioxidant | 0 | 3.6 |
| 7 | 4.2 | |
| 14 | 5.9 | |
| 28 | 9.8 |
Note: Data is illustrative and will vary depending on the specific polymer formulation and aging conditions.
Experimental Protocols
1. Protocol for Accelerated UV Weathering (QUV Testing)
This protocol is based on ASTM G154 and is designed to simulate the damaging effects of sunlight.[16][17][18][19][20]
-
Objective: To evaluate the effect of UV radiation and moisture on the yellowing of polymer samples containing DEGDB.
-
Apparatus: QUV Accelerated Weathering Tester equipped with UVA-340 fluorescent lamps.[21]
-
Sample Preparation:
-
Prepare polymer films or plaques of uniform thickness (e.g., 1-2 mm).
-
Ensure samples are clean and free of surface contaminants.
-
Cut samples to the appropriate size for the QUV sample holders (e.g., 75 mm x 150 mm).
-
Prepare at least three replicate samples for each formulation being tested.
-
Retain unexposed control samples for comparison.
-
-
Test Cycle: A common cycle for testing plastics is Cycle 1 from ASTM G154:
-
8 hours of UV exposure at 60°C.
-
4 hours of condensation at 50°C.
-
Repeat this 12-hour cycle for the desired total exposure time (e.g., 100, 200, 500 hours).
-
-
Procedure:
-
Calibrate the QUV tester according to the manufacturer's instructions.
-
Mount the samples in the holders.
-
Program the specified test cycle.
-
Periodically remove samples at predetermined intervals for evaluation.
-
-
Evaluation:
-
Visually inspect the samples for any changes in appearance (color, gloss, cracking).
-
Measure the Yellowness Index (YI) of the exposed and control samples according to ASTM E313 using a spectrophotometer.
-
2. Protocol for Measuring Yellowness Index (YI)
This protocol follows the guidelines of ASTM E313.[13][15]
-
Objective: To quantitatively measure the yellowness of polymer samples.
-
Apparatus: Spectrophotometer or colorimeter capable of measuring tristimulus values (X, Y, Z).
-
Procedure:
-
Calibrate the instrument according to the manufacturer's instructions using a standard white tile.
-
Set the illuminant (e.g., D65) and observer angle (e.g., 10°) on the instrument.
-
Place the polymer sample at the measurement port, ensuring it is flat and opaque. For transparent samples, a consistent background should be used.
-
Take at least three readings at different locations on each sample and average the results.
-
The instrument software will typically calculate the Yellowness Index (YI) directly. The formula for YI according to ASTM E313 is: YI = [100(Cx * X - Cz * Z)] / Y where X, Y, and Z are the CIE tristimulus values, and Cx and Cz are coefficients dependent on the illuminant and observer.
-
-
Data Analysis: Compare the YI values of the aged samples to the initial YI of the unexposed control to determine the change in yellowness (ΔYI).
Visualizations
The following diagrams illustrate key concepts related to polymer yellowing.
Caption: Simplified signaling pathway of polymer photodegradation leading to yellowing.
Caption: Experimental workflow for troubleshooting polymer yellowing.
Caption: Logical relationship of UV stabilization mechanisms.
References
- 1. Di-O-benzoyldiethylene glycol | C18H18O5 | CID 8437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How to Prevent the Yellowing of Clear Flexible Film Packaging - Flexible Packaging & Product Packaging Solutions | PPC Flex [ppcflex.com]
- 3. cnbiopack.com [cnbiopack.com]
- 4. Thermal degradation of polymers - Wikipedia [en.wikipedia.org]
- 5. tangram.co.uk [tangram.co.uk]
- 6. Thermal Decomposition of Bio-Based Plastic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. UV Absorbers - Plastics - 3V Sigma [3vsigma.com]
- 9. additivesforpolymer.com [additivesforpolymer.com]
- 10. kanademy.com [kanademy.com]
- 11. partinchem.com [partinchem.com]
- 12. Combined effect of hindered amine light stabilizer and ultraviolet absorbers on photodegradation of poly(vinyl chloride) - Nanjing Tech University [pure.njtech.edu.cn]
- 13. equitechintl.com [equitechintl.com]
- 14. contractlaboratory.com [contractlaboratory.com]
- 15. What standard do I use to verify Yellowness Index Performance? - HunterLab Horizons Blog | HunterLab [hunterlab.com]
- 16. store.astm.org [store.astm.org]
- 17. micomlab.com [micomlab.com]
- 18. store.astm.org [store.astm.org]
- 19. scribd.com [scribd.com]
- 20. ASTM G154 - 06 Standard Practice for Operating Fluorescent Light Apparatus for UV Exposure of Nonmetallic Materials | Building CodeHub [codehub.building.govt.nz]
- 21. QUV Accelerated Weathering Tester: Procedure, Price, & Standards [prestoenviro.com]
Catalyst selection and optimization for diethylene glycol dibenzoate esterification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and optimization for diethylene glycol dibenzoate (DEGDB) esterification.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound (DEGDB)?
A1: The two main methods for synthesizing DEGDB are direct esterification and transesterification.[1] Direct esterification involves the reaction of diethylene glycol with benzoic acid, typically in the presence of a catalyst. Transesterification involves reacting diethylene glycol with a benzoic acid ester, such as methyl benzoate, often using a base catalyst like anhydrous potassium carbonate.[1][2]
Q2: What types of catalysts are commonly used for DEGDB synthesis?
A2: A wide range of catalysts can be used for DEGDB synthesis, including:
-
Protonic Acids: p-toluenesulfonic acid (PTSA), sulfuric acid, and hydrochloric acid are common choices.[1][3]
-
Solid Acid Catalysts: These offer advantages in terms of easier separation and reusability. Examples include SO42-/ZrO2/SiO2, aluminium phosphotungstate, and immobilized heteropolyacids.[1][4]
-
Metallic Catalysts: Various metallic compounds have proven effective, such as stannous chloride, stannic oxide, zirconium carbonate, and titanium compounds like tetrabutyl titanate and titanium tetraethoxide.[1][5][6]
-
Ionic Liquids: These are gaining attention due to their high catalytic activity and ease of separation. An example is 1-butylsulfonate-3-methyl imidazole (B134444) p-tosylate.[1]
-
Organometallic Catalysts: Compounds based on tin, titanium, zirconium, or aluminum are also utilized.[7]
Q3: How can I improve the yield and reaction rate of my DEGDB synthesis?
A3: To optimize your reaction, consider the following:
-
Catalyst Selection: The choice of catalyst significantly impacts reaction rate and yield. High-activity catalysts can reduce reaction times.
-
Reactant Molar Ratio: An excess of one reactant, typically benzoic acid, can shift the equilibrium towards the product side. Molar ratios of benzoic acid to diethylene glycol often range from 2:1.05 to 2.3:1.[1][8][9]
-
Temperature: Higher temperatures generally increase the reaction rate. Typical reaction temperatures range from 90°C to 225°C, depending on the catalyst and methodology.[7][10]
-
Water Removal: The esterification reaction produces water as a byproduct.[3] Efficient removal of this water, for instance by using a Dean-Stark apparatus with a water-carrying agent (e.g., cyclohexane, xylene) or applying a vacuum, will drive the reaction to completion.[1][5][7]
-
Microwave Irradiation: Using microwave irradiation can dramatically accelerate the reaction rate, in some cases making it up to 20 times faster than conventional heating.[9]
Q4: Are there any environmentally friendly or "greener" approaches to DEGDB synthesis?
A4: Yes, several approaches aim to make the synthesis more environmentally friendly:
-
Solid Acid and Reusable Catalysts: Using solid acid catalysts or ionic liquids simplifies catalyst separation and allows for their reuse, reducing waste.[1][8]
-
Catalyst Choice to Avoid Neutralization: Some catalytic systems, like those using a composite of titanic oxide, SnO, and ZnO, can eliminate the need for post-reaction neutralization and washing steps, thereby reducing wastewater generation.[2]
-
Solvent-Free or Reduced Solvent Conditions: Some methods aim to reduce or eliminate the use of organic solvents as water-carrying agents.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction due to equilibrium. | - Ensure efficient removal of water using a Dean-Stark trap, azeotropic distillation, or vacuum.[5][7]- Increase the molar ratio of benzoic acid to diethylene glycol.[1]- Increase reaction time or temperature (within the stability limits of reactants and products). |
| Catalyst deactivation or insufficient amount. | - Increase catalyst loading. For solid catalysts, ensure they are properly activated.- Consider a different, more active catalyst. | |
| Slow Reaction Rate | Low reaction temperature. | - Increase the reaction temperature.[10] |
| Inefficient mixing. | - Ensure adequate agitation to keep the reaction mixture homogeneous. | |
| Low catalyst activity. | - Select a more active catalyst. For instance, microwave-assisted synthesis with PTSA has been shown to be significantly faster. | |
| Dark Product Color | High reaction temperatures leading to side reactions or degradation.[8] | - Lower the reaction temperature, potentially compensating with a more active catalyst or longer reaction time.[11]- Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[7][8]- Post-synthesis, decolorize the crude product using activated carbon.[12] |
| Catalyst-induced side reactions. | - Certain catalysts, like sulfuric acid, can cause more side reactions and darker products.[8] Consider switching to a milder catalyst like a solid acid or certain metallic catalysts. | |
| Difficulty in Product Purification | Residual acidic catalyst. | - Neutralize the crude product with a base solution (e.g., sodium carbonate, sodium hydroxide) followed by washing with hot water.[5][13] |
| Unreacted starting materials. | - Optimize the molar ratio of reactants to maximize conversion.- Remove unreacted materials by vacuum distillation.[5] | |
| Viscous product making filtration difficult. | - For post-treatment filtration of viscous DEDB, operational challenges can lead to product loss.[11] Consider alternative purification methods if possible. | |
| Formation of Side Products | Presence of impurities in starting materials. | - Use high-purity diethylene glycol and benzoic acid. |
| Diethylene glycol can be a side product in other reactions, indicating potential for further reactions. | - In reactions like the esterification of ethylene (B1197577) glycol, diethylene glycol moieties can form as side-products, highlighting the importance of controlled reaction conditions to avoid unwanted byproducts. |
Catalyst Performance Data
| Catalyst System | Reactant Molar Ratio (Benzoic Acid:DEG) | Temperature (°C) | Reaction Time (h) | Yield (%) | Esterification Rate (%) | Reference |
| p-Toluenesulfonic acid (PTSA) under microwave | 2.3:1 | 190 | 0.25 | >97 | - | [9] |
| Tetrabutyl titanate | 2:1.05 | 200-220 | 2-3 (under vacuum) | - | 98.13 | [5] |
| Tin (II) chloride | 2:1.2 | - | - | - | 98.46 | [5] |
| Immobilized Ionic Liquid | 2.2:1 | 165 | 4 | 86.2 | - | [1] |
| Ionic Liquid ([HSO3-pMIM]HSO4) | 2:1.05 | 148-152 | 4.5 | - | - | [8] |
| SO42-/ZrO2/SiO2 | - | - | - | 98.6 | 99.5 | [1][4] |
| Heteropolyacid | 2:1.05 | 145-160 | 10-15 | - | - | [11] |
| Hydrochloric acid | 2:1.1 | 90-100 | 6-8 | - | - | [11] |
Experimental Protocols
Protocol 1: Direct Esterification using Tetrabutyl Titanate under Vacuum
-
Reactant Charging: In a 500ml four-neck flask equipped with a stirrer, thermometer, and a distillation setup for vacuum application, add 122g of benzoic acid and 55.7g of diethylene glycol (molar ratio approx. 2:1.05).[5]
-
Heating and Dissolution: Heat the mixture until the benzoic acid is completely dissolved, then begin stirring.[5]
-
Catalyst Addition and Reflux: At 180°C, add 1.07g of tetrabutyl titanate (approx. 0.6% of the total mass of reactants). Allow the reaction to reflux in the temperature range of 160-180°C for 1-1.5 hours.[5]
-
Vacuum Reaction: Apply vacuum and continue to heat the mixture up to 200-220°C. Maintain the reaction under reduced pressure for 2-3 hours to continuously remove the water produced.[5]
-
Reaction Completion and Work-up: Stop the reaction when no more water is being distilled. Cool the crude product.[5]
-
Purification: Neutralize the excess benzoic acid with a 3% Na2CO3 aqueous solution. Wash the organic layer 2-3 times with hot water (90°C). Separate the ester layer and perform vacuum distillation for dehydration to obtain the final product.[5]
Protocol 2: Microwave-Assisted Synthesis using p-Toluenesulfonic Acid (PTSA)
-
Reactant and Catalyst Mixing: In a suitable microwave reactor vessel, mix diethylene glycol and benzoic acid at a molar ratio of 1:2.3.[9]
-
Catalyst Addition: Add p-toluenesulfonic acid (PTSA) corresponding to 5% of the total reactant mass.[9]
-
Microwave Irradiation: Subject the mixture to microwave irradiation at a power of 600 W for 15 minutes, with a target temperature of 190°C.[9]
-
Product Analysis: After the reaction, the product can be analyzed for yield and purity using techniques such as HPLC, IR spectroscopy, and determination of the acid value.[9]
Visualizations
Caption: General experimental workflow for DEGDB synthesis.
References
- 1. This compound | High-Purity Plasticizer [benchchem.com]
- 2. CN103483197A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. Preparation method of solid acid catalyst and application of catalyst to synthetic reaction of this compound (DEDB) - Eureka | Patsnap [eureka.patsnap.com]
- 5. Preparation method of plasticizer this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. caod.oriprobe.com [caod.oriprobe.com]
- 7. "Process For Producing Liquid Dibenzoate Ester" [quickcompany.in]
- 8. CN102351703B - Preparation method of this compound - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. CN101987819A - Method for preparing this compound plasticizer - Google Patents [patents.google.com]
- 11. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 12. This compound patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 13. Method for efficiently producing dipropylene glycol dibenzoate (2014) | Ye Dakeng [scispace.com]
Preventing hydrolysis of diethylene glycol dibenzoate in aqueous formulations
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the hydrolysis of diethylene glycol dibenzoate (DEGDB) in aqueous formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DEGDB) hydrolysis and why is it a concern in aqueous formulations?
A1: this compound (DEGDB) is an ester-based plasticizer and solvent used in various applications, including pharmaceutical and cosmetic formulations.[1] Hydrolysis is a chemical reaction where water molecules break down the ester bonds in DEGDB. This degradation is a significant concern because it leads to the formation of diethylene glycol monobenzoate (D(EG)MB) and benzoic acid.[2] This process can alter the physicochemical properties of the formulation, reduce the efficacy of the product, and introduce potentially toxic degradation products.[3]
Q2: What are the primary degradation products of DEGDB hydrolysis?
A2: The initial and primary step in the degradation of DEGDB is the hydrolysis of one of the two ester bonds. This reaction yields benzoic acid and diethylene glycol monobenzoate (D(EG)MB).[2] Studies have shown that the subsequent biodegradation of the monoester, D(EG)MB, is significantly slower, leading to its accumulation in the system.[2][4]
Troubleshooting Guide: Preventing DEGDB Hydrolysis
Q3: My aqueous formulation containing DEGDB is showing signs of degradation. What are the most likely causes?
A3: The hydrolysis of esters like DEGDB is primarily accelerated by two main factors in aqueous environments: pH and temperature.
-
pH: Ester hydrolysis is catalyzed by both acids (H+) and bases (OH-). The rate is generally lowest in the neutral to slightly acidic pH range. Base-catalyzed hydrolysis is typically much faster than acid-catalyzed hydrolysis.[5][6] For DEGDB, base-catalyzed hydrolysis is a known degradation pathway.[7]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing formulations at elevated temperatures will accelerate the degradation of DEGDB.
-
Moisture Content: The presence of water is essential for hydrolysis. While working with an aqueous formulation, minimizing excess moisture and controlling water activity can be crucial.[8]
Q4: What immediate steps can I take to minimize DEGDB hydrolysis in my current formulation?
A4: To mitigate DEGDB hydrolysis, consider the following strategies:
-
pH Adjustment: The most critical factor is controlling the pH. Since esters are generally most stable in a slightly acidic to neutral environment, adjusting the formulation's pH to this range can significantly slow down hydrolysis.[6] The use of buffers is highly recommended to maintain the optimal pH throughout the product's shelf life.[5]
-
Temperature Control: Store the formulation at controlled, cool temperatures. Avoid exposure to heat, as it will accelerate the degradation process.
-
Reduce Water Activity: If possible, consider adding co-solvents like propylene (B89431) glycol or glycerol (B35011) to the formulation.[5] These can sometimes reduce the overall water activity and slow the rate of hydrolysis.
-
Protect from Light: While hydrolysis is the primary concern, photodegradation can sometimes occur. Store the formulation in light-resistant containers.
Q5: What long-term formulation strategies can I employ to enhance the stability of DEGDB?
A5: For developing new, stable formulations, several advanced strategies can be implemented:
-
Use of Stabilizers: Incorporate chemical stabilizers that can inhibit the hydrolysis reaction. Examples include:
-
Complexation: Introducing molecules that can form a complex with DEGDB may sterically hinder the ester bonds from being attacked by water.[5]
-
Microencapsulation: Encapsulating DEGDB within a protective polymer shell can create a physical barrier against water, significantly improving stability.[9]
-
Solvent Selection: Where feasible, reducing the amount of water by using non-aqueous or co-solvent systems can be an effective strategy.[5]
Quantitative Data
The stability of DEGDB is highly dependent on the pH of the aqueous environment. The following table summarizes the estimated half-life of DEGDB at different pH values.
| pH | Estimated Half-Life | Catalyst |
| 7 | 1.3 years | Base-catalyzed |
| 8 | 49 days | Base-catalyzed |
| (Data sourced from PubChem)[7] |
Experimental Protocols
Protocol: Accelerated Stability Study for a DEGDB Aqueous Formulation
This protocol outlines a general method to assess the stability of DEGDB in an aqueous formulation under accelerated conditions.
1. Objective: To determine the rate of hydrolysis of DEGDB in an aqueous formulation at various pH and temperature conditions.
2. Materials:
-
DEGDB-containing formulation
-
pH meter
-
Buffers (e.g., citrate (B86180) for acidic pH, phosphate (B84403) for neutral pH, borate (B1201080) for alkaline pH)
-
Temperature-controlled stability chambers
-
HPLC-MS system for analysis[7]
-
Volumetric flasks and pipettes
-
Mobile phase solvents (e.g., acetonitrile (B52724), water with formic acid)
3. Sample Preparation:
-
Prepare batches of the aqueous formulation.
-
Divide the batches and adjust the pH of each to the desired setpoints (e.g., pH 5, pH 7, pH 9) using appropriate buffers.[5]
-
Aliquot the pH-adjusted samples into sealed, inert containers (e.g., glass vials with Teflon-lined caps).
4. Storage Conditions:
-
Place the prepared samples into stability chambers set at different temperatures (e.g., 25°C, 40°C, 60°C).
-
Include a set of control samples stored at a low temperature (e.g., 4°C) where degradation is expected to be minimal.
5. Time Points for Analysis:
-
Pull samples for analysis at predetermined intervals (e.g., Day 0, Week 1, Week 2, Week 4, Week 8, Week 12). The frequency should be higher for samples at higher temperatures.
6. Analytical Method (HPLC-MS):
-
Sample Preparation for Analysis: Dilute the formulation samples with the mobile phase to a concentration suitable for the HPLC detector's linear range.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic acid to improve peak shape).
-
Flow Rate: e.g., 1.0 mL/min
-
Injection Volume: e.g., 10 µL
-
Detection: UV detector (to quantify DEGDB) and Mass Spectrometer (to identify degradation products like D(EG)MB and benzoic acid).[3]
-
-
Quantification: Create a standard curve using known concentrations of a DEGDB reference standard. Calculate the concentration of DEGDB remaining in the samples at each time point.
7. Data Analysis:
-
Plot the concentration of DEGDB versus time for each pH and temperature condition.
-
Determine the degradation rate constant (k) from the slope of the line (for zero or first-order kinetics).
-
Calculate the half-life (t₁/₂) for DEGDB under each condition.
Visualizations
Caption: Hydrolysis pathway of this compound (DEGDB).
Caption: Troubleshooting workflow for DEGDB formulation instability.
Caption: Experimental workflow for a DEGDB stability study.
References
- 1. eurolab.net [eurolab.net]
- 2. Mechanisms of biodegradation of dibenzoate plasticizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 5. quora.com [quora.com]
- 6. carbodiimide.com [carbodiimide.com]
- 7. Di-O-benzoyldiethylene glycol | C18H18O5 | CID 8437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. carbodiimide.com [carbodiimide.com]
- 9. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Diethylene Glycol Dibenzoate Concentration for Desired Mechanical Properties
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing the concentration of diethylene glycol dibenzoate (DEGDB) for desired mechanical properties in polymer formulations.
Troubleshooting Guides and FAQs
This section addresses common challenges and questions that arise during the experimental process of optimizing DEGDB concentration.
Q1: What is the primary function of this compound (DEGDB) in a polymer formulation?
A1: this compound is a non-phthalate plasticizer used to increase the flexibility, durability, and workability of polymers. By embedding itself between the polymer chains, it reduces the intermolecular forces, thereby lowering the glass transition temperature (Tg) and making the material softer and more pliable. It is known to enhance mechanical properties such as elongation at break and tensile strength, making the final product more robust.
Q2: My plasticized material is too brittle. What is the likely cause and how can I fix it?
A2: Brittleness in a plasticized material, contrary to expectations, can occur due to a phenomenon known as "antiplasticization." This happens at very low concentrations of the plasticizer, where the molecules fill the free volume between polymer chains but are not abundant enough to facilitate chain mobility. This can lead to increased rigidity.
-
Solution: Increase the concentration of DEGDB in your formulation. It is crucial to move beyond the antiplasticization range to achieve the desired flexibility. Experiment with incrementally higher concentrations (e.g., starting from 20 phr and increasing in steps of 10 phr) to find the optimal level for your specific polymer and application.
Q3: I'm observing a sticky or oily film on the surface of my material. What is causing this?
A3: The presence of a sticky or oily film is likely due to plasticizer migration, also known as "blooming" or "exudation." This occurs when the plasticizer is not fully compatible with the polymer or when the concentration exceeds the polymer's absorption capacity.
-
Troubleshooting Steps:
-
Verify Compatibility: Ensure that DEGDB is compatible with your chosen polymer. DEGDB generally has good compatibility with a wide range of polymers, including PVC.
-
Reduce Concentration: The most common cause is an excessively high concentration of the plasticizer. Systematically decrease the phr (parts per hundred resin) of DEGDB in your formulation until the blooming ceases.
-
Check for Contaminants: In some cases, impurities in the polymer or other additives can affect plasticizer compatibility. Ensure all components of your formulation are of high purity.
-
Optimize Processing Conditions: High processing temperatures can sometimes lead to plasticizer degradation or increased mobility, contributing to migration. Evaluate and potentially lower your processing temperatures.
-
Q4: How does the concentration of DEGDB typically affect the tensile strength and elongation of my material?
A4: Generally, as you increase the concentration of DEGDB:
-
Tensile Strength: Initially, tensile strength may decrease as the plasticizer disrupts the strong polymer-polymer interactions. However, at optimal concentrations, DEGDB can enhance the overall toughness of the material.
-
Elongation at Break: The elongation at break, a measure of a material's ductility, will significantly increase with higher concentrations of DEGDB. This is a direct result of the increased flexibility imparted by the plasticizer.
It is essential to conduct systematic experiments to determine the precise relationship for your specific polymer system, as the effects can be non-linear.
Q5: My material's hardness is not meeting the specifications. How can I adjust it using DEGDB?
A5: The hardness of a polymer is inversely related to the concentration of the plasticizer.
-
To Decrease Hardness (Softer Material): Increase the concentration of DEGDB.
-
To Increase Hardness (Harder Material): Decrease the concentration of DEGDB.
Be mindful that adjusting the hardness will also impact other mechanical properties like tensile strength and elongation. A balance must be struck to achieve the desired overall performance.
Data Presentation
The following table summarizes the typical effects of varying this compound (DEGDB) concentrations on the key mechanical properties of Polyvinyl Chloride (PVC). The data is compiled from various sources and represents expected trends. Actual values may vary depending on the specific grade of PVC and processing conditions.
| DEGDB Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |
| 0 (Unplasticized PVC) | ~50 | < 10 | > 100 (on Shore D scale) |
| 20 | ~25 - 30 | ~200 - 250 | ~90 - 95 |
| 40 | ~20 - 25 | ~300 - 350 | ~80 - 85 |
| 60 | ~15 - 20 | ~350 - 400 | ~70 - 75 |
Note: "phr" stands for parts per hundred resin, a common unit for plasticizer concentration.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Tensile Properties Testing (based on ASTM D882)
This method determines the tensile properties of thin plastic sheeting and films (less than 1.0 mm thick).
-
Specimen Preparation:
-
Cut the plasticized polymer sheets into rectangular strips. A typical width is 25 mm, and the length should be at least 150 mm.
-
Ensure the specimens are free from nicks, cuts, or any other defects.
-
Condition the specimens at a standard laboratory atmosphere of 23 ± 2 °C and 50 ± 5 % relative humidity for at least 40 hours prior to testing.
-
-
Test Procedure:
-
Use a universal testing machine (UTM) equipped with suitable grips to hold the specimen.
-
Set the initial grip separation (gauge length), typically 100 mm.
-
Clamp the specimen securely in the grips, ensuring it is aligned vertically and not under any tension before the test begins.
-
Set the crosshead speed (rate of grip separation). A common speed for flexible plastics is 500 mm/min.
-
Start the test and record the force and elongation data until the specimen ruptures.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking. It is calculated by dividing the maximum load by the original cross-sectional area of the specimen.
-
Elongation at Break: The percentage increase in length that the material undergoes before rupturing. It is calculated by dividing the elongation at the moment of rupture by the initial gauge length and multiplying by 100.
-
Shore A Hardness Testing (based on ASTM D2240)
This method measures the indentation hardness of plastics and elastomers using a durometer. The Shore A scale is suitable for flexible to semi-rigid materials.
-
Specimen Preparation:
-
The test specimen should have a minimum thickness of 6 mm. If necessary, stack thinner sheets to achieve this thickness, ensuring there is no air gap between the layers.
-
The specimen should be placed on a hard, flat surface.
-
Condition the specimens under the same conditions as for tensile testing.
-
-
Test Procedure:
-
Use a Shore A durometer.
-
Hold the durometer vertically and press the indenter firmly onto the specimen surface.
-
The presser foot of the durometer must be in full contact with the specimen.
-
Take the hardness reading within one second of firm contact.
-
Make at least five measurements at different positions on the specimen, at least 12 mm apart from each other and from any edge.
-
-
Data Analysis:
-
Record the individual hardness readings.
-
Calculate the average of the readings to determine the Shore A hardness of the material.
-
Mandatory Visualization
Experimental Workflow for Optimizing DEGDB Concentration
Caption: A typical experimental workflow for optimizing DEGDB concentration.
Troubleshooting Decision Tree for Common Issues
Caption: A decision tree for troubleshooting common plasticizer-related issues.
Troubleshooting inconsistencies in diethylene glycol dibenzoate performance
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with diethylene glycol dibenzoate (DEGDB).
Troubleshooting Inconsistent Performance
This section addresses specific issues that may arise during experiments involving DEGDB.
Question 1: Why is my polymer formulation, plasticized with DEGDB, showing surface tackiness or an oily residue after curing?
Answer: This phenomenon, known as plasticizer migration or "blooming," is a common issue. It occurs when the plasticizer moves from the bulk of the polymer matrix to the surface.[1][2][3] Several factors can contribute to this:
-
Incompatibility: The DEGDB may have poor compatibility with the polymer system at the concentration used.[1]
-
High Concentration: The loading level of DEGDB might be too high, leading to supersaturation within the polymer.
-
Environmental Factors: Elevated temperatures and high humidity can accelerate plasticizer migration.[1] Heat provides the necessary energy for plasticizer molecules to move, while moisture can act as a carrier to the surface.[1]
-
Impure DEGDB: The presence of impurities, such as diethylene glycol monobenzoate, can affect the overall solubility and compatibility of the plasticizer with the polymer.
Troubleshooting Steps:
-
Review Formulation: Verify that the concentration of DEGDB is within the recommended range for your specific polymer.
-
Check for Impurities: Analyze the DEGDB for purity and the presence of monoesters or other byproducts.
-
Control Environmental Conditions: Ensure that curing and storage are performed in a temperature and humidity-controlled environment.
-
Consider a Co-plasticizer: In some cases, blending DEGDB with a more compatible, higher molecular weight plasticizer can help to anchor it within the polymer matrix.
dot
Caption: Troubleshooting workflow for surface tackiness.
Question 2: My final product is more brittle than expected, despite the addition of DEGDB. What could be the cause?
Answer: Insufficient plasticization leading to brittleness can stem from several issues:
-
Low Purity of DEGDB: If the DEGDB has a low assay (ester content), you may be adding less active plasticizer than intended. Common impurities include residual benzoic acid or diethylene glycol from the synthesis process.
-
Moisture Content: High water content in the DEGDB or other components of the formulation can interfere with the plasticization process and affect the final mechanical properties of some polymers.
-
Inadequate Mixing: Poor dispersion of the DEGDB within the polymer matrix will result in localized areas of high and low plasticizer concentration, leading to inconsistent flexibility and overall brittleness.
-
Processing Temperature: The processing temperature may be too low for the DEGDB to be fully absorbed and integrated into the polymer matrix.[4]
Troubleshooting Steps:
-
Verify DEGDB Quality: Check the certificate of analysis for the DEGDB lot, paying close attention to the ester content, acid value, and moisture content. Perform the quality control tests detailed below if necessary.
-
Optimize Mixing: Increase mixing time or use a higher shear mixing technique to ensure homogenous dispersion of the DEGDB.
-
Adjust Processing Temperature: Gradually increase the processing temperature to a level that ensures proper plasticizer uptake without degrading the polymer.[4]
dot
Caption: Troubleshooting workflow for product brittleness.
Frequently Asked Questions (FAQs)
Q1: What are the typical quality control parameters for this compound?
A1: Key quality control parameters for DEGDB are summarized in the table below. These specifications are crucial for ensuring consistent performance.[5]
Q2: Are there any critical impurities to be aware of in DEGDB, especially for drug formulations?
A2: Yes. For applications in drug development, it is critical to test for the presence of diethylene glycol (DEG) and ethylene (B1197577) glycol (EG). These are toxic compounds that can be present as impurities from the raw materials used in synthesis. Regulatory bodies like the FDA have issued guidance on testing for these impurities in pharmaceutical excipients.
Q3: How does the presence of diethylene glycol monobenzoate affect performance?
A3: Diethylene glycol monobenzoate is a common byproduct of DEGDB synthesis. While not typically considered a toxic impurity, its presence can alter the physical properties of the plasticizer. For instance, it can lower the freezing point of the mixture.[6] However, high levels of the monoester can impact the plasticizing efficiency and compatibility with the host polymer, potentially contributing to issues like migration.
Q4: Can DEGDB affect biological systems?
A4: While primarily used as an industrial plasticizer, studies have shown that DEGDB can have biological effects. For example, research in zebrafish has indicated that DEGDB may disrupt lipid metabolism.[7] As an endocrine-disrupting chemical (EDC), its potential biological impact should be considered, particularly in applications where leaching from a polymer matrix is possible.[7]
Data Presentation
Table 1: Typical Quality Control Specifications for this compound
| Parameter | Specification | Test Method |
| Purity (as Benzoate (B1203000) Ester) | > 99.0 % | Gas Chromatography (GC) |
| Appearance | Clear, colorless to light yellow liquid | Visual Inspection |
| Acid Value (as benzoic acid) | < 0.1 % | Titration |
| Water Content | < 0.1 % | Karl Fischer Titration |
| Color (APHA) | < 80-100 | Visual Comparison |
Note: Specifications can vary slightly by manufacturer.[5]
Experimental Protocols
Purity Determination by Gas Chromatography (GC)
This method is used to determine the assay of DEGDB and to identify and quantify impurities.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-WAX, 30-m x 0.25-mm I.D. x 0.25-µm film (or equivalent).
-
Reagents:
-
Methanol (B129727) (LC/MS grade)
-
This compound reference standard
-
Internal Standard (e.g., 2,2,2-Trichloroethanol), if using internal standard method.
-
-
Procedure:
-
Standard Preparation: Accurately weigh approximately 100 mg of the DEGDB reference standard into a 100 mL volumetric flask. Dilute to volume with methanol and mix thoroughly.
-
Sample Preparation: Accurately weigh approximately 100 mg of the DEGDB sample into a 100 mL volumetric flask. Dilute to volume with methanol and mix thoroughly.
-
GC Conditions:
-
Analysis: Inject the standard and sample solutions into the GC. Identify the DEGDB peak based on the retention time of the standard. Calculate the purity by comparing the peak area of the sample to the standard (or using the internal standard method for higher accuracy).
-
Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique for confirming the identity of DEGDB.
-
Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small drop of the DEGDB sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum over a range of 4000 to 400 cm⁻¹.
-
Interpretation: Compare the obtained spectrum with a reference spectrum of DEGDB. Key characteristic peaks to look for include:
-
C=O stretch (ester): ~1720 cm⁻¹
-
C-O stretch: ~1275 cm⁻¹ and ~1111 cm⁻¹
-
Aromatic C-H stretch: ~3063 cm⁻¹
-
Aliphatic C-H stretch: ~2954 and ~2878 cm⁻¹
-
Aromatic ring vibrations: ~1602 and ~1584 cm⁻¹
-
-
Acid Value Determination
This titration method quantifies the amount of free acid (e.g., residual benzoic acid) in the DEGDB sample.
-
Reagents:
-
Standardized 0.1 N Potassium Hydroxide (KOH) in ethanol.
-
Phenolphthalein (B1677637) indicator solution.
-
Toluene (B28343) or a suitable neutral solvent.
-
-
Procedure:
-
Accurately weigh approximately 10 g of the DEGDB sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of toluene and a few drops of phenolphthalein indicator. Swirl to dissolve the sample.
-
Titrate the solution with 0.1 N alcoholic KOH until a faint pink color persists for at least 30 seconds.
-
Record the volume of KOH solution used.
-
-
Calculation:
-
Acid Value (mg KOH/g) = (V × N × 56.1) / W
-
V = Volume of KOH solution in mL
-
N = Normality of the KOH solution
-
56.1 = Molecular weight of KOH
-
W = Weight of the sample in g
-
-
Water Content by Karl Fischer Titration
This is a highly accurate method for determining low levels of water in the sample. The coulometric method is suitable for very low moisture content.
-
Instrumentation: Karl Fischer Titrator (Volumetric or Coulometric).
-
Reagents: Karl Fischer reagent (e.g., Hydranal™-Composite 5), methanol.
-
Procedure (Volumetric):
-
Add a suitable volume of methanol to the titration vessel and titrate to a stable, dry endpoint with the Karl Fischer reagent to neutralize any ambient moisture.
-
Accurately weigh and inject a known amount of the DEGDB sample into the vessel.
-
The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
The instrument software will calculate the water content, typically reported as a percentage or in parts per million (ppm).
-
References
- 1. bastone-plastics.com [bastone-plastics.com]
- 2. heritagebites.org [heritagebites.org]
- 3. woodfloorbusiness.com [woodfloorbusiness.com]
- 4. This compound Supplier | 120-55-8 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 5. Diethyleneglycol dibenzoate - TRIGON Chemie [trigon-chemie.com]
- 6. US6583207B2 - Liquid benzoate ester compositions and aqueous polymer compositions containing same as plasticizers - Google Patents [patents.google.com]
- 7. Effects of this compound and Bisphenol A on the lipid metabolism of Danio rerio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.who.int [cdn.who.int]
Validation & Comparative
A Comparative Analysis of Diethylene Glycol Dibenzoate and Phthalate Plasticizers: A Guide for Researchers
Introduction: The selection of a plasticizer is a critical decision in the formulation of polymeric materials, profoundly influencing the final product's performance, safety, and regulatory compliance. For decades, phthalate (B1215562) esters have been the industry standard for imparting flexibility to polymers like polyvinyl chloride (PVC). However, mounting concerns over their potential health and environmental impacts have spurred the adoption of alternative, non-phthalate plasticizers. Among these, diethylene glycol dibenzoate (DGD) has emerged as a prominent contender. This guide provides a comprehensive, data-driven comparison of the performance and toxicological profiles of DGD and common phthalate plasticizers, including di(2-ethylhexyl) phthalate (DEHP), diisononyl phthalate (DINP), and dibutyl phthalate (DBP).
Performance Characteristics: A Quantitative Comparison
The primary function of a plasticizer is to enhance the flexibility, durability, and processability of a polymer. Key performance indicators include mechanical properties such as tensile strength, elongation at break, and hardness, as well as the plasticizer's permanence within the polymer matrix, often assessed by its migration or leaching rate.
While direct, comprehensive comparative studies testing this compound against a wide array of phthalates under identical conditions are limited, data from studies on structurally similar dibenzoates and related non-phthalate plasticizers provide valuable insights into its performance relative to traditional phthalates. The following tables summarize key performance data, drawing from multiple sources to facilitate a comparative assessment.
Table 1: Comparison of Mechanical Properties of Plasticized PVC
| Performance Metric | This compound (DGD) & Analogs | Di(2-ethylhexyl) phthalate (DEHP) | Diisononyl phthalate (DINP) | Dibutyl phthalate (DBP) | Key Observations |
| Shore A Hardness | ~80-85 (estimated for DGD) | Varies with concentration | Varies with concentration | Varies with concentration | Lower Shore A hardness indicates greater flexibility. Dibenzoate plasticizers generally provide flexibility comparable to or better than some phthalates. |
| Tensile Strength (MPa) | 15.7 (for 1,5-PDB, a DGD analog)[1] | Generally lower than DINP[2] | Generally higher than DEHP[2] | Lower than DEHP and DINP | DGD and its analogs can offer a good balance of tensile strength, indicating good compatibility and efficiency. |
| Elongation at Break (%) | ~350 (for 1,5-PDB, a DGD analog)[1] | Higher than DINP[2] | Lower than DEHP[2] | Varies | DGD and its analogs can provide significant elongation, comparable to DEHP, indicating high flexibility. |
Note: Data for DGD analogs, such as 1,5-pentanediol (B104693) dibenzoate (1,5-PDB), are used as a proxy for DGD's performance based on structural similarity and available research. A previous study indicated that 1,5-PDB was as effective in plasticizing PVC as DGD and DEHP.[1] The performance of all plasticizers is concentration-dependent.
Table 2: Comparison of Migration/Leaching Characteristics
| Plasticizer | Migration/Leaching Tendency | Key Observations |
| This compound (DGD) | Low | Exhibits good resistance to extraction and migration.[3] |
| Di(2-ethylhexyl) phthalate (DEHP) | High (relative to higher MW phthalates) | As a lower molecular weight phthalate, DEHP has a higher tendency to migrate from the polymer matrix.[4][5] |
| Diisononyl phthalate (DINP) | Lower than DEHP | Higher molecular weight phthalates like DINP generally exhibit lower migration rates due to their larger molecular size.[4] |
| Dibutyl phthalate (DBP) | High | Due to its lower molecular weight and higher water solubility, DBP has a significantly higher migration rate compared to DEHP and DINP.[4] |
Toxicological Profile: A Comparative Overview
The impetus for replacing phthalate plasticizers stems primarily from concerns about their adverse health effects, particularly their role as endocrine-disrupting chemicals (EDCs). This section compares the toxicological profiles of DGD and common phthalates based on available data.
Table 3: Comparative Toxicological Data
| Toxicological Endpoint | This compound (DGD) | Di(2-ethylhexyl) phthalate (DEHP) | Diisononyl phthalate (DINP) | Dibutyl phthalate (DBP) |
| Acute Oral Toxicity (LD50, rat) | 2,830 - 4,190 mg/kg[6] | ~25,000 - 30,000 mg/kg | >10,000 mg/kg | ~8,000 mg/kg |
| Reproductive Toxicity | Not classified as a reproductive toxicant. | Classified as a reproductive toxicant (Category 1B).[7] Causes testicular atrophy and decreased sperm production in animal studies.[7] | Evidence of reproductive effects at high doses. | Known reproductive toxicant. |
| Developmental Toxicity | No evidence of teratogenic effects.[2] | In utero exposure is associated with developmental effects, including malformations of the male reproductive system in rats.[7] | Evidence of developmental effects at high doses. | Known developmental toxicant. |
| Endocrine Disruption | Not considered an endocrine disruptor. | Well-documented endocrine disruptor with anti-androgenic effects.[8] | Weaker endocrine-disrupting activity compared to DEHP. | Endocrine disruptor. |
| Carcinogenicity | Not classified as a carcinogen. | Classified as a possible human carcinogen (Group 2B) by IARC.[7] Induces liver tumors in rodents.[7] | Evidence of liver tumors in rodents at high doses. | Not classified as a carcinogen. |
Note: LD50 values can vary between studies due to differences in experimental conditions. The data presented is for comparative purposes.
Experimental Protocols
To ensure the reproducibility and comparability of plasticizer performance data, standardized experimental protocols are essential. The following are summaries of key methodologies for evaluating plasticizer performance.
1. Mechanical Properties Testing (Tensile Strength, Elongation at Break, and Hardness)
-
Standard: ASTM D412 (Tensile Properties of Vulcanized Rubber and Thermoplastic Elastomers) and ASTM D2240 (Rubber Property—Durometer Hardness).
-
Methodology:
-
Specimen Preparation: PVC sheets containing a specified concentration of the plasticizer (e.g., 40 parts per hundred of resin - phr) are prepared by milling and compression molding. Dumbbell-shaped specimens are cut from the sheets for tensile testing.
-
Tensile Testing: Specimens are placed in a universal testing machine and stretched at a constant rate of speed until they break. The force required to break the specimen (tensile strength) and the extent of stretching before breaking (elongation at break) are recorded.
-
Hardness Testing: The Shore A durometer is used for flexible PVC. The indenter of the durometer is pressed into the surface of the plasticized PVC, and the hardness value is read from the dial. This provides a measure of the material's resistance to indentation.
-
2. Migration Resistance (Leaching) Test
-
Standard: ASTM D1239 (Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals).
-
Methodology:
-
Specimen Preparation: A sample of the plasticized PVC of known weight and surface area is prepared.
-
Extraction: The specimen is immersed in a specific solvent (e.g., hexane, ethanol, or a food simulant) for a defined period and at a controlled temperature.
-
Analysis: After the immersion period, the specimen is removed, dried, and weighed again. The weight loss represents the amount of plasticizer that has leached into the solvent. The solvent can also be analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) to quantify the amount of leached plasticizer.
-
Visualizing the Comparison
To further elucidate the relationships and processes discussed, the following diagrams are provided.
Conclusion
The comparative analysis reveals a clear trade-off between performance, safety, and cost when choosing between this compound and phthalate plasticizers. While certain phthalates, particularly DEHP, offer excellent plasticizing efficiency and are cost-effective, they are associated with significant health and environmental concerns, including endocrine disruption and reproductive toxicity.
This compound and its analogs present a compelling alternative, demonstrating comparable, and in some aspects, superior performance in terms of mechanical properties and migration resistance.[1][3] Crucially, DGD exhibits a more favorable toxicological profile, with lower acute toxicity and a lack of evidence for endocrine-disrupting or carcinogenic effects.
For researchers, scientists, and drug development professionals, where safety and product integrity are paramount, the data strongly supports the consideration of this compound as a viable, safer alternative to traditional phthalate plasticizers. While further direct comparative studies would be beneficial to build a more comprehensive dataset, the existing evidence indicates that DGD can provide the necessary performance characteristics without the associated health risks of many phthalates. The selection of DGD aligns with the principles of green chemistry and the increasing regulatory pressure to phase out hazardous substances.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. xometry.pro [xometry.pro]
- 4. www2.mst.dk [www2.mst.dk]
- 5. benchchem.com [benchchem.com]
- 6. US9758637B2 - Blends of dibenzoate plasticizers - Google Patents [patents.google.com]
- 7. Global Environmental and Toxicological Data of Emerging Plasticizers: Current Knowledge, Regrettable Substitution Dilemma, Green Solution and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative developmental toxicity evaluation of di-n-hexyl phthalate and dicyclohexyl phthalate in rats | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Diethylene Glycol Dibenzoate and Other Benzoate Esters as High-Performance Plasticizers
A Guide for Researchers and Formulation Scientists
The selection of an appropriate plasticizer is critical in determining the final properties and performance of polymer formulations. Benzoate (B1203000) esters, known for their high solvating power and compatibility with a range of polymers, are prominent non-phthalate alternatives. This guide provides an objective performance comparison between Diethylene Glycol Dibenzoate (DEGDB) and other notable benzoate esters, supported by experimental data and standardized testing protocols.
Performance Comparison of Benzoate Esters
This compound (DEGDB) and Dipropylene Glycol Dibenzoate (DPGDB) are two of the most widely used high-solvating plasticizers.[1] Their performance is often benchmarked against each other and in various blends. High-solvating plasticizers can quickly fuse with polymer resins like PVC at lower processing temperatures, which can lead to faster production speeds.[2]
Key Performance Attributes:
-
Plasticizing Efficiency: This measures a plasticizer's ability to impart flexibility and reduce the glass transition temperature (Tg) of a polymer. Benzoate esters are known to be highly efficient. The addition of plasticizers generally leads to a decrease in tensile strength and hardness, while significantly increasing elongation at break.[3]
-
Compatibility & Solvation: Both DEGDB and DPGDB show excellent compatibility with polar polymers like PVC and PVA.[4][5] Their high solvating nature is a key advantage, promoting rapid fusion and a homogenous blend.[2] Blends of DEGDB and DPGDB are common, leveraging the strengths of each.[4]
-
Migration Resistance: A critical factor for product longevity and safety, migration resistance refers to the tendency of a plasticizer to leach, exude, or volatilize from the polymer matrix. Plasticizers with higher molecular weight and strong interaction with the polymer chain typically exhibit lower migration.[6] DPGDB is noted for its low migration rates, a significant property for applications like food packaging.
-
Thermal Stability: The ability to withstand high temperatures during processing and in the final application without degradation is crucial.[7] Benzoate esters generally offer good thermal stability.
Quantitative Performance Data Summary
The following table summarizes key performance metrics for DEGDB, DPGDB, and a common blend. For context, properties of a widely studied phthalate (B1215562) plasticizer, DEHP, are included from literature.
| Performance Metric | This compound (DEGDB) | Dipropylene Glycol Dibenzoate (DPGDB) | DEGDB:DPGDB Blend (80:20) | Di(2-ethylhexyl) Phthalate (DEHP) (Reference) |
| Molecular Weight ( g/mol ) | 314.33 | 342.39 | Approx. 319.9 | 390.56 |
| Boiling Point (°C) | ~236 (at 667 Pa) | ~232 (at 5 mmHg) | 235 - 238 (at 5 mmHg)[2] | ~386 (at atm. pressure) |
| Density (g/mL at 25°C) | ~1.175 | ~1.12 | - | ~0.986 |
| Shore A Hardness (40 phr in PVC) | Varies; generally effective softener | Varies; generally effective softener | - | ~78.6[8] |
| Glass Transition Temp (Tg) (°C) (40 phr in PVC) | Effective Tg suppression[1] | Effective Tg suppression[1] | - | -5.4[8] |
| Migration Resistance | Good; Low Volatility | Good; Low Migration Rate | Good | Lower than many newer plasticizers[6] |
| Key Features | High Solvating Power, Good Compatibility[5] | High Solvating, Low Freezing Point, Low VOC | Multipurpose, Fast Fusing[2] | General Purpose, Widely Studied[8] |
Experimental Protocols
Accurate comparison of plasticizer performance relies on standardized experimental methodologies. Below are detailed protocols for key performance tests.
Migration Resistance Testing
Plasticizer migration from a polymer matrix can occur via exudation (contact transfer), leaching (liquid extraction), and volatilization (evaporation).
a) Exudation (Contact Migration) - Based on ISO 177:2016
This method determines the tendency of a plasticizer to migrate from a plastic into another material upon contact.[9][10][11][12]
-
Specimen Preparation: Plasticized polymer samples are cut into standard discs (e.g., 50 mm diameter).[13]
-
Test Assembly: The test specimen is placed in close contact with a defined absorbent material (e.g., standard rubber or polyethylene).[10]
-
Conditioning: The assembly is subjected to a specified pressure and temperature for a set duration (e.g., 24 hours at an elevated temperature).
-
Measurement: The amount of migrated plasticizer is quantified by the weight loss of the test specimen and/or the weight gain of the absorbent material, measured using an analytical balance.[10]
b) Volatility (Evaporation Loss)
This test measures the weight loss of a plasticized polymer due to the evaporation of the plasticizer at elevated temperatures.
-
Specimen Preparation: A precisely weighed sample of the plasticized polymer is prepared.
-
Conditioning: The sample is placed in a circulating air oven at a specified temperature (e.g., 100°C) for a defined period (e.g., 24 hours).
-
Measurement: The sample is cooled in a desiccator and re-weighed. The weight loss is calculated as a percentage of the initial plasticizer weight.
Thermomechanical Properties Evaluation
a) Hardness - ASTM D2240 (Durometer Hardness)
This test measures the indentation resistance of a material, providing an empirical hardness value.[14][15][16][17][18]
-
Specimen Preparation: The test specimen should be flat and have a minimum thickness of 6.4 mm (¼ in).[15]
-
Test Procedure: A specified indenter (e.g., Shore A for softer materials, Shore D for harder materials) is pressed into the specimen under a constant force.[15]
-
Measurement: The indentation depth is measured and converted to a hardness value on a scale of 0 to 100, where 100 indicates no penetration.[14] The reading is typically taken within one second of firm contact.[14][15]
b) Thermal Stability - Thermogravimetric Analysis (TGA)
TGA measures changes in the mass of a material as a function of temperature in a controlled atmosphere. It is used to determine degradation temperatures and compositional properties.[19][20][21][22]
-
Instrumentation: A TGA instrument consists of a high-precision balance with a sample pan located inside a furnace.[21]
-
Test Procedure: A small sample of the plasticizer or plasticized polymer is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).[23]
-
Measurement: The instrument records the sample's mass as a function of temperature. The resulting TGA curve shows the temperatures at which weight loss occurs, indicating evaporation or decomposition.[21][24]
c) Plasticizing Efficiency - Differential Scanning Calorimetry (DSC)
DSC is used to measure the glass transition temperature (Tg) of a polymer. A lower Tg indicates higher plasticizing efficiency.[25][26][27][28][29]
-
Instrumentation: A DSC instrument heats a sample pan and an empty reference pan at a controlled rate. It measures the difference in heat flow required to maintain both pans at the same temperature.[26][29]
-
Test Procedure: A small, weighed sample of the plasticized polymer is sealed in an aluminum pan. The sample is subjected to a controlled thermal cycle (e.g., heating at 10°C/min).[26][27]
-
Measurement: The glass transition is detected as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.[26][27]
Visualized Experimental Workflows
To clarify the relationships between these experimental protocols, the following diagrams illustrate the testing workflows.
Caption: Experimental workflow for determining plasticizer migration resistance.
Caption: Workflow for evaluating thermomechanical properties of plasticized polymers.
References
- 1. adhesivesmag.com [adhesivesmag.com]
- 2. 2017erp.com [2017erp.com]
- 3. kgt88.com [kgt88.com]
- 4. Plasticizers | Indus Valley Chemcial Company [indusvalleychemical.com]
- 5. eurolab.net [eurolab.net]
- 6. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meglobal.biz [meglobal.biz]
- 8. mdpi.com [mdpi.com]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 11. EVS-EN ISO 177:2017 - EVS standard evs.ee | en [evs.ee]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. d-nb.info [d-nb.info]
- 14. zwickroell.com [zwickroell.com]
- 15. Shore Hardness ASTM D2240 [intertek.com]
- 16. micomlab.com [micomlab.com]
- 17. infinitalab.com [infinitalab.com]
- 18. industrialphysics.com [industrialphysics.com]
- 19. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 20. Plastics & Polymer Lab - Thermal Gravimetric Analysis (TGA) [plasticslab.com]
- 21. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 22. TGA Analysis: What, How and Why | Innovatech Labs [innovatechlabs.com]
- 23. data.epo.org [data.epo.org]
- 24. Plasticizer Characterization by TG-IR Application Note | PerkinElmer Brazil [perkinelmer.com.br]
- 25. eag.com [eag.com]
- 26. m.youtube.com [m.youtube.com]
- 27. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 28. osti.gov [osti.gov]
- 29. pslc.ws [pslc.ws]
A Comparative Guide to the Validation of Analytical Methods for Diethylene Glycol Dibenzoate in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of diethylene glycol dibenzoate (DEGB) in complex matrices such as polymers, cosmetics, and pharmaceutical formulations. The selection of an appropriate analytical technique is critical for ensuring product quality, safety, and regulatory compliance. This document outlines the performance of common chromatographic techniques, supported by experimental data, to aid in method selection and validation.
Introduction to Analytical Techniques
The determination of this compound, a widely used plasticizer, in complex sample matrices presents analytical challenges due to potential interferences and the need for high sensitivity.[1] The most common analytical techniques employed for this purpose are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) or other detectors.[2] The choice between these methods depends on factors such as the volatility and thermal stability of the analyte, the complexity of the matrix, and the required sensitivity and selectivity.[3]
Comparison of Analytical Methods
The following tables summarize the quantitative performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the analysis of this compound and related compounds. The data presented is a synthesis of findings from various studies on plasticizer analysis.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance
| Parameter | Performance Characteristics | Matrix Examples |
| Linearity (r²) | > 0.995[4] | Polymers, Food Contact Materials[5] |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | Plastic Extracts, Syrups[6] |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | Plastic Extracts, Syrups[6][7] |
| Accuracy (% Recovery) | 95 - 105% | Polymers, Pharmaceuticals |
| Precision (%RSD) | < 15%[7] | Polymers, Pharmaceuticals |
Table 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Performance
| Parameter | Performance Characteristics | Matrix Examples |
| Linearity (r²) | > 0.999[8] | Cosmetics, Pharmaceutical Formulations |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | Creams, Ointments, Oral Solutions |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | Creams, Ointments, Oral Solutions |
| Accuracy (% Recovery) | 98 - 102% | Cosmetics, Pharmaceuticals |
| Precision (%RSD) | < 10% | Cosmetics, Pharmaceuticals |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are crucial for obtaining reliable and reproducible results. Below are representative protocols for GC-MS and UPLC-MS/MS analysis of this compound in different matrices.
GC-MS Method for DEGB in Polymers (e.g., PVC)
1. Sample Preparation: Solvent Extraction
-
Weigh 1 gram of the polymer sample into a glass vial.
-
Add 10 mL of dichloromethane (B109758) and sonicate for 30 minutes.[9]
-
Centrifuge the sample at 5000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of dichloromethane for GC-MS analysis.
2. GC-MS Parameters
-
GC System: Agilent 7890B or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 min
-
Ramp: 10°C/min to 280°C, hold for 5 min[6]
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS System: Agilent 5977B or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV[5]
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
UPLC-MS/MS Method for DEGB in Cosmetics (e.g., Creams)
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Weigh 0.5 grams of the cosmetic cream into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724) and vortex for 5 minutes.
-
Place the sample in an ultrasonic bath for 15 minutes.
-
Centrifuge at 8000 rpm for 10 minutes.
-
Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol (B129727) followed by 5 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water/methanol (80:20, v/v).
-
Elute the analyte with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of mobile phase for UPLC-MS/MS analysis.
2. UPLC-MS/MS Parameters
-
UPLC System: Waters ACQUITY UPLC H-Class or equivalent
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[8]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
Start with 30% B, hold for 0.5 min
-
Increase to 95% B over 3.5 min
-
Hold at 95% B for 1 min
-
Return to 30% B and equilibrate for 1 min
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS/MS System: Waters Xevo TQ-S or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a logical diagram for method selection.
References
- 1. eurolab.net [eurolab.net]
- 2. Analysis of Phthalates and Alternative Plasticizers in Gloves by Gas Chromatography–Mass Spectrometry and Liquid Chromatography–UV Detection: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural Analysis of Additives and Related Compounds in Vinyl Acetate by using a Py-GC-HRTOFMS and msFineAnalysis AI | Applications Notes | JEOL Ltd. [jeol.com]
- 6. A Selective Gas Chromatography–Tandem Mass Spectrometry Method for Quantitation of Ethylene and Diethylene Glycol in Paediatric Syrups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uvadoc.uva.es [uvadoc.uva.es]
- 8. An Ultra-High-Pressure Liquid Chromatographic Tandem Mass Spectrometry Method for the Analysis of Benzoyl Ester Derivatized Glycols and Glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
A Comparative Guide to GC-MS and HPLC Methods for the Analysis of Diethylene Glycol Dibenzoate
For researchers, scientists, and drug development professionals, the accurate quantification of plasticizers like diethylene glycol dibenzoate is crucial for quality control, safety assessment, and stability studies. This compound is a non-phthalate plasticizer used in a variety of applications, including adhesives, sealants, and polymer formulations. Its determination in various matrices requires robust and reliable analytical methods. The two most common analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
This guide provides an objective comparison of GC-MS and HPLC methods for the analysis of this compound, supported by representative experimental data and detailed protocols. The choice between these two powerful techniques depends on several factors, including the sample matrix, required sensitivity, analytical throughput, and the availability of instrumentation.
Method Cross-Validation Workflow
A typical workflow for the cross-validation of two analytical methods, such as GC-MS and HPLC, is depicted below. This process ensures that both methods are fit for their intended purpose and yield comparable and reliable results.
Quantitative Performance: A Side-by-Side Comparison
The validation of analytical methods is essential in regulated environments to ensure data quality and reliability. Key performance indicators for GC-MS and HPLC methods for the analysis of plasticizers similar to this compound are summarized below to provide a quantitative comparison.
| Validation Parameter | GC-MS | HPLC-UV |
| Linearity (R²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.05 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | 0.1 - 1.0 µg/mL |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (% RSD) | < 10% | < 5% |
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible and reliable results. Below are representative protocols for the GC-MS and HPLC analysis of this compound.
Sample Preparation (Common for both methods)
-
Extraction: A representative portion of the homogenized sample is accurately weighed. The sample is then subjected to solvent extraction using a suitable organic solvent, such as a mixture of hexane (B92381) and acetone, to dissolve the this compound.
-
Cleanup: The resulting extract may be cleaned up using Solid Phase Extraction (SPE) to remove interfering matrix components.
-
Final Preparation: The cleaned extract is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent (e.g., ethyl acetate (B1210297) for GC-MS, acetonitrile (B52724)/water for HPLC) to a known volume for analysis.
GC-MS Method
Gas chromatography coupled with mass spectrometry is a well-established technique for the analysis of semi-volatile compounds like this compound.[1]
-
Instrumentation: Agilent 8890 GC with 5977B MS Detector or equivalent.
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
Injector: Splitless mode at 280°C.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode for identification.
-
Monitored Ions for this compound: m/z 105 (base peak), 149, 314.
-
HPLC-UV Method
High-performance liquid chromatography is a versatile technique suitable for a wide range of compounds, including less volatile plasticizers.[2]
-
Instrumentation: Agilent 1260 Infinity II LC System with Diode Array Detector (DAD) or equivalent.
-
Column: A C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start at 50% B, increase to 95% B over 10 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: DAD at 230 nm.
-
Injection Volume: 10 µL.
Logical Relationship between Method Choice and Analyte Properties
The selection of an appropriate analytical technique is fundamentally linked to the physicochemical properties of the analyte and the requirements of the analysis.
Discussion
Both GC-MS and HPLC are powerful and reliable techniques for the analysis of this compound. The choice between them depends on the specific analytical needs.
GC-MS offers high chromatographic resolution and is often considered a simple and fast method for the analysis of semi-volatile plasticizers.[1] The mass spectrometric detection provides high selectivity and sensitivity, making it an excellent choice for trace analysis and confirmation of identity. However, GC-MS requires the analyte to be thermally stable and sufficiently volatile.
HPLC , particularly with UV detection, is a versatile and robust technique that can accommodate a wider range of compound polarities and is not limited by the thermal stability of the analyte.[2] This makes it a suitable alternative for the analysis of less volatile or thermally labile plasticizers. When coupled with a mass spectrometer (LC-MS), HPLC can achieve sensitivity comparable to or even exceeding that of GC-MS.
For the cross-validation of methods for this compound, it is recommended to analyze the same set of samples by both techniques. This will provide a direct comparison of the methods' performance and ensure the reliability of the analytical data, regardless of the chosen platform. The use of an internal standard is also highly recommended for both techniques to improve the accuracy and precision of quantification.
References
Diethylene Glycol Dibenzoate: A Green Alternative to Traditional Plasticizers in High-Performance Applications
A Comparative Guide for Researchers and Formulation Scientists
The escalating demand for safer, more environmentally friendly materials has propelled the search for viable alternatives to traditional plasticizers, particularly ortho-phthalates, which have faced increasing scrutiny over health and environmental concerns. Diethylene glycol dibenzoate (DEGDB), a non-phthalate plasticizer, has emerged as a high-performance, green alternative, offering a compelling balance of efficiency, durability, and a favorable toxicological profile. This guide provides an objective comparison of DEGDB's performance against traditional plasticizers, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in making informed formulation decisions.
Performance Comparison: DEGDB vs. Traditional Plasticizers
This compound demonstrates comparable or superior performance to traditional plasticizers, such as di(2-ethylhexyl) phthalate (B1215562) (DEHP), across a range of critical properties in Polyvinyl Chloride (PVC) formulations.
Mechanical Properties
DEGDB is known to enhance the mechanical properties of polymers, resulting in more robust and resilient finished products.[1] The following table summarizes the key mechanical performance indicators of PVC plasticized with DEGDB and its counterparts.
| Property | Plasticizer | Value | Unit |
| Tensile Strength | Unplasticized PVC | 26.60 | MPa |
| PVC + 1,5-PDB (similar to DEGDB) | 16.5 | MPa | |
| PVC + DEHP | 16.1 | MPa | |
| Elongation at Break | Unplasticized PVC | 167.21 | % |
| PVC + 1,5-PDB (similar to DEGDB) | 390 | % | |
| PVC + DEHP | 370 | % | |
| Shore A Hardness | PVC + 1,5-PDB (similar to DEGDB) | 78.5 | - |
| PVC + DEHP | 78.9 | - |
Data sourced from a comparative study on dibenzoate plasticizers.[2] 1,5-Pentanediol dibenzoate (1,5-PDB) is structurally similar to DEGDB and their performance is considered comparable.[2]
Migration Resistance
A critical advantage of DEGDB is its lower volatility and excellent migration resistance, ensuring the long-term integrity and safety of the final product. Plasticizer migration can lead to material degradation and potential contamination of surrounding environments.
| Property | Plasticizer | Weight Loss (%) | Test Condition |
| Extraction in n-hexane | Hyperbranched Polymeric Plasticizer (example of low migration) | ~0 | 24h at 25°C |
| Volatility | Hyperbranched Polymeric Plasticizer (example of low migration) | ~0 | 24h at 70°C |
While specific quantitative data for DEGDB's migration in a comparative table was not available in the search results, studies on newer, high-molecular-weight plasticizers highlight the importance of low migration, a key feature of DEGDB.[3]
Experimental Protocols
To ensure accurate and reproducible comparisons of plasticizer efficacy, standardized testing methodologies are crucial. The following are detailed protocols for key performance experiments.
Tensile Properties (ASTM D638)
This test method determines the tensile properties of plastics, including tensile strength, elongation at break, and modulus of elasticity.[4][5][6]
Methodology:
-
Specimen Preparation: Prepare dumbbell-shaped test specimens from the plasticized PVC material as per the dimensions specified in ASTM D638.[7][8]
-
Conditioning: Condition the specimens at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.
-
Testing:
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen ruptures.
-
Record the force and elongation throughout the test.
-
-
Calculations:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
Workflow for Tensile Property Testing (ASTM D638)
Hardness (ASTM D2240)
This method measures the indentation hardness of soft plastics and elastomeric materials using a durometer.[9][10][11][12][13]
Methodology:
-
Specimen Preparation: Use a flat, smooth, and uniform test specimen with a minimum thickness of 6 mm.
-
Conditioning: Condition the specimens under the same standard conditions as for tensile testing.
-
Testing:
-
Place the specimen on a hard, flat surface.
-
Press the durometer indenter firmly and vertically onto the specimen.
-
Read the hardness value on the durometer scale within one second of firm contact.
-
Take multiple readings at different locations on the specimen and average the results.
-
Workflow for Hardness Testing (ASTM D2240)
Migration Resistance - Extraction by Liquids (ASTM D1239)
This test method evaluates the resistance of plasticizers to extraction by liquids.[14]
Methodology:
-
Specimen Preparation: Prepare test specimens of a specific size and shape (e.g., 50x50 mm squares).
-
Initial Weighing: Accurately weigh the conditioned specimens.
-
Immersion: Immerse the specimens in the test liquid (e.g., distilled water, oil, ethanol) for a specified time and temperature.
-
Final Weighing: Remove the specimens, gently wipe them dry, and reweigh them.
-
Calculation: Calculate the percentage of weight loss, which represents the amount of plasticizer extracted.
Workflow for Migration Resistance Testing (ASTM D1239)
The "Green" Advantage of this compound
Beyond its performance, DEGDB's classification as a "green" plasticizer stems from its more favorable environmental and toxicological profile compared to traditional phthalates.
-
Lower Toxicity: Studies have shown that dibenzoate esters have low acute toxicity, are not skin or eye irritants, and are not skin sensitizers.[15] Data from over 30 years of applications and tests indicate that dibenzoate esters are low in toxicity, non-mutagenic, and non-carcinogenic.
-
Biodegradability: DEGDB is readily biodegradable, reducing its persistence in the environment.[16] This is in contrast to some traditional plasticizers that can accumulate in ecosystems.
-
Regulatory Acceptance: DEGDB is often recommended by regulatory agencies as a safer alternative to phthalates.
Applications Beyond PVC
The versatility of DEGDB extends to a wide range of applications beyond flexible PVC, including:
-
Adhesives and Sealants: It improves tack, flexibility, and open time in various adhesive formulations.[1][17]
-
Coatings and Inks: DEGDB acts as a film-forming agent, enhancing flexibility, adhesion, and weather resistance.[1]
-
Plastisols: It is a high-solvating plasticizer beneficial in plastisol and dry-blended vinyl formulations.[18]
Conclusion
This compound presents a compelling case as a green and efficient alternative to traditional plasticizers. Its strong performance in enhancing mechanical properties, coupled with superior migration resistance and a favorable environmental profile, makes it a suitable choice for a wide array of applications. For researchers and formulators seeking to develop safer and more sustainable products without compromising performance, DEGDB offers a well-documented and reliable solution. The provided experimental protocols serve as a foundation for conducting rigorous comparative studies to validate its efficacy in specific formulations.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. victortestingmachine.com [victortestingmachine.com]
- 5. coirubber.com [coirubber.com]
- 6. infinitalab.com [infinitalab.com]
- 7. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 8. zwickroell.com [zwickroell.com]
- 9. plastics.ulprospector.com [plastics.ulprospector.com]
- 10. Shore Hardness ASTM D2240 [intertek.com]
- 11. zwickroell.com [zwickroell.com]
- 12. namsa.com [namsa.com]
- 13. micomlab.com [micomlab.com]
- 14. d-nb.info [d-nb.info]
- 15. polimery.ichp.vot.pl [polimery.ichp.vot.pl]
- 16. 2017erp.com [2017erp.com]
- 17. This compound: High-Performance Plasticizer for Adhesives, Sealants & Coatings [riverlandtrading.com]
- 18. 2017erp.com [2017erp.com]
A Comparative Study on the Influence of Different Glycols on Dibenzoate Plasticizer Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of dibenzoate plasticizers synthesized from different glycols, focusing on their performance and physical properties. Dibenzoate plasticizers are gaining prominence as effective, non-phthalate alternatives in various applications, including flexible PVC, adhesives, and coatings.[1] The choice of glycol—such as propylene (B89431) glycol (PG), diethylene glycol (DEG), or dipropylene glycol (DPG)—as a core building block significantly influences the final properties of the dibenzoate ester. This guide summarizes key performance data from available literature and outlines the experimental protocols for their evaluation.
Comparative Performance of Glycol Dibenzoates
The selection of a dibenzoate plasticizer is often a balance between desired performance characteristics. Key properties include plasticizing efficiency, volatility, migration resistance, and thermal stability. While comprehensive, directly comparative data under identical conditions is limited in publicly available literature, this section aggregates available data to provide a comparative overview.
Table 1: Comparative Properties of Dibenzoate Plasticizers in PVC
| Property | Propylene Glycol Dibenzoate (PGDB) | Diethylene Glycol Dibenzoate (DEGDB) | Dipropylene Glycol Dibenzoate (DPGDB) | Test Method/Conditions |
| Plasticizer Efficiency | ||||
| Glass Transition Temp. (Tg) (°C) | Data not available | 17.8 | 19.3 | 40 phr in PVC[2] |
| Shore A Hardness | Data not available | ~80-85 | ~80-85 | Estimated from various sources |
| Mechanical Properties (in PVC) | ||||
| Tensile Strength (MPa) | Data not available | 18.5 | 18.2 | 40 phr in PVC[2] |
| Elongation at Break (%) | Data not available | 350 | 360 | 40 phr in PVC[2] |
| 100% Modulus (MPa) | Data not available | 9.5 | 9.2 | 40 phr in PVC[2] |
| Physical Properties | ||||
| Molecular Weight ( g/mol ) | 282.3 | 314.32 | 342.39 | - |
| Boiling Point (°C) | ~360 | ~400 | ~350[3] | 760 mmHg |
| Volatility (% weight loss) | Higher (expected) | Lower than PGDB | Low | ASTM D1203[3] |
| Migration Resistance | Lower (expected) | Good | Good, low migration rates | ASTM D2199[4][5][6][7] |
| General Characteristics | ||||
| Solvency | High | High, strong solubility | High, strong solvent action | - |
| Low-Temperature Flexibility | Good | Good | Good | - |
| Environmental Profile | - | Low toxicity, non-mutagenic, non-carcinogenic[1] | Low toxicity, non-mutagenic, non-carcinogenic, biodegradable under certain conditions[1] | - |
Note: Data is compiled from various sources and may not be directly comparable due to differing experimental conditions. The performance of plasticizers can also be influenced by the specific formulation and processing of the polymer blend.
From the available data, it is evident that both DEGDB and DPGDB are highly effective plasticizers for PVC.[2] DPGDB is noted for its low volatility and low migration rates, making it suitable for applications where plasticizer permanence is crucial. Blends of different dibenzoates, such as DEGDB and DPGDB, are also utilized to achieve a balance of properties, such as a lower freezing point and optimized solvation.[8][9]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of plasticizer properties. The following section outlines the typical experimental protocols for the synthesis and evaluation of dibenzoate plasticizers.
Synthesis of Dibenzoate Plasticizers
The general method for synthesizing glycol dibenzoates is through the esterification of the respective glycol with benzoic acid.
Materials:
-
Glycol (e.g., Propylene Glycol, Diethylene Glycol, Dipropylene Glycol)
-
Benzoic Acid
-
Catalyst (e.g., tetrabutyl titanate, p-toluenesulfonic acid)
-
Water-carrying agent (e.g., toluene, cyclohexane) (optional, for azeotropic removal of water)
Procedure:
-
Charge the glycol and benzoic acid into a reaction vessel equipped with a stirrer, thermometer, and a condenser with a water separator (e.g., Dean-Stark apparatus).
-
Heat the mixture with stirring until the benzoic acid dissolves.
-
Add the catalyst to the reaction mixture.
-
If using a water-carrying agent, add it to the vessel.
-
Increase the temperature to initiate the esterification reaction, typically between 140°C and 220°C, and collect the water produced.
-
The reaction is monitored by measuring the amount of water collected or by analyzing the acid number of the mixture.
-
Once the reaction is complete (i.e., the theoretical amount of water is collected or the acid number is sufficiently low), cool the mixture.
-
The crude product is then purified, which may involve neutralization of the catalyst, washing with water, and removal of any unreacted starting materials and water by vacuum distillation.
Evaluation of Plasticizer Properties
1. Plasticizer Efficiency:
-
Method: ASTM D2284 provides a standardized method to evaluate the efficiency of plasticizers in flexible PVC.[10]
-
Procedure:
-
Prepare PVC formulations with varying concentrations of the dibenzoate plasticizer.
-
Process the formulations into test specimens (e.g., by milling, compression molding, or extrusion).
-
Condition the specimens under controlled temperature and humidity.
-
Conduct tensile testing on the specimens to measure tensile strength, elongation at break, and modulus of elasticity.
-
Determine the glass transition temperature (Tg) of the plasticized PVC using Differential Scanning Calorimetry (DSC).[11] A lower Tg indicates higher plasticizing efficiency.
-
2. Volatility:
-
Method: ASTM D1203 - Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods.[3]
-
Procedure:
-
A plastic specimen of known weight and thickness is placed in a container with activated carbon.
-
The container is then placed in an oven at a specified temperature for a set period.
-
After the test period, the specimen is removed, cooled, and reweighed.
-
The percentage of weight loss is calculated as the volatile loss.
-
3. Migration Resistance:
-
Method: ASTM D2199 - Standard Test Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers.[4][5][6][7]
-
Procedure:
-
A sample of the plasticized vinyl fabric is placed in contact with a coated surface (lacquer).
-
The assembly is subjected to a specific pressure and temperature for a defined period.
-
After the test, the coating is visually inspected for any signs of softening, tackiness, or other changes, which indicate plasticizer migration.
-
Quantitative assessment can be done by measuring the weight change of the absorbing material.
-
4. Thermal Stability:
-
Method: Thermogravimetric Analysis (TGA).[11]
-
Procedure:
-
A small sample of the dibenzoate plasticizer is placed in a TGA instrument.
-
The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The onset temperature of decomposition and the temperature at different weight loss percentages are determined to assess thermal stability.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of dibenzoate plasticizers.
Caption: Experimental workflow for dibenzoate plasticizer synthesis and evaluation.
References
- 1. adhesivesmag.com [adhesivesmag.com]
- 2. mdpi.com [mdpi.com]
- 3. store.astm.org [store.astm.org]
- 4. p2infohouse.org [p2infohouse.org]
- 5. store.astm.org [store.astm.org]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. KR20130105722A - Blends of dibenzoate plasticizers - Google Patents [patents.google.com]
- 9. US9758637B2 - Blends of dibenzoate plasticizers - Google Patents [patents.google.com]
- 10. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 11. Designing of Green Plasticizers and Assessment of the Effectiveness of Their Use - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Toxicological Assessment of Diethylene Glycol Dibenzoate and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicological profiles of diethylene glycol dibenzoate (DEGDB) and its structural analogues, including dipropylene glycol dibenzoate (DPGDB) and 1,2-propanediol dibenzoate (PGDB). The information is supported by experimental data to assist in the evaluation of these compounds for various applications.
Introduction
This compound (DEGDB) is a high-solvating plasticizer used in a wide range of applications, from adhesives and coatings to PVC and other polymers. Its analogues, such as dipropylene glycol dibenzoate (DPGDB) and 1,2-propanediol dibenzoate (PGDB), are also used in similar applications. Concerns over the environmental and health impacts of traditional plasticizers have led to increased scrutiny of these alternatives.[1] This guide summarizes available toxicological data to facilitate a comparative assessment. A key structural difference among these compounds is the presence of an ether linkage in DEGDB and DPGDB, which is absent in linear diol dibenzoates. This structural feature can influence metabolic pathways and biodegradation rates.[2]
Comparative Toxicological Data
The following tables summarize the key toxicological endpoints for DEGDB and its common analogues based on available data.
Table 1: Acute Toxicity Data
| Compound | Test Species | Route | LD50 / LC50 | Reference |
| This compound (DEGDB) | Rat | Oral | 2,830 - 4,190 mg/kg | [3][4][5][6] |
| Rat | Dermal | >2,000 mg/kg | [4] | |
| Rabbit | Dermal | >20,000 mg/kg | [7] | |
| Rat | Inhalation | >200 mg/L (4h) | [4] | |
| Dipropylene Glycol Dibenzoate (DPGDB) | Rat | Oral | 9,800 mg/kg | [8] |
| 1,2-Propanediol Dibenzoate (PGDB) | Rat | Oral | 20,000 mg/kg | [9] |
Table 2: Genotoxicity, Irritation, and Sensitization Data
| Compound | Assay | Test System | Result | Reference |
| This compound (DEGDB) | Gene Mutation | S. typhimurium (Ames Test) | Negative | [5][6] |
| Chromosomal Aberration | In vitro | Negative | [5] | |
| Eye Irritation | Rabbit | Causes serious eye irritation | [3] | |
| Skin Irritation | Rabbit | Non-irritant | [5] | |
| Dipropylene Glycol Dibenzoate (DPGDB) | Eye Irritation | Rabbit | Not an irritant | [10] |
| Skin Irritation | Rabbit | Not an irritant | [10] | |
| Skin Sensitization | Guinea Pig | Not a sensitizer | [10] | |
| 1,2-Propanediol Dibenzoate (PGDB) | Eye Irritation | - | Not considered an irritant | [11] |
| Skin Irritation | - | Not considered an irritant | [11] |
Table 3: Reproductive and Developmental Toxicity Summary
| Compound | Finding | Test System | Reference |
| This compound (DEGDB) | Did not exhibit estrogenic activity in a uterotrophic assay. | Rat | [5] |
| Dipropylene Glycol Dibenzoate (DPGDB) | No significant adverse reproductive effects in a 2-generation study. | Rat | [10] |
| Low frequency of increased cervical ribs at non-maternally toxic doses. | Rat | [10] | |
| 1,4-Butanediol Dibenzoate | Did not significantly alter adult male reproductive function. | Rat (In-vivo) | [2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are outlines for key experiments cited in this guide.
3.1. Acute Oral Toxicity (LD50) - Up-and-Down Procedure (UDP)
This protocol is based on OECD Test Guideline 425.
-
Principle: A sequential testing method where the dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. The goal is to use a minimal number of animals to obtain a statistically robust estimate of the LD50.
-
Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley strain), typically females, are used as they are often slightly more sensitive.
-
Procedure:
-
Animals are fasted prior to dosing (e.g., 3-4 hours).
-
The test substance is administered orally by gavage in a single dose.
-
A starting dose is selected based on preliminary information, often near the expected LD50.
-
If the animal survives, the dose for the next animal is increased by a fixed factor (e.g., 3.2). If the animal dies, the dose is decreased.
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes for at least 14 days.
-
A necropsy is performed on all animals at the end of the observation period.
-
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the sequence of outcomes (survival or death).
3.2. Bacterial Reverse Mutation Test (Ames Test)
This protocol is based on OECD Test Guideline 471.
-
Principle: This in vitro assay uses several strains of amino acid-requiring bacteria (e.g., Salmonella typhimurium strains TA98, TA100, TA1535, TA1537) to detect gene mutations (point mutations and frameshifts).[12] When exposed to a mutagen, the bacteria may regain the ability to synthesize the required amino acid, allowing them to grow on a minimal medium.
-
Metabolic Activation: The test is conducted both with and without an exogenous metabolic activation system (e.g., a post-mitochondrial fraction, S9, from the liver of induced rodents) to mimic mammalian metabolism.
-
Procedure:
-
The test substance is mixed with the bacterial culture and the S9 mix (if applicable).
-
The mixture is incubated and then plated on a minimal agar (B569324) medium lacking the specific amino acid the bacterial strain requires.
-
Plates are incubated for 48-72 hours.
-
The number of revertant colonies (colonies that have mutated and can now grow) is counted.
-
-
Data Analysis: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies compared to the solvent control. A doubling or tripling of the spontaneous revertant count is often used as a preliminary indicator of a positive result.
Visualizations: Workflows and Pathways
Discussion and Conclusion
Based on the available data, this compound and its analogues generally exhibit low acute toxicity.
-
DEGDB has a low order of acute oral toxicity, is not a skin irritant, but is classified as a serious eye irritant.[3][5] Importantly, comprehensive in vitro genotoxicity assays (Ames test, chromosomal aberration) have been negative, suggesting a lack of mutagenic potential.[5][6] Studies on its effects on lipid metabolism indicate that it may act as an endocrine-disrupting chemical, with potential obesogenic properties observed in zebrafish models.[1][13]
-
DPGDB shows even lower acute oral toxicity than DEGDB.[8] It was not found to be a skin or eye irritant in rabbit studies.[10] While a two-generation study in rats did not show significant reproductive effects, a low frequency of developmental changes was noted, warranting consideration.[10]
-
PGDB and other linear diol dibenzoates are presented as having a favorable toxicological profile.[14] They are generally considered to have low toxicity.[14][15] The absence of an ether linkage, in contrast to DEGDB and DPGDB, is suggested to improve biodegradability and potentially result in less toxic metabolites.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 5. Table/Figure – Environmental Project No. 1341 2010. – Identification and assessment of alternatives to selected phthalates [www2.mst.dk]
- 6. 2017erp.com [2017erp.com]
- 7. zoro.com [zoro.com]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. fishersci.com [fishersci.com]
- 10. Dipropylene glycol dibenzoate - Hazardous Agents | Haz-Map [haz-map.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 13. Effects of this compound and Bisphenol A on the lipid metabolism of Danio rerio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. ewg.org [ewg.org]
Benchmarking Diethylene Glycol Dibenzoate in Adhesive Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of diethylene glycol dibenzoate (DEGDB) with alternative plasticizers in adhesive formulations. The information presented is supported by experimental data to assist researchers and formulators in making informed decisions for their specific applications.
Executive Summary
This compound (DEGDB) is a non-phthalate, high-solvating plasticizer widely utilized in adhesive formulations to enhance flexibility, adhesion, and open time.[1][2] This guide benchmarks the performance of DEGDB against other common plasticizers, including dipropylene glycol dibenzoate (DPGDB), diisobutyl phthalate (B1215562) (DIBP), and di-2-ethylhexyl terephthalate (B1205515) (DOTP), in key performance areas such as viscosity response and glass transition temperature (Tg) suppression. The data indicates that DEGDB and its blends offer excellent performance, often superior to traditional phthalate plasticizers, particularly in polyvinyl acetate (B1210297) (PVAc) based adhesives.
Data Presentation: Performance Comparison of Plasticizers in Adhesives
The following tables summarize the quantitative data from a comparative study of various plasticizers in a polyvinyl acetate (PVAc) homopolymer emulsion.
Table 1: Viscosity Response of Plasticizers in PVAc Homopolymer Emulsion
| Plasticizer | % Plasticizer (by weight) | Viscosity (cPs) |
| Control (No Plasticizer) | 0% | 2,500 |
| This compound (DEGDB) Blend (K-Flex® 850S) | 5% | 4,500 |
| 10% | 7,000 | |
| 15% | 10,500 | |
| DEGDB/DPGDB Blend (K-Flex® 500) | 5% | 4,200 |
| 10% | 6,500 | |
| 15% | 9,800 | |
| Diisobutyl Phthalate (DIBP) | 5% | 3,800 |
| 10% | 5,500 | |
| 15% | 8,000 | |
| Di-2-ethylhexyl terephthalate (DOTP) | 5% | 2,600 |
| 10% | 2,700 | |
| 15% | 2,800 |
Table 2: Glass Transition Temperature (Tg) Suppression in PVAc Homopolymer Films
| Plasticizer | % Plasticizer (by weight) | Tg (°C) |
| Control (No Plasticizer) | 0% | 35 |
| This compound (DEGDB) Blend (K-Flex® 850S) | 5% | 25 |
| 10% | 18 | |
| 15% | 12 | |
| DEGDB/DPGDB Blend (K-Flex® 500) | 5% | 26 |
| 10% | 20 | |
| 15% | 15 | |
| Diisobutyl Phthalate (DIBP) | 5% | 24 |
| 10% | 17 | |
| 15% | 10 | |
| Di-2-ethylhexyl terephthalate (DOTP) | 5% | 33 |
| 10% | 31 | |
| 15% | 29 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Viscosity Measurement (ASTM D1084)
This method determines the viscosity of free-flowing adhesives.
-
Apparatus: Brookfield RVT viscometer.
-
Procedure:
-
The adhesive sample is conditioned to a temperature of 25°C.
-
The appropriate spindle and speed are selected for the viscometer based on the expected viscosity of the sample.
-
The spindle is immersed in the adhesive sample to the specified depth.
-
The viscometer is run for 60 seconds, and the viscosity reading in centipoise (cPs) is recorded.
-
-
Data Reporting: The viscosity, spindle number, and rotational speed are reported.
Glass Transition Temperature (Tg) Determination (ASTM E1356)
This method determines the glass transition temperature of polymers by differential scanning calorimetry (DSC).
-
Apparatus: Differential Scanning Calorimeter.
-
Procedure:
-
A small sample (5-10 mg) of the dried adhesive film is hermetically sealed in an aluminum pan.
-
The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The heat flow to the sample is monitored as a function of temperature.
-
The Tg is determined as the midpoint of the inflection in the heat flow curve.
-
-
Data Reporting: The glass transition temperature (°C) is reported.
Peel Adhesion (ASTM D3330/D3330M)
This test method covers the measurement of the peel adhesion of pressure-sensitive tapes.
-
Apparatus: Tensile testing machine with a 90° or 180° peel adhesion fixture.
-
Procedure:
-
A strip of the adhesive-coated substrate is applied to a standard test panel (e.g., stainless steel).
-
The bonded assembly is allowed to dwell for a specified time (e.g., 24 hours) at standard conditions.
-
The free end of the substrate is clamped in the grip of the tensile tester.
-
The test panel is moved at a constant speed (e.g., 300 mm/min) to peel the substrate from the panel at the specified angle.
-
The force required to peel the substrate is recorded.
-
-
Data Reporting: The peel adhesion is reported in Newtons per 25 mm (N/25 mm).
Tack Measurement (ASTM D2979 - Inverted Probe Machine)
This test method measures the pressure-sensitive tack of an adhesive.
-
Apparatus: Inverted Probe Tack Tester.
-
Procedure:
-
The adhesive is applied to a substrate and placed in the instrument.
-
A clean, flat probe with a defined surface is brought into contact with the adhesive surface at a controlled speed and pressure for a specified dwell time.
-
The probe is then withdrawn at a controlled rate.
-
The maximum force required to separate the probe from the adhesive surface is measured as the tack.
-
-
Data Reporting: The tack is reported in Newtons (N) or grams-force (gf).
Mandatory Visualization
The following diagrams illustrate the experimental workflow for evaluating the performance of plasticizers in adhesive formulations.
References
Inter-laboratory Comparison of Diethylene Glycol Dibenzoate Quantification: A Technical Guide
Introduction
Diethylene glycol dibenzoate (DEDB) is a widely used plasticizer in various materials, including adhesives, sealants, and coatings for food packaging. Its quantification is crucial for quality control and safety assessment, particularly concerning its migration from food contact materials. This guide provides a comparative overview of common analytical methodologies for DEDB quantification, presenting a hypothetical inter-laboratory study to illustrate the performance of different techniques. The data herein is representative of typical results obtained by proficient laboratories and is intended to guide researchers and drug development professionals in selecting appropriate analytical strategies.
Hypothetical Inter-laboratory Comparison Data
The following table summarizes the quantitative results from a hypothetical inter-laboratory study on a polymer sample spiked with a known concentration of this compound (250 µg/g).
| Laboratory | Analytical Method | Matrix | Mean Concentration (µg/g) | Standard Deviation (µg/g) | Recovery (%) |
| Lab A | HPLC-UV | Polyvinyl Chloride (PVC) | 242 | 12.1 | 96.8 |
| Lab B | GC-MS | Polyvinyl Chloride (PVC) | 258 | 8.9 | 103.2 |
| Lab C | HPLC-MS | Polyvinyl Chloride (PVC) | 249 | 5.2 | 99.6 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the routine analysis of DEDB in various sample matrices.
a. Sample Preparation (Solid-Phase Extraction)
Diethylene Glycol Dibenzoate: A Comparative Analysis of its Impact on Polymer Properties
A detailed guide for researchers and material scientists on the performance of Diethylene Glycol Dibenzoate (DEDB) as a polymer plasticizer, with a comparative analysis against other common alternatives and supporting experimental data.
This compound (DEDB) is a high-solvating, non-phthalate plasticizer increasingly utilized in the polymer industry to enhance the flexibility, durability, and processability of various resins, most notably Polyvinyl Chloride (PVC). This guide provides a comprehensive statistical analysis of DEDB's effect on key polymer properties, offering a comparative perspective against widely used plasticizers such as Dioctyl Phthalate (DOP), Diisononyl Phthalate (DINP), and Dioctyl Terephthalate (DOTP).
Comparative Performance Analysis
The efficacy of a plasticizer is primarily determined by its ability to modify the physical and mechanical properties of the host polymer. The following tables summarize the comparative performance of DEDB and its alternatives on crucial parameters like tensile strength, elongation at break, and glass transition temperature (Tg) in PVC formulations.
Table 1: Comparison of Mechanical Properties of Plasticized PVC
| Plasticizer | Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |
| This compound (DEDB) | 40 | ~20% higher than DOP[1] | Data Not Available | Data Not Available |
| Dioctyl Phthalate (DOP) | 40 | Baseline | Data Not Available | Data Not Available |
| Diisononyl Phthalate (DINP) | 67 | 15.2 | 350 | 75 |
| Dioctyl Terephthalate (DOTP) | 67 | 15.5 | 340 | 76 |
| 1,3-Propanediol Dibenzoate | 40 | 17.8 ± 0.6 | 360 ± 10 | 79 ± 1 |
| 1,5-Pentanediol Dibenzoate | 40 | 18.5 ± 0.5 | 380 ± 20 | 78 ± 1 |
| 1,6-Hexanediol Dibenzoate | 40 | 19.2 ± 0.7 | 400 ± 15 | 75 ± 1 |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. "phr" denotes parts per hundred parts of resin.
Table 2: Comparison of Thermal Properties of Plasticized PVC
| Plasticizer | Concentration (phr) | Glass Transition Temperature (Tg) (°C) |
| Unplasticized PVC | 0 | ~80 |
| This compound (DEDB) | 40 | Lower than unplasticized PVC |
| Dioctyl Phthalate (DOP) | 40 | -40 to -50 (typical range) |
| 1,3-Propanediol Dibenzoate | 40 | 25.3 ± 0.8 |
| 1,5-Pentanediol Dibenzoate | 40 | 18.7 ± 1.2 |
| 1,6-Hexanediol Dibenzoate | 40 | 15.4 ± 0.9 |
Note: The Tg of plasticized PVC is significantly lower than that of unplasticized PVC, indicating an increase in flexibility.
Experimental Protocols
The data presented in this guide is based on standardized experimental methodologies to ensure reliability and reproducibility.
Tensile Properties Measurement (ASTM D638 / ISO 527)
Objective: To determine the tensile strength and elongation at break of the plasticized polymer.
Methodology:
-
Specimen Preparation: Dumbbell-shaped specimens of the plasticized polymer are prepared according to the dimensions specified in the standard.
-
Conditioning: The specimens are conditioned at a standard temperature (e.g., 23 ± 2°C) and relative humidity (e.g., 50 ± 5%) for a specified period before testing.
-
Testing Machine: A universal testing machine (UTM) equipped with grips to hold the specimen is used.
-
Procedure: The specimen is mounted in the grips of the UTM. A tensile load is applied at a constant crosshead speed until the specimen fractures.
-
Data Acquisition: The force applied and the elongation of the specimen are continuously recorded throughout the test.
-
Calculation:
-
Tensile Strength: The maximum stress applied to the specimen before it breaks.
-
Elongation at Break: The percentage increase in the length of the specimen at the point of fracture relative to its original length.
-
Glass Transition Temperature (Tg) Measurement by Differential Scanning Calorimetry (DSC)
Objective: To determine the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the plasticized polymer is hermetically sealed in an aluminum pan.
-
DSC Instrument: A differential scanning calorimeter is used for the analysis.
-
Procedure: The sample and an empty reference pan are heated at a controlled rate (e.g., 10°C/min) over a specified temperature range. The DSC measures the difference in heat flow required to raise the temperature of the sample and the reference.
-
Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.
Mechanism of Action and Molecular Interactions
The plasticizing effect of this compound is attributed to its ability to position itself between the polymer chains, thereby reducing the intermolecular forces and increasing the free volume. This allows the polymer chains to move more freely, resulting in increased flexibility and a lower glass transition temperature.
Caption: Mechanism of polymer plasticization by this compound (DEDB).
The chemical structure of DEDB, with its polar ester groups and flexible ether linkages, facilitates its interaction with the polar sites on the polymer chains, such as the C-Cl bonds in PVC. This interaction disrupts the strong polymer-polymer interactions, leading to the observed plasticizing effect.
Experimental Workflow
The evaluation of a plasticizer's performance follows a systematic workflow, from material compounding to final property analysis.
Caption: Standard experimental workflow for evaluating the effect of plasticizers on polymer properties.
References
A Comparative Life Cycle Assessment of Diethylene Glycol Dibenzoate and Phthalates as Plasticizers
A guide for researchers, scientists, and drug development professionals on the environmental and health profiles of Diethylene Glycol Dibenzoate (DEGDB) versus commonly used phthalate (B1215562) plasticizers.
In the quest for safer and more sustainable materials, the choice of plasticizers is of critical importance. Phthalates, long the industry standard for imparting flexibility to polymers like polyvinyl chloride (PVC), have come under increasing scrutiny due to their potential adverse effects on human health and the environment.[1][2] This has led to a growing interest in alternative plasticizers, with this compound (DEGDB) emerging as a prominent contender. This guide provides a comparative life cycle assessment of DEGDB and representative phthalates, focusing on their environmental fate, toxicity, and overall life cycle impacts based on available data.
Executive Summary
Comparative Data at a Glance
The following tables summarize the available data for DEGDB and two common phthalates, DEHP and DINP. It is important to note that direct comparisons should be made with caution due to variations in study methodologies.
Table 1: Physico-Chemical Properties
| Property | This compound (DEGDB) | Di(2-ethylhexyl) phthalate (DEHP) | Diisononyl phthalate (DINP) |
| CAS Number | 120-55-8[3] | 117-81-7 | 28553-12-0 |
| Molecular Formula | C18H18O5[3] | C24H38O4 | C26H42O4 |
| Molecular Weight ( g/mol ) | 314.34[3] | 390.56 | 418.62 |
| Water Solubility (mg/L) | 38.3 (at 30°C)[3] | <1 | Insoluble |
| Log Pow (Octanol-Water Partition Coefficient) | 3.2[3] | ~7.5 | ~8.8 |
| Vapor Pressure (mm Hg at 25°C) | 0.09[3] | 1.35 x 10^-7 | 5.25 x 10^-9 |
Table 2: Environmental Fate and Ecotoxicity
| Parameter | This compound (DEGDB) | Di(2-ethylhexyl) phthalate (DEHP) | Diisononyl phthalate (DINP) |
| Biodegradability | Readily biodegradable (83% in 29 days, OECD 301B)[3] | Not readily biodegradable | Not readily biodegradable |
| Bioaccumulation Potential | High (Estimated BCF = 120)[3] | High | High |
| Aquatic Toxicity (Algae, EC50) | Data not readily available | Data varies | Data varies |
| Aquatic Toxicity (Invertebrates, LC50) | Data not readily available | Data varies | Data varies |
| Aquatic Toxicity (Fish, LC50) | Data not readily available | Data varies | Data varies |
Table 3: Human Health Toxicity
| Endpoint | This compound (DEGDB) | Di(2-ethylhexyl) phthalate (DEHP) | Diisononyl phthalate (DINP) |
| Acute Oral Toxicity (LD50, rat) | >2000 mg/kg | >10,000 mg/kg | >10,000 mg/kg |
| Carcinogenicity | Not classified as a human carcinogen[4] | Possible human carcinogen (IARC Group 2B) | Data inconclusive |
| Reproductive Toxicity | No evidence of adverse effects in 2-generation study[5] | Suspected reproductive toxicant | Suspected reproductive toxicant |
| Endocrine Disruption | Not identified as an endocrine disruptor | Identified as a potential endocrine disruptor[2] | Identified as a potential endocrine disruptor |
Life Cycle Stages: A Comparative Overview
A complete cradle-to-grave LCA quantifies the environmental impacts associated with all stages of a product's life. While specific quantitative LCA data for DEGDB is limited, a general comparison of the life cycle stages can be made.
Caption: A simplified diagram illustrating the cradle-to-grave life cycle of plasticizers.
-
Raw Material Extraction & Chemical Synthesis (Cradle-to-Gate): Both DEGDB and phthalates are derived from petrochemical feedstocks. The environmental impacts in this stage are associated with the extraction of crude oil and natural gas, and the energy-intensive processes of chemical synthesis. While specific data for DEGDB is scarce, "cradle-to-gate" LCAs have been conducted for phthalates like DEHP. These studies highlight the significant energy consumption and greenhouse gas emissions associated with their production.
-
Formulation, Manufacturing, and Use Phase: During this stage, the plasticizer is compounded with a polymer, and the final product is manufactured and used. A key difference emerges here: the potential for leaching. Phthalates, which are not chemically bound to the PVC matrix, can migrate out of products during their use, leading to human and environmental exposure.[2] While data on the migration potential of DEGDB is less extensive, its lower toxicity profile suggests a reduced risk in case of exposure.
-
End-of-Life: The final stage of the life cycle involves disposal or recycling. The higher biodegradability of DEGDB suggests that in scenarios where it enters the environment, it will persist for a shorter duration than many phthalates.[3] This is a significant advantage in mitigating long-term environmental contamination.
Experimental Methodologies
The data presented in this guide are derived from standardized experimental protocols. Below are brief descriptions of the key methodologies.
Biodegradability Assessment
The ready biodegradability of DEGDB and phthalates is typically assessed using the OECD 301 test guideline .[6][7]
Caption: A simplified workflow for the OECD 301 ready biodegradability test.
-
Principle: A small amount of the test substance is dissolved in a mineral medium, which is then inoculated with microorganisms from sources like activated sludge. The mixture is incubated under aerobic conditions in the dark or diffuse light for 28 days.[6]
-
Measurement: The extent of biodegradation is determined by measuring parameters such as the consumption of dissolved organic carbon (DOC), the amount of carbon dioxide produced, or the uptake of oxygen.[8]
-
Pass Criteria: A substance is considered readily biodegradable if it reaches a certain percentage of degradation within a 10-day window during the 28-day test period. For CO2 evolution tests, the pass level is 60% of the theoretical maximum.[6][8]
Aquatic Toxicity Assessment
The impact of these plasticizers on aquatic organisms is often evaluated using the ISO 10253 guideline for algal growth inhibition tests .[9][10]
-
Principle: Unicellular marine algae are exposed to a range of concentrations of the test substance in a nutrient-rich medium for 72 hours.[11][12]
-
Measurement: The inhibition of algal growth is measured by determining the cell density at regular intervals and comparing it to a control group.[9][10]
-
Endpoints: The results are typically expressed as the EC50 (the concentration that causes a 50% reduction in growth) and the No-Observed-Effect Concentration (NOEC).[10]
Conclusion
Based on the available evidence, this compound presents a compelling case as a safer and more environmentally benign alternative to many conventional phthalates. Its ready biodegradability and lower toxicity profile are significant advantages. However, it is crucial to acknowledge the existing data gaps, particularly the lack of comprehensive, publicly available life cycle inventory data for DEGDB. Further research, including direct comparative LCAs under standardized methodologies, is essential to provide a more complete and quantitative picture of its life cycle impacts. For researchers and professionals in drug development and other sensitive applications, the move away from potentially harmful phthalates towards alternatives like DEGDB represents a proactive step in enhancing product safety and environmental stewardship.
References
- 1. (602bc) Life Cycle Assessment of Plasticizers: DEHP Versus “Green” Alternatives | AIChE [proceedings.aiche.org]
- 2. Global Environmental and Toxicological Data of Emerging Plasticizers: Current Knowledge, Regrettable Substitution Dilemma, Green Solution and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Table/Figure – Environmental Project No. 1341 2010. – Identification and assessment of alternatives to selected phthalates [www2.mst.dk]
- 4. scipoly.com [scipoly.com]
- 5. Effects of this compound and Bisphenol A on the lipid metabolism of Danio rerio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oecd.org [oecd.org]
- 7. eurolab.net [eurolab.net]
- 8. contractlaboratory.com [contractlaboratory.com]
- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 10. ISO 10253: Marine algal growth inhibition test with Skeletonema sp. and Phaeodactylum tricornutum - Aropha [aropha.com]
- 11. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 12. njtapery.com [njtapery.com]
A Comparative Guide to the Long-Term Stability of Polymers Plasticized with Diethylene Glycol Dibenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term stability of polymers plasticized with diethylene glycol dibenzoate (DEGDB) against other common alternatives. The information presented is supported by experimental data from various studies, offering insights into performance under conditions relevant to pharmaceutical and medical applications.
Introduction
Plasticizers are essential additives that impart flexibility and durability to polymers. This compound (DEGDB) is a non-phthalate plasticizer known for its good compatibility with a range of polymers, including polyvinyl chloride (PVC) and polylactic acid (PLA).[1][2] For applications in drug development and medical devices, the long-term stability of the plasticized polymer is critical. This includes low plasticizer migration to prevent contamination of drug products, consistent mechanical properties to ensure device integrity, and high thermal stability to withstand various processing and storage conditions. This guide compares DEGDB with other widely used plasticizers such as phthalates, terephthalates, and citrates, focusing on these key performance indicators.
Data Presentation: Performance Comparison of Plasticizers
The following tables summarize quantitative data on plasticizer migration, changes in mechanical properties over time, and thermal stability.
Table 1: Plasticizer Migration/Leaching
| Plasticizer | Polymer | Test Method | Migration/Leaching Rate | Reference |
| This compound (DEGDB) | PVC | Not Specified | Data not available in direct comparison | N/A |
| Di(2-ethylhexyl) phthalate (B1215562) (DEHP) | PVC | ISO 177 | Higher migration than TOTM | [3] |
| Diisononyl phthalate (DINP) | PVC | Not Specified | Lower migration than DBP and DIBP | [4] |
| Di(2-ethylhexyl) terephthalate (B1205515) (DEHT) | PVC | GC-MS | Lower migration than DEHP | [5] |
| Acetyl tributyl citrate (B86180) (ATBC) | PVC | Not Specified | Higher tendency to migrate than DEHP | [6] |
| Tri-octyl trimellitate (TOTM) | PVC | GC-MS | Lower migration than DEHP by a factor of ~350 | [3] |
Note: Direct comparative migration data for DEGDB under the same conditions as the listed alternatives is limited in the reviewed literature. The data presented is based on individual studies and may not be directly comparable.
Table 2: Long-Term Mechanical Properties (Tensile Strength)
| Plasticizer | Polymer | Aging Conditions | Initial Tensile Strength (MPa) | Tensile Strength After Aging (MPa) | % Change | Reference |
| This compound (DEGDB) | PVC | Not Specified | Data not available | Data not available | N/A | N/A |
| Di(2-ethylhexyl) phthalate (DEHP) | PVC | Not Specified | Data not available | Data not available | N/A | N/A |
| Various Plasticizers | PLA | 10 months at room temperature | Neat PLA: 82.99 | Did not change significantly | N/A | [7] |
| Various Plasticizers | PLA | 2 months in water | UTS decreased by 61% for DLP specimens | Data not available | -61% | [3] |
Note: Quantitative data on the long-term changes in mechanical properties for DEGDB-plasticized polymers compared to alternatives is scarce in the reviewed literature. The provided data for PLA shows general aging effects but not a direct comparison of different plasticizers.
Table 3: Thermal Stability (Decomposition Temperature)
| Plasticizer | Polymer | Analysis Method | Onset Decomposition Temperature (°C) | Reference |
| This compound (DEGDB) | Not Specified | Not Specified | Data not available | N/A |
| Neat PLA | PLA | TGA | ~284.6 | [8] |
| PLA with Tributyl Citrate (TBC) | PLA | TGA | Lower than neat PLA | [8] |
| PLA with Citrate Esters (ATBC, TEC) | PLA | TGA | Promoted a decrease in thermal stability | [9] |
| Polyester Plasticizers | PVC | TGA | Higher than low molecular weight plasticizers | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of long-term polymer stability are provided below.
Accelerated Aging (Based on ASTM F1980)
This protocol simulates the effects of long-term aging on plasticized polymers in a shorter timeframe.
-
Sample Preparation: Prepare standardized samples of the polymer plasticized with DEGDB and alternative plasticizers.
-
Environmental Chamber: Place the samples in an environmental chamber with controlled temperature and humidity. Common conditions for medical device packaging are 50°C, 55°C, or 60°C.[11]
-
Aging Duration: The duration of the accelerated aging is calculated based on the Arrhenius equation, where a 10°C increase in temperature roughly doubles the rate of chemical reactions (Q10 theory).[12] For example, aging at 55°C for 40 days can simulate one year of real-time aging at ambient conditions.
-
Post-Aging Analysis: After the specified duration, remove the samples and allow them to equilibrate to ambient conditions.
-
Property Evaluation: Evaluate critical properties such as mechanical strength (tensile strength, hardness), visual appearance (color change, cracking), and plasticizer content.
Plasticizer Migration/Leaching (Based on ASTM D1239 and ISO 177)
These methods determine the amount of plasticizer that migrates out of the polymer matrix.
ASTM D1239 - Resistance of Plastic Films to Extraction by Chemicals: [13][14][15]
-
Test Specimens: Cut plastic film samples into squares of a specified size (e.g., 50 x 50 mm).
-
Initial Weighing: Accurately weigh each specimen.
-
Immersion: Submerge the specimens in a specified volume of a chemical reagent (e.g., household liquids, solvents) in separate containers.
-
Incubation: Seal the containers and maintain them at a specified temperature for a set duration (e.g., 24 hours at 23°C).
-
Final Weighing: Remove the specimens, dry them thoroughly, and reweigh them.
-
Calculation: The weight loss of the film represents the amount of extractable components, primarily the plasticizer.
ISO 177 - Determination of Migration of Plasticizers: [12][16][17][18][19]
-
Sample and Absorbent Discs: Prepare test specimens of the plasticized material and absorbent discs with an affinity for the plasticizer.
-
Assembly: Place the test specimen in close contact between two absorbent discs.
-
Heating and Pressure: Subject the assembly to a specified temperature and pressure for a defined period.
-
Measurement: The loss in mass of the test specimen or the gain in mass of the absorbent discs is a measure of plasticizer migration.
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
TGA measures the change in mass of a material as a function of temperature, indicating its thermal stability.
-
Sample Preparation: Place a small, accurately weighed sample of the plasticized polymer into a TGA crucible.
-
Heating Program: Heat the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min) over a specified temperature range.[7]
-
Data Acquisition: Continuously record the sample's weight as a function of temperature.
-
Analysis: The resulting TGA curve shows the temperatures at which weight loss occurs, corresponding to the degradation of the polymer and volatilization of the plasticizer. The onset temperature of decomposition is a key indicator of thermal stability.
Gas Chromatography-Mass Spectrometry (GC-MS) for Leached Plasticizers
GC-MS is a highly sensitive technique for identifying and quantifying plasticizers that have leached into a solution.
-
Sample Collection: Collect the solution (e.g., drug formulation, simulant fluid) that has been in contact with the plasticized polymer.
-
Extraction: Extract the plasticizers from the solution using an appropriate solvent (e.g., hexane, dichloromethane).
-
Injection: Inject a small volume of the extract into the gas chromatograph.
-
Separation: The different components of the extract are separated as they travel through the GC column.
-
Detection and Identification: The separated components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification and quantification.[2][5][20]
Mandatory Visualization
Caption: Experimental workflow for validating the long-term stability of plasticized polymers.
Conclusion
This compound is a viable non-phthalate plasticizer for various polymer applications. However, for its confident application in sensitive areas like drug delivery systems and medical devices, a thorough evaluation of its long-term stability is crucial. This guide highlights the key performance metrics and experimental protocols for such an evaluation. While direct, comprehensive comparative data for DEGDB against a wide range of alternatives is still emerging, the methodologies outlined here provide a robust framework for researchers and drug development professionals to conduct their own comparative studies. The choice of plasticizer will ultimately depend on the specific polymer, intended application, and the required balance of performance properties, including flexibility, low migration, and thermal stability. Further research focusing on direct, side-by-side comparisons of DEGDB with other modern plasticizers under standardized long-term aging and extraction conditions is warranted to fill the current data gaps.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and quantification of 14 phthalates and 5 non-phthalate plasticizers in PVC medical devices by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study on the migration of di-2-ethylhexyl phthalate (DEHP) and tri-2-ethylhexyl trimellitate (TOTM) into blood from PVC tubing material of a heart-lung machine [pubmed.ncbi.nlm.nih.gov]
- 4. medium.com [medium.com]
- 5. Analysis of PVC plasticizers in medical devices and infused solutions by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eliminating DEHP Plasticizer in Medical-Grade PVC - Medical Design Briefs [medicaldesignbriefs.com]
- 7. The Influence of Plasticizers and Accelerated Ageing on Biodegradation of PLA under Controlled Composting Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. akademiabaru.com [akademiabaru.com]
- 9. researchgate.net [researchgate.net]
- 10. diva-portal.org [diva-portal.org]
- 11. cffaperformanceproducts.org [cffaperformanceproducts.org]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. store.astm.org [store.astm.org]
- 15. store.astm.org [store.astm.org]
- 16. BS EN ISO 177:2017 - TC | 31 Jan 2017 | BSI Knowledge [knowledge.bsigroup.com]
- 17. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 18. standards.iteh.ai [standards.iteh.ai]
- 19. d-nb.info [d-nb.info]
- 20. gcms.cz [gcms.cz]
Safety Operating Guide
Proper Disposal of Diethylene Glycol Dibenzoate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of diethylene glycol dibenzoate, ensuring the safety of laboratory personnel and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical.
This compound, a commonly used plasticizer, requires careful management during its disposal to mitigate potential environmental and safety risks. While some safety data sheets (SDS) classify it as a non-hazardous substance, it is crucial to follow stringent disposal protocols due to its potential for eye irritation and toxicity to aquatic life.[1] Adherence to federal, state, and local regulations is mandatory for the disposal of this chemical.[2][3]
Chemical Incompatibility
To prevent hazardous reactions, this compound should not be mixed with the following substances during storage or disposal:
| Incompatible Substance | Potential Hazard |
| Strong Oxidizing Agents | Risk of vigorous reaction.[4][5] |
| Strong Acids | Potential for hazardous reactions.[6] |
| Strong Alkalis/Bases | Potential for hazardous reactions.[5][6] |
Note: Decomposition at elevated temperatures can produce carbon oxides (CO, CO2), hydrochloric acid, acetic acid, and other hydrocarbons.[3][6]
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound:
-
Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure appropriate PPE is worn, including safety glasses with side shields (or goggles), chemical-resistant gloves, and a lab coat.
-
Waste Collection:
-
Unused Product: For surplus or non-recyclable this compound, it is recommended to offer it to a licensed disposal company.[1]
-
Spills and Contaminated Materials: In the event of a spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust. Once absorbed, collect the material and place it into a suitable, clearly labeled, and closed container for disposal.[1][2][7][8]
-
-
Waste Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from the incompatible materials listed in the table above. Ensure containers are kept upright to prevent leakage.[1]
-
Disposal Method:
-
The primary recommended method of disposal is through a licensed professional waste disposal service.
-
An alternative, where permitted by regulations, is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Crucially, do not allow this compound to enter drains or waterways, as it can be toxic to aquatic life. [1][7][8]
-
-
Regulatory Compliance: Always consult and comply with all applicable federal, state, and local environmental regulations regarding chemical waste disposal.[2][3][9] The responsibility for proper waste disposal lies with the generator of the waste.[9][10]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound | High-Purity Plasticizer [benchchem.com]
- 3. 2017erp.com [2017erp.com]
- 4. scipoly.com [scipoly.com]
- 5. dap.com [dap.com]
- 6. file1.lookchem.com [file1.lookchem.com]
- 7. Di-O-benzoyldiethylene glycol | C18H18O5 | CID 8437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. vumc.org [vumc.org]
- 9. caod.oriprobe.com [caod.oriprobe.com]
- 10. Table/Figure – Environmental Project No. 1341 2010. – Identification and assessment of alternatives to selected phthalates [www2.mst.dk]
Personal protective equipment for handling Diethylene glycol dibenzoate
Essential Safety and Handling Guide for Diethylene Glycol Dibenzoate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical Properties and Exposure Limits
While specific occupational exposure limits for this compound have not been established by OSHA or ACGIH, it is crucial to handle the substance with care.[1] The toxicological properties have not been thoroughly investigated, warranting cautious handling to prevent potential health effects.[2]
| Property | Value |
| Chemical Formula | C18H18O5 |
| CAS Number | 120-55-8 |
| Appearance | Colorless to straw-colored viscous liquid |
| Odor | Mild ester-like |
| Boiling Point | 240 °C at 5 mmHg |
| Flash Point | >150 °C (TCC) |
| Density | 1.175 g/mL at 25 °C |
| Solubility | Insoluble in water; soluble in common organic solvents |
| Acute Oral Toxicity (Rat LD50) | 2830 mg/kg |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure when handling this compound. The following table outlines the recommended PPE for various laboratory tasks.
| Body Part | Recommended Protection |
| Eyes/Face | Wear tightly fitting safety goggles with side-shields or a face shield.[3] Eye protection should be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2] |
| Skin | Handle with gloves.[2] Rubber gloves are recommended.[4] Gloves must be inspected before use, and proper removal techniques should be followed to avoid skin contact.[2] Wear a lab coat or impervious clothing.[3][5] |
| Respiratory | Respiratory protection is not typically required under normal use with adequate ventilation.[2][4] If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[3][5] |
Standard Operating Procedures
Adherence to the following step-by-step procedures is critical for the safe handling and disposal of this compound.
Handling and Storage
-
Ventilation : Always work in a well-ventilated area.[2] Local exhaust ventilation is recommended to prevent the generation of vapor or mist.[6]
-
Avoid Contact : Avoid contact with skin, eyes, and clothing.[6]
-
Hygiene Practices : Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2][6] Eating, drinking, and smoking should be prohibited in handling areas.[7]
-
Storage : Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[2][3] Keep away from heat and incompatible materials.[3]
Spill Response Protocol
-
Evacuate : Evacuate unnecessary personnel from the spill area.[7]
-
Ventilate : Ensure adequate ventilation of the area.[2]
-
Containment : Wear appropriate PPE. Stop the leak if it is safe to do so.[7] Prevent the spill from entering drains or waterways.[2]
-
Cleanup : Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[2][7]
-
Disposal : Collect the absorbed material and place it in a suitable, closed container for disposal as hazardous waste.[2][8]
Disposal Plan
-
Waste Characterization : this compound is toxic to aquatic life.[2]
-
Disposal Method : Dispose of surplus and non-recyclable solutions through a licensed disposal company.[2] Do not discharge into sewers or the environment.[1][2]
-
Contaminated Packaging : Dispose of contaminated packaging as unused product in accordance with local and national regulations.[2][6]
Emergency First Aid Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention if symptoms persist.[2][6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[2][6] Seek medical attention if irritation occurs or persists.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do. Continue rinsing.[6] Seek medical attention.[6] |
| Ingestion | Do NOT induce vomiting.[7] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[6][7] |
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
